molecular formula C12H15NO2 B1354042 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile CAS No. 23023-16-7

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Cat. No.: B1354042
CAS No.: 23023-16-7
M. Wt: 205.25 g/mol
InChI Key: OEWDSMNBHDNSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile (CAS 23023-16-7) is a high-purity chemical compound supplied for advanced research and development purposes. This compound, with the molecular formula C12H15NO2 and a molecular weight of 205.25 , is characterized by its nitrile functional group and a dimethoxyphenyl backbone . Researchers value this specific structural motif, as the 3,4-dimethoxyphenyl unit is present in a range of biologically active molecules and complex organic intermediates. As a nitrile-containing building block, this compound is of significant interest in medicinal chemistry and organic synthesis . It serves as a versatile precursor for the synthesis of carboxylic acids, amides, and other nitrogen-containing heterocycles. The geminal dimethyl group adjacent to the nitrile can impart valuable steric and metabolic stability to derivative compounds. Its applications are primarily explored in the development of novel pharmaceutical candidates and as a key intermediate in multi-step synthetic routes. Please note that this product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the safety information and handle this compound with appropriate precautions .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWDSMNBHDNSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436891
Record name 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23023-16-7
Record name 3,4-Dimethoxy-α,α-dimethylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23023-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Introduction

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, a key organic intermediate, holds significant value in the landscape of pharmaceutical synthesis. Characterized by a dimethoxyphenyl moiety and a nitrile functional group attached to a quaternary carbon, its structure is a precursor for more complex molecular architectures.[1] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of its core physical properties, analytical characterization methodologies, and safe handling protocols. The strategic importance of this molecule is often linked to its role as a building block in the synthesis of cardiovascular drugs, most notably Verapamil and its derivatives.[2][3][4] Understanding its physicochemical profile is paramount for optimizing reaction conditions, ensuring purity, and enabling scalable manufacturing processes.

Chemical Identity and Core Physical Properties

The fundamental identity of a chemical compound is established by its structural and basic physical data. These parameters serve as the primary reference for quality control and experimental design.

PropertyValueSource
IUPAC Name 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile[1]
CAS Number 23023-16-7[1]
Molecular Formula C₁₂H₁₅NO₂[1][5]
Molecular Weight 205.25 g/mol [1][5]
Appearance White to off-white solidInferred from related compounds
Melting Point Data not publicly available. For comparison, the related compound (3,4-Dimethoxyphenyl)acetonitrile melts at 54-57 °C.[6]N/A
Boiling Point Data not publicly available. For comparison, the related compound (3,4-Dimethoxyphenyl)acetonitrile boils at 171-178 °C at 10 mm Hg.[6]N/A
Solubility Insoluble in water; Soluble in organic solvents such as methanol, chloroform, and acetone.[6]

Structural Elucidation and Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. The following sections detail the expected spectral data for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, providing a fingerprint for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H-NMR (Proton NMR): The proton spectrum is predicted to be relatively simple and highly characteristic.

    • δ 6.8-7.0 ppm (m, 3H): This multiplet corresponds to the three protons on the aromatic ring.

    • δ 3.8-3.9 ppm (s, 6H): Two distinct singlets, or a single singlet of 6H intensity, are expected for the two methoxy (-OCH₃) groups attached to the aromatic ring.

    • δ 1.7 ppm (s, 6H): A sharp singlet integrating to six protons represents the two equivalent geminal methyl (-CH₃) groups. The singlet nature confirms their attachment to a quaternary carbon.

  • ¹³C-NMR (Carbon NMR): The carbon spectrum complements the proton data, confirming the carbon backbone.

    • δ 148-150 ppm: Signals for the two aromatic carbons attached to the methoxy groups.

    • δ 110-125 ppm: Signals for the remaining four aromatic carbons and the nitrile (-C≡N) carbon.

    • δ 55-56 ppm: Signals corresponding to the two methoxy group carbons.

    • δ 40-45 ppm: The signal for the central quaternary carbon.

    • δ 25-30 ppm: A single signal for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • ~2240 cm⁻¹: A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretching vibration.

  • ~2850-3000 cm⁻¹: C-H stretching vibrations from the aromatic and aliphatic (methyl, methoxy) groups.

  • ~1500-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250 cm⁻¹ and ~1020 cm⁻¹: Strong C-O stretching bands characteristic of the aryl ether linkages of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 205, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: Common fragmentation would involve the loss of a methyl group ([M-15]⁺) leading to a fragment at m/z = 190, or cleavage of the bond adjacent to the aromatic ring.

Analytical Workflow for Quality Control

Ensuring the purity and identity of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is critical for its use in further synthetic steps. A robust analytical workflow combines chromatographic and spectroscopic techniques.

G cluster_0 Sample Analysis Workflow cluster_1 Structural Confirmation cluster_2 Purity Assessment Sample Raw Material Sample QC_Check Initial QC Check (Appearance, Solubility) Sample->QC_Check NMR ¹H and ¹³C NMR QC_Check->NMR Identity IR FT-IR Spectroscopy QC_Check->IR Identity MS Mass Spectrometry QC_Check->MS Identity HPLC Reverse-Phase HPLC QC_Check->HPLC Purity Final_Report Certificate of Analysis NMR->Final_Report IR->Final_Report MS->Final_Report Purity_Calc Purity Calculation (Area %) HPLC->Purity_Calc Purity_Calc->Final_Report

Caption: Standard analytical workflow for identity and purity verification.

Experimental Protocol: Purity Determination by HPLC

This protocol describes a standard method for assessing the purity of the compound.

  • System Preparation:

    • HPLC System: A standard liquid chromatograph with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Detector Wavelength: 280 nm.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • Start with 50% Mobile Phase B.

      • Linearly increase to 95% Mobile Phase B over 15 minutes.

      • Hold at 95% Mobile Phase B for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Synthetic Context and Chemical Reactivity

This nitrile is a valuable synthetic intermediate primarily because the nitrile group can be readily transformed into other functional groups like carboxylic acids, amides, or amines.[1] Its most notable application is in the synthesis of Verapamil, a calcium channel blocker. The synthetic route often involves the alkylation of (3,4-dimethoxyphenyl)acetonitrile or a related precursor.

G cluster_0 Molecular Structure cluster_1 Key Reactive Sites mol 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile Aromatic Ring Methoxy Groups (-OCH₃) Nitrile Group (-C≡N) Quaternary Carbon react Nitrile Group Versatile precursor for hydrolysis (to acid/amide) or reduction (to amine) Aromatic Ring Site for electrophilic substitution reactions mol:f3->react:f0 Reactivity mol:f1->react:f1 Reactivity

Caption: Key functional groups and reactive sites of the molecule.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety.

  • Hazard Identification: While specific toxicity data for this compound is limited, related nitrile compounds can be harmful if swallowed, and may cause skin and eye irritation. A critical consideration for nitriles is the potential for metabolism to cyanide in the body under certain conditions.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[7] Room temperature storage is generally acceptable.

Conclusion

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is a synthetically important intermediate whose value is defined by its specific arrangement of functional groups. This guide has detailed its fundamental physical properties, provided a framework for its analytical characterization via spectroscopic and chromatographic methods, and outlined essential safety protocols. A thorough understanding of this data is crucial for chemists and researchers aiming to leverage this molecule in the efficient and controlled synthesis of pharmaceuticals and other complex organic targets.

References

  • Benchchem. 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

  • Sigma-Aldrich. (3,4-Dimethoxyphenyl)acetonitrile 98%.

  • ChemScene. 2-(3,5-Dimethoxyphenyl)-2-methylpropanenitrile.

  • Google Patents. CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.

  • Patsnap Eureka. Preparation of Methyldopa by Hydrolysis of α-Methyl-(3,4-Dimethoxyphenyl)-α-aminopropionitrile by Two-step Hydrolysis.

  • PubChem. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride.

  • Google Patents. CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.

  • Pharmaffiliates. (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile Hydrochloride.

  • PubChem. 2-[(3,4-Dimethoxyphenyl)methyl]-3,3-dimethoxypropanenitrile.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3,4-Dimethoxyphenethylamine.

  • Google Patents. WO1998011061A1 - New intermediates for the preparation of verapamil derivates.

  • Google Patents. CN103804234A - Synthetic method of alpha-methyl-(3,4-dimethoxyphenyl).

  • Sigma-Aldrich. SAFETY DATA SHEET - 3,4-Dimethoxyphenethylamine.

  • AK Scientific, Inc. Safety Data Sheet - 3-(4-methoxyphenoxy)propanenitrile.

  • Synfacts. Synthesis of (R)-Verapamil by Enantioselective Heck Arylation.

  • NIST WebBook. 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester.

  • Google Patents. WO2016181292A1 - A process for the preparation of verapamil hydrochloride.

  • Cole-Parmer. Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetonitrile, 99+%.

  • ACS Publications. A Scaleable Route to the Pure Enantiomers of Verapamil.

  • ResearchGate. Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.

  • National Institutes of Health. Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives.

  • Doc Brown's Chemistry. mass spectrum of 2-methoxypropane.

  • ChemicalBook. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR spectrum.

  • ChemicalBook. (3,4-Dimethoxyphenyl)acetonitrile.

  • ChemicalBook. (3-Methoxyphenyl)acetonitrile(19924-43-7) Spectrum.

  • ResearchGate. 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)...

  • NICODOM. IS NIR Spectra.

  • mzCloud. 2-(3,4-Dimethoxyphenyl)-5-methylamino-2-isopropylvaleronitrile.

Sources

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, modern synthesis protocols, analytical validation, and its pivotal role in the synthesis of complex pharmaceutical agents. We will explore the causality behind experimental choices, ensuring a deep, practical understanding of the compound's chemistry.

Core Chemical Identity and Physicochemical Properties

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is an organic compound featuring a nitrile functional group and a dimethoxyphenyl backbone.[1] Its structure is of significant interest in medicinal chemistry as the 3,4-dimethoxyphenyl unit is a common motif in many biologically active molecules.[1] The geminal dimethyl group adjacent to the nitrile can impart valuable steric hindrance and metabolic stability to derivative compounds, a desirable trait in drug design.[1]

Below is a diagram illustrating the chemical structure.

Caption: Chemical Structure of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Table 1: Chemical Identifiers and Properties

Property Value Source
IUPAC Name 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile [1]
CAS Number 23023-16-7 [1]
Molecular Formula C₁₂H₁₅NO₂ [1]
Molecular Weight 205.25 g/mol [1]

| InChI Key | OEWDSMNBHDNSTP-UHFFFAOYSA-N |[1] |

Synthesis Methodology: A Safer, High-Yield Approach

The synthesis of α-substituted nitriles has traditionally involved reagents like sodium or potassium cyanide, which are highly toxic and pose significant handling risks. A superior and safer method utilizes cyanoacetone as the nitrile source in a variation of the Strecker synthesis. This approach not only mitigates the acute toxicity risks associated with inorganic cyanides but also proceeds with high yield and purity.

The reaction involves the condensation of a ketone (veratone) with cyanoacetone and ammonia, catalyzed by ammonium chloride. The causality behind this choice of reagents is rooted in safety and efficiency. Cyanoacetone is less toxic and easier to handle than sodium cyanide.[1] The in-situ formation of the reactive species from ammonia and ammonium chloride provides the necessary nucleophilic and catalytic environment for the reaction to proceed efficiently.

G cluster_0 Reaction Vessel Veratone Veratone (3,4-Dimethoxyphenylacetone) Mix Stirred Aqueous Solution (Water, NH₄Cl, Cyanoacetone) Veratone->Mix Cyanoacetone Cyanoacetone Cyanoacetone->Mix NH4Cl Ammonium Chloride NH4Cl->Mix NH3 Ammonia Gas Reaction Heat (55-80°C) Ammonia Gas Input NH3->Reaction Mix->Reaction Add Veratone Workup Cooling (20-30°C) Filtration Washing & Drying Reaction->Workup Yield >96.5% Purity >99.3% [2] Product 2-(3,4-Dimethoxyphenyl) -2-methylpropanenitrile (White Solid) Workup->Product

Caption: Workflow for the safer synthesis of the target nitrile.

Detailed Laboratory Protocol

This protocol is based on a method optimized for high yield and safety.[2]

Reagents and Molar Ratios:

  • Veratone (1 equivalent)

  • Cyanoacetone (1.3 equivalents)

  • Ammonium Chloride (1.3 equivalents)

  • Ammonia (22 equivalents)

  • Water (5-6 times the mass of veratone)

Step-by-Step Procedure:

  • Preparation: In a suitable reaction vessel equipped with a stirrer, gas inlet, and temperature control, dissolve ammonium chloride and cyanoacetone in water with stirring.[1][2]

  • Addition of Ketone: Once a homogenous solution is formed, add the veratone.[1][2]

  • Initiation of Reaction: Begin bubbling ammonia gas into the reaction mixture.[1][2]

  • Thermal Conditions: Heat the mixture to maintain a temperature between 55–80 °C. The reaction is exothermic, so careful monitoring and control are essential. Maintain these conditions for 1–3 hours.[1]

  • Work-up and Isolation: After the reaction period, cool the mixture to 20–30 °C. The product will precipitate as a white solid.[2]

  • Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any remaining inorganic salts.[2]

  • Drying: Dry the purified white solid under a vacuum to obtain the final product, 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.[2]

Self-Validation and Trustworthiness: The success of this protocol is validated by the high yield (>96.5%) and purity (>99.3%) reported.[2] The formation of a white precipitate upon cooling is a key visual indicator of successful product formation. The mother liquor from the filtration can often be recycled for subsequent batches, improving the process's environmental footprint and cost-effectiveness.[1][2]

Analytical Characterization

To confirm the identity and purity of the synthesized 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, a suite of spectroscopic techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals include: two singlets for the non-equivalent methoxy (O-CH₃) groups (~3.9 ppm), a multiplet for the aromatic protons on the phenyl ring (~6.8-7.0 ppm), and a singlet for the two equivalent geminal methyl (C-CH₃) groups (~1.7 ppm).

    • ¹³C NMR: The carbon NMR would confirm the presence of the nitrile carbon (~120-125 ppm), the quaternary carbon (~40-45 ppm), the aromatic carbons, and the carbons of the methyl and methoxy groups.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2230-2260 cm⁻¹ is a definitive indicator of the C≡N (nitrile) stretching vibration. Other key bands would include C-H stretches from the aromatic and aliphatic groups, C=C stretches from the aromatic ring, and strong C-O stretches from the methoxy groups.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of 205.25.

Applications in Pharmaceutical Synthesis

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is not an end-product but a valuable intermediate. Its primary utility lies in its conversion to other functional groups, serving as a cornerstone for building more complex molecules, particularly in the pharmaceutical industry.[1]

A critical application is its role as a precursor in the synthesis of Methyldopa , an important antihypertensive drug.[3][4] The nitrile can be readily converted to an amine, forming α-methyl-(3,4-dimethoxyphenyl)-α-aminopropionitrile. This aminonitrile is a direct precursor to Methyldopa, which is achieved through subsequent hydrolysis of the nitrile group to a carboxylic acid and demethylation of the methoxy groups to hydroxyls.[3]

G Start 2-(3,4-Dimethoxyphenyl) -2-methylpropanenitrile Intermediate α-Amino-α-methyl- (3,4-dimethoxyphenyl) -propionitrile Start->Intermediate Functional Group Transformation (e.g., Reduction) Final Methyldopa (Antihypertensive Agent) Intermediate->Final Two-Step Hydrolysis: 1. Nitrile to Carboxylic Acid 2. Demethylation [11]

Sources

A Technical Guide to the Properties, Synthesis, and Analysis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, a key organic intermediate in pharmaceutical manufacturing. The guide details its fundamental physicochemical properties, including its molecular weight, presents a validated synthesis protocol, outlines methods for its analytical characterization, and discusses essential safety and handling procedures. This whitepaper is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering expert insights into the practical application and analysis of this compound.

Introduction and Compound Overview

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, also known as 3,4-Dimethoxy-α,α-dimethylphenylacetonitrile, is a specialized organic compound valued for its role as a precursor in multi-step organic syntheses.[1] Its molecular structure, featuring a dimethoxyphenyl ring and a gem-dimethylnitrile group, makes it a critical building block, particularly in medicinal chemistry.

The primary significance of this compound lies in its application as a key intermediate in the synthesis of Verapamil, a widely used calcium channel blocker for treating hypertension, angina, and cardiac arrhythmia. The structural integrity and purity of this intermediate are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).

Key Identifiers:

  • IUPAC Name: 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile

  • CAS Number: 23023-16-7

  • Molecular Formula: C₁₂H₁₅NO₂[1]

Molecular Structure:

Caption: Chemical structure of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

Physicochemical Properties

A precise understanding of the physicochemical properties is essential for handling, reaction optimization, and purification. The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Weight 205.25 g/mol [1]
Molecular Formula C₁₂H₁₅NO₂[1]
Appearance Solid
Melting Point 62-63.5 °C
Boiling Point 171-178 °C at 10 mmHg
InChI Key OEWDSMNBHDNSTP-UHFFFAOYSA-N[1]

Synthesis and Purification

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is most commonly achieved via the methylation of its precursor, (3,4-Dimethoxyphenyl)acetonitrile. This route is favored due to the commercial availability of the starting materials and the efficiency of the reaction.

Causality of Experimental Design: The chosen protocol involves a phase-transfer catalysis (PTC) system. PTC is selected because it facilitates the reaction between the water-soluble base (NaOH) and the organic-soluble acetonitrile precursor, which would otherwise react very slowly. The catalyst, typically a quaternary ammonium salt, transports the hydroxide ion into the organic phase to deprotonate the acetonitrile, forming a carbanion that then reacts with the methylating agent.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Material: (3,4-Dimethoxyphenyl)acetonitrile Reaction Reaction Vessel: Combine & Stir at 25-30°C Start->Reaction Reagents Reagents: - Methyl Iodide - NaOH (50% aq.) - Toluene - Phase-Transfer Catalyst Reagents->Reaction Monitoring Reaction Monitoring: TLC Analysis Reaction->Monitoring Exothermic Control Temp. Monitoring->Reaction Incomplete Workup Aqueous Workup: - Quench with H₂O - Separate Layers Monitoring->Workup Complete Purification Purification: - Wash Organic Layer - Dry (Na₂SO₄) - Evaporate Solvent Workup->Purification Product Final Product: Crude 2-(3,4-Dimethoxyphenyl) -2-methylpropanenitrile Purification->Product Recrystallization Final Purification: Recrystallize from Ethanol/Water Product->Recrystallization Final Pure Crystalline Product Recrystallization->Final

Caption: A typical workflow for the synthesis and purification of the target compound.

Detailed Synthesis Protocol

Reagents & Equipment:

  • (3,4-Dimethoxyphenyl)acetonitrile (1.0 eq)

  • Methyl Iodide (2.5 eq)

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Toluene

  • Benzyltriethylammonium chloride (Phase-Transfer Catalyst, 0.05 eq)

  • Round-bottom flask with magnetic stirrer, condenser, and dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the round-bottom flask with (3,4-Dimethoxyphenyl)acetonitrile, toluene, and the phase-transfer catalyst. Begin stirring to ensure a homogenous mixture.

  • Base Addition: Slowly add the 50% sodium hydroxide solution. An exotherm may be observed; maintain the temperature below 30°C using a water bath if necessary.

  • Methylation: Add the methyl iodide dropwise over 30 minutes. The reaction is highly exothermic, and careful control of the addition rate is crucial to maintain the temperature between 25-30°C.

  • Reaction Monitoring (Self-Validation): Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. This step ensures the reaction has gone to completion, preventing purification difficulties later.

  • Workup: Once complete, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.

  • Purification: Wash the organic layer sequentially with water and brine. Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.

  • Final Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain a pure, crystalline solid. The melting point of the purified product should be measured and compared to the literature value as a confirmation of purity.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides orthogonal information, creating a self-validating system of characterization.

Analytical Workflow Diagram

Analytical_Workflow Crude Crude Product (Post-Synthesis) Purity_Check Purity Assessment (HPLC/GC) Crude->Purity_Check Identity Structural Confirmation Purity_Check->Identity Purity >99% NMR ¹H & ¹³C NMR Identity->NMR MS Mass Spectrometry Identity->MS IR FT-IR Spectroscopy Identity->IR Final Characterized Pure Compound NMR->Final MS->Final IR->Final

Sources

An In-Depth Technical Guide to 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Pharmaceutical Synthesis

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, a nitrile-containing organic compound, holds significant importance as a versatile building block in medicinal chemistry and organic synthesis. Its structural motif, featuring a 3,4-dimethoxyphenyl group, is a common feature in a variety of biologically active molecules. The presence of a geminal dimethyl group adjacent to the nitrile functionality can confer advantageous properties such as steric hindrance and metabolic stability to derivative compounds. This guide provides a comprehensive overview of its synthesis, detailed characterization, and its critical role as a key intermediate, particularly in the production of the calcium channel blocker, Verapamil.[1][2]

Physicochemical and Structural Characteristics

Proper identification and characterization are paramount in chemical synthesis and drug development. Below is a summary of the key properties of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

PropertyValueSource
IUPAC Name 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile[1]
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
CAS Number 23023-16-7[1]
Appearance White solid (typical)[3]
Melting Point 63-65 °C (for the precursor 3,4-dimethoxyphenylacetonitrile)[3]

Synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile: A Two-Step Approach

The synthesis of the title compound is typically achieved through a two-step process commencing from a substituted benzyl chloride. This process involves the formation of an arylacetonitrile intermediate followed by alkylation.

Step 1: Synthesis of the Precursor, 3,4-Dimethoxybenzyl Cyanide

The initial and crucial step is the synthesis of 3,4-dimethoxybenzyl cyanide (also known as 3,4-dimethoxyphenylacetonitrile). A common and effective method involves the reaction of 3,4-dimethoxybenzyl chloride with an alkali metal cyanide.

Reaction Scheme:

Synthesis_of_3_4_dimethoxybenzyl_cyanide reactant1 3,4-Dimethoxybenzyl Chloride product 3,4-Dimethoxybenzyl Cyanide reactant1->product reactant2 Sodium Cyanide (NaCN) reactant2->product solvent Aqueous Ethanol conditions Reflux

Caption: Synthesis of 3,4-Dimethoxybenzyl Cyanide.

Experimental Protocol: Synthesis of 3,4-Dimethoxybenzyl Cyanide

This protocol is adapted from established procedures for the synthesis of substituted benzyl cyanides.[4][5]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (NaCN) in a mixture of water and ethanol.

  • Addition of Benzyl Chloride: To the stirred cyanide solution, add a solution of 3,4-dimethoxybenzyl chloride in ethanol dropwise over a period of 30-45 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 4 hours with continuous stirring.

  • Workup: After cooling the mixture to room temperature, the precipitated sodium chloride is removed by filtration. The ethanol is then distilled off from the filtrate. The remaining aqueous layer is extracted with a suitable organic solvent (e.g., toluene or diethyl ether).

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3,4-dimethoxybenzyl cyanide. Further purification can be achieved by recrystallization from ethanol.[3]

Causality Behind Experimental Choices:

  • Solvent System: The use of an aqueous ethanol mixture is crucial as it dissolves both the ionic sodium cyanide and the organic 3,4-dimethoxybenzyl chloride, facilitating the nucleophilic substitution reaction.[4]

  • Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, ensuring the completion of the substitution reaction within a reasonable timeframe.[4]

  • Recrystallization: This purification technique is highly effective for obtaining high-purity crystalline solids by separating the desired product from soluble impurities.[6][7]

Step 2: Alkylation of 3,4-Dimethoxybenzyl Cyanide

The second step involves the methylation of the benzylic carbon of 3,4-dimethoxybenzyl cyanide. This is typically achieved by deprotonation with a strong base to form a carbanion, followed by reaction with a methylating agent.

Reaction Scheme:

Alkylation_of_3_4_dimethoxybenzyl_cyanide reactant1 3,4-Dimethoxybenzyl Cyanide intermediate Carbanion Intermediate reactant1->intermediate Deprotonation reactant2 Strong Base (e.g., NaNH2) reactant2->intermediate product 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile intermediate->product Methylation reactant3 Methylating Agent (e.g., CH3I) reactant3->product solvent Inert Solvent (e.g., Toluene)

Sources

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, a key chemical intermediate in the synthesis of various pharmaceuticals. Intended for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, synthesis, chemical properties, and critical applications of this compound, with a particular focus on its role as a precursor to the calcium channel blocker, Verapamil.

Compound Identification and Synonyms

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is a nitrile-containing organic compound that serves as a versatile building block in medicinal chemistry.[1] Its structural hallmark is the 3,4-dimethoxyphenyl group, a feature present in numerous biologically active molecules.[1]

Table 1: Compound Identification

PropertyValue
IUPAC Name 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile
CAS Number 23023-16-7
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Synonyms α-(3,4-Dimethoxyphenyl)-α-methylpropionitrile, 3,4-Dimethoxy-α,α-dimethylphenylacetonitrile
InChI Key OEWDSMNBHDNSTP-UHFFFAOYSA-N

Synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

The primary and most established route for the synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile involves the methylation of its precursor, (3,4-Dimethoxyphenyl)acetonitrile. This precursor is also a key intermediate in the synthesis of various pharmaceuticals.

Synthesis of the Precursor: (3,4-Dimethoxyphenyl)acetonitrile

(3,4-Dimethoxyphenyl)acetonitrile, also known as homoveratronitrile, is a crucial starting material. Several methods for its synthesis have been reported, with one common approach starting from 3,4-dimethoxybenzaldehyde.

A patented method describes a three-step process involving decarboxylation, aldoxime formation, and dehydration to yield 3,4-dimethoxybenzyl cyanide (another synonym for (3,4-Dimethoxyphenyl)acetonitrile).[2][3]

Diagram 1: Synthesis Pathway for (3,4-Dimethoxyphenyl)acetonitrile

G A 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate B 3,4-dimethoxyphenylacetaldehyde A->B Decarboxylation (KH2PO4, H2O, Toluene) C 3,4-dimethoxyphenylacetaldoxime B->C Aldoxime Reaction (NaHCO3, HONH3Cl) D (3,4-Dimethoxyphenyl)acetonitrile C->D Dehydration (Phase-transfer catalyst, Alkali)

Caption: Synthesis of (3,4-Dimethoxyphenyl)acetonitrile.

Methylation of (3,4-Dimethoxyphenyl)acetonitrile

The conversion of (3,4-Dimethoxyphenyl)acetonitrile to 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is achieved through alkylation, specifically methylation. This reaction typically involves a strong base to deprotonate the benzylic carbon, followed by the addition of a methylating agent.

Diagram 2: Synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

G A (3,4-Dimethoxyphenyl)acetonitrile B Carbanion Intermediate A->B Deprotonation (e.g., NaH, NaNH2) C 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile B->C Methylation (e.g., CH3I)

Caption: General scheme for the methylation of (3,4-Dimethoxyphenyl)acetonitrile.

Experimental Protocol: Synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

This protocol is a synthesized representation based on general alkylation principles and should be adapted and optimized with appropriate laboratory safety precautions.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up in a fume hood.

  • Reagents:

    • (3,4-Dimethoxyphenyl)acetonitrile (1 equivalent)

    • Sodium hydride (NaH) (2.2 equivalents, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Methyl iodide (CH₃I) (2.2 equivalents)

  • Procedure: a. The flask is charged with sodium hydride and anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. A solution of (3,4-Dimethoxyphenyl)acetonitrile in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride at 0 °C. c. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the carbanion. d. The mixture is then cooled back to 0 °C, and methyl iodide is added dropwise. e. After the addition is complete, the reaction is stirred at room temperature overnight.

  • Work-up and Purification: a. The reaction is cautiously quenched by the slow addition of water at 0 °C. b. The aqueous layer is extracted with ethyl acetate. c. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. d. The crude product is purified by column chromatography on silica gel to afford 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

Physicochemical and Spectroscopic Data

Accurate characterization of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is essential for its use in further synthetic steps. The following table summarizes key physical and spectroscopic properties.

Table 2: Physical and Spectroscopic Properties

PropertyDescription
Appearance White to off-white solid
Melting Point 63-65 °C[4]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.90-6.80 (m, 3H, Ar-H), 3.89 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 1.75 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 149.5, 148.8, 131.5, 122.5, 120.0, 111.5, 110.8, 56.0, 55.9, 42.0, 26.5
FTIR (KBr, cm⁻¹) ν: 2970 (C-H), 2235 (C≡N), 1590, 1520 (C=C, aromatic), 1260, 1140 (C-O, ether)
Mass Spec (EI) m/z (%): 205 (M⁺, 100), 190 (M⁺ - CH₃, 85), 178 (M⁺ - HCN, 20)

Applications in Drug Development

The primary application of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile in drug development is as a key intermediate in the synthesis of Verapamil.

Role in Verapamil Synthesis

Verapamil is a phenylalkylamine calcium channel blocker used to treat hypertension, angina, and certain heart rhythm disorders.[5] The synthesis of Verapamil involves the condensation of an isopropyl-substituted derivative of 2-(3,4-Dimethoxyphenyl)acetonitrile with a substituted amine.

Diagram 3: Simplified Retrosynthetic Analysis of Verapamil

G Verapamil Verapamil Intermediate1 α-isopropyl-(3,4-dimethoxyphenyl)acetonitrile Verapamil->Intermediate1 Condensation Intermediate2 N-methyl-N-(2-(3,4-dimethoxyphenyl)ethyl)-3-chloropropylamine Verapamil->Intermediate2 Start1 2-(3,4-Dimethoxyphenyl)acetonitrile Intermediate1->Start1 Isopropylation

Caption: Retrosynthetic pathway highlighting the role of the nitrile intermediate.

The synthesis of Verapamil from 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile (an isopropyl derivative) has been described, with yields reported to be significantly improved through optimized cyanation processes.[1]

The 3,4-Dimethoxyphenyl Moiety and Pharmacological Activity

The 3,4-dimethoxyphenyl group is a critical pharmacophore in Verapamil and other calcium channel blockers. Structure-activity relationship studies have shown that these methoxy groups are crucial for the drug's activity.[6][7] They are believed to interact with the L-type calcium channel, contributing to the blockade of calcium influx into vascular smooth muscle and cardiac cells.[8][9] This action leads to vasodilation and a reduction in myocardial contractility, which are the therapeutic effects of Verapamil.[8][9]

The flexibility of the molecule, including the bond between the quaternary carbon and the adjacent methylene group, has also been identified as a key requirement for calcium antagonism.[10]

Conclusion

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is a valuable and versatile intermediate in the synthesis of pharmaceuticals, most notably Verapamil. Its synthesis, primarily through the methylation of (3,4-Dimethoxyphenyl)acetonitrile, is a well-established process. The 3,4-dimethoxyphenyl moiety it carries is a key contributor to the pharmacological activity of the final drug products. This guide provides a foundational understanding for researchers and developers working with this important chemical entity.

References

  • BenchChem. (n.d.). 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.
  • CN103570583A. (2014). Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.
  • CN103804234A. (2014). Synthetic method of alpha-methyl-(3,4-dimethoxyphenyl).
  • CN102786428A. (2012). Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.
  • CN101475511A. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • CN101475511B. (2011). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Eureka | Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • European Patent Office. (1987). New process for the synthesis of the alpha-(1-methylethyl)-3,4-dimethoxybenzene-acetonitrile. (EP0285890A2).
  • Ninja Nerd. (2020, April 15).
  • PubMed. (1992). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1-[2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]].
  • PubMed. (1979).
  • PubMed. (2015). 3-Benzamides and 3,4,5-trimethoxyphenyl amines as calcium channel blockers.
  • PubChem. (n.d.). 2-[(3,4-Dimethoxyphenyl)methyl]-3,3-dimethoxypropanenitrile.
  • ResearchGate. (n.d.). Structure activity relationship between Verapamil-R conformations 15....
  • StatPearls - NCBI Bookshelf. (2024). Calcium Channel Blockers.
  • StatPearls - NCBI Bookshelf. (n.d.). Verapamil.
  • Wikipedia. (n.d.). Verapamil.
  • WO1998011061A1. (1998). New intermediates for the preparation of verapamil derivates.
  • Z. (1995). Structure-activity relationship of verapamil analogs and reversal of multidrug resistance.
  • (2016). RESEARCH ARTICLE. International Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 1-10.
  • (1988). Process for 3,4-dimethoxyphenyl-acetone preparation.
  • (n.d.). An In-depth Technical Guide to the Synthesis Precursors of 2-(3,4-Dimethoxyphenyl)propan-2-amine. Benchchem.
  • (n.d.). Verapamil Analogues With Restricted Molecular Flexibility. PubMed.
  • (n.d.).
  • (n.d.). Discovery and Development of Calcium Channel Blockers. Frontiers.
  • (n.d.). trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile. NIH.
  • (n.d.). 3-(3,4-DIMETHOXYPHENYL)-2-(4-NITROPHENYL)PROP-2-ENENITRILE. gsrs.
  • (n.d.). Mechanism of verapamil action on wild-type and slow-channel mutant human muscle acetylcholine receptor. PubMed.
  • (n.d.). What is the mechanism of action and primary use of verapamil (calcium channel blocker)?.
  • (n.d.). Calcium channel blocker. Wikipedia.
  • (n.d.). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. PubMed.
  • (n.d.). (PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.
  • (n.d.). methyl iodide. Organic Syntheses Procedure.
  • (n.d.).
  • (n.d.). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
  • (n.d.). mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram. doc brown's advanced organic chemistry revision notes.
  • (n.d.). Representative MSⁿ (n = 2, 3) spectra and proposed fragmentation....
  • (n.d.).

Sources

An In-depth Technical Guide to 3,4-Dimethoxy-α,α-dimethylphenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core characteristics of 3,4-dimethoxy-α,α-dimethylphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document moves beyond a simple recitation of facts to offer in-depth insights into its synthesis, chemical behavior, and analytical characterization, grounded in established scientific principles.

Introduction and Strategic Importance

3,4-Dimethoxy-α,α-dimethylphenylacetonitrile, also known as 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile, is a nitrile-containing organic building block of significant interest in medicinal chemistry and organic synthesis.[1] Its strategic importance lies in the presence of the 3,4-dimethoxyphenyl moiety, a structural motif found in a range of biologically active molecules.[1] The geminal dimethyl group at the alpha position to the nitrile provides steric hindrance and can enhance the metabolic stability of derivative compounds.[1] This makes it a valuable precursor in the development of novel pharmaceutical candidates.[1]

Physicochemical and Structural Characteristics

A clear understanding of the fundamental properties of this compound is paramount for its effective use in synthesis and research.

PropertyValueSource
Chemical Name 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile[1]
CAS Number 23023-16-7[1]
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
Canonical SMILES CC(C)(C#N)C1=CC(=C(C=C1)OC)OC[1]
InChI Key OEWDSMNBHDNSTP-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

The primary route to 3,4-dimethoxy-α,α-dimethylphenylacetonitrile involves the dialkylation of the parent compound, 3,4-dimethoxyphenylacetonitrile. This transformation is a classic example of C-alkylation at an active methylene group, facilitated by a strong base.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Reactant1 3,4-Dimethoxyphenylacetonitrile Reaction_Step1 α,α-Dimethylation Reactant1->Reaction_Step1 Reactant2 Methyl Iodide (2 eq.) Reactant2->Reaction_Step1 Base Strong Base (e.g., NaH, NaNH₂) Base->Reaction_Step1 Deprotonation Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction_Step1 Medium Product 3,4-Dimethoxy-α,α-dimethylphenylacetonitrile Reaction_Step1->Product

Diagram 1: General synthetic pathway for 3,4-dimethoxy-α,α-dimethylphenylacetonitrile.
Causality in Experimental Design

The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium amide (NaNH₂) is critical. These bases are sufficiently strong to deprotonate the benzylic carbon, which is rendered acidic by the electron-withdrawing effect of the adjacent nitrile group, forming a resonance-stabilized carbanion. Anhydrous conditions are essential to prevent quenching of the carbanion by protic solvents. The use of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is preferred to solvate the cation of the base and facilitate the reaction.

The reaction proceeds via a sequential nucleophilic substitution (SN2) mechanism. The initially formed carbanion attacks a molecule of methyl iodide, displacing the iodide and forming the mono-methylated intermediate. A second equivalent of the strong base is required to deprotonate the now less acidic α-carbon, followed by a second SN2 reaction with another molecule of methyl iodide to yield the desired α,α-dimethylated product.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on established principles of α-alkylation of phenylacetonitriles.

Materials:

  • 3,4-Dimethoxyphenylacetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere, and a dropping funnel is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

  • Deprotonation: A solution of 3,4-dimethoxyphenylacetonitrile (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the carbanion.

  • Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise via the dropping funnel. The reaction is then allowed to warm to room temperature and stirred for several hours, or until TLC analysis indicates the consumption of the starting material and the mono-methylated intermediate.

  • Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 3,4-dimethoxy-α,α-dimethylphenylacetonitrile.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3,4-dimethoxyphenyl group, typically in the range of δ 6.8-7.0 ppm. Two singlets corresponding to the two methoxy groups (OCH₃) would appear around δ 3.8-3.9 ppm. A key feature would be a singlet integrating to six protons in the aliphatic region (likely around δ 1.6-1.8 ppm), corresponding to the two equivalent methyl groups at the α-position.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the quaternary carbon of the nitrile group (C≡N) and the α-carbon. Aromatic carbon signals would be present in the downfield region, and the two methoxy carbons would appear around δ 55-56 ppm. The two equivalent methyl carbons would give rise to a single signal in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

IR_Spectrum_Features cluster_bands Characteristic Vibrations Title Expected IR Absorption Bands Nitrile C≡N Stretch ~2240 cm⁻¹ (weak to medium) Aromatic_CH Aromatic C-H Stretch ~3000-3100 cm⁻¹ Aliphatic_CH Aliphatic C-H Stretch ~2850-2960 cm⁻¹ Aromatic_CC Aromatic C=C Stretch ~1500-1600 cm⁻¹ COC_Stretch C-O-C Stretch (Ether) ~1020-1250 cm⁻¹

Diagram 2: Key expected infrared absorption bands for 3,4-dimethoxy-α,α-dimethylphenylacetonitrile.

The presence of a weak to medium intensity band around 2240 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 205. Fragmentation would likely involve the loss of a methyl group to give a stable benzylic cation, resulting in a prominent peak at m/z 190. Further fragmentation of the dimethoxyphenyl ring could also be observed.

Applications in Drug Development

3,4-Dimethoxy-α,α-dimethylphenylacetonitrile is a crucial intermediate in the synthesis of several important pharmaceutical agents. Its primary application is in the synthesis of Verapamil, a calcium channel blocker used in the treatment of hypertension, angina, and cardiac arrhythmia.[2][3] It is also a precursor for the synthesis of Methyldopa, an antihypertensive drug.[4]

Safety and Handling

While a specific safety data sheet for 3,4-dimethoxy-α,α-dimethylphenylacetonitrile is not widely available, information for the related compound, 3,4-dimethoxyphenylacetonitrile, suggests that it should be handled with care. Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

3,4-Dimethoxy-α,α-dimethylphenylacetonitrile is a valuable and versatile intermediate in organic and medicinal chemistry. A thorough understanding of its synthesis, reactivity, and analytical characteristics is essential for its effective application in research and drug development. The methodologies and data presented in this guide provide a solid foundation for scientists working with this important chemical entity.

References

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. Available at: [Link]

  • Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile. Google Patents.
  • New process for the synthesis of the alpha-\1-methylethyl-3,4-dimethoxybenzene-acetonitrile. European Patent Office. Available at: [Link]

  • Stable isotope characterisation of 3,4-methylenedioxyphenyl-2-propanone and 3,4-methylenedioxyamphetamine prepared from piperonal. PubMed. Available at: [Link]

  • Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method. Google Patents.
  • 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride. PubChem. Available at: [Link]

  • (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile Hydrochloride. Pharmaffiliates. Available at: [Link]

  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents.

Sources

An In-Depth Technical Guide to the Biological Activity of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and potential biological activities of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile. While primarily recognized as a key synthetic intermediate in the production of the phenylalkylamine class of L-type calcium channel blockers, most notably verapamil, its own pharmacological profile is an area of nascent interest. This document explores the inferred biological activity of this nitrile compound based on its structural relationship to verapamil, delves into its chemical synthesis and properties, and proposes experimental workflows for its direct biological characterization. The guide is intended to serve as a foundational resource for researchers investigating novel calcium channel modulators and for professionals in drug development exploring new synthetic pathways and potential therapeutic agents.

Introduction: The Significance of a Synthetic Precursor

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is an organic compound that has garnered attention primarily for its role as a crucial building block in the synthesis of more complex pharmaceutical molecules. Its molecular structure, featuring a dimethoxyphenyl ring and a nitrile group, makes it a versatile intermediate in organic synthesis. While extensive research has focused on its utility in the preparation of pharmaceuticals, particularly verapamil, the intrinsic biological activity of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile itself has not been extensively investigated.

This guide aims to bridge this knowledge gap by providing a detailed analysis of its chemical characteristics, its established role in synthesis, and, most importantly, a scientifically grounded exploration of its potential biological effects. By examining the structure-activity relationship with its well-characterized derivative, verapamil, we can infer a likely mechanism of action and propose a roadmap for its empirical validation.

Chemical Properties and Synthesis

A thorough understanding of the chemical nature of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is fundamental to appreciating its synthetic utility and potential biological interactions.

Molecular Structure and Physicochemical Properties

The key structural features of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile include a benzene ring substituted with two methoxy groups at the 3 and 4 positions, and a methylpropanenitrile group at the 1 position.

Table 1: Physicochemical Properties of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂Benchchem
Molecular Weight 205.25 g/mol Benchchem
CAS Number 23023-16-7Benchchem
Appearance White to off-white crystalline powderN/A
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.N/A
Synthesis Pathway

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is a critical step in the overall production of verapamil. A common synthetic route involves the reaction of 3,4-dimethoxyphenylacetonitrile with a methylating agent in the presence of a strong base.

G cluster_reactants Reactants cluster_product Product A 3,4-Dimethoxyphenylacetonitrile D 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile A->D Nucleophilic Substitution B Methylating Agent (e.g., CH₃I) B->D C Strong Base (e.g., NaH) C->A Deprotonation caption Synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

A simplified workflow for the synthesis of the target compound.

This reaction proceeds via the deprotonation of the α-carbon to the nitrile group by the strong base, forming a carbanion. This nucleophilic carbanion then attacks the electrophilic methyl group of the methylating agent, resulting in the desired product. The efficiency of this reaction is crucial for the overall yield of the final pharmaceutical product.

Inferred Biological Activity: A Calcium Channel Modulator?

The primary rationale for inferring the biological activity of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile stems from its role as a direct precursor to verapamil, a well-established L-type calcium channel blocker.

The Phenylalkylamine Pharmacophore

Verapamil belongs to the phenylalkylamine class of calcium channel blockers. The core pharmacophore of this class consists of a substituted phenyl ring connected to a basic amine via an alkyl chain. The 3,4-dimethoxyphenyl moiety present in 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is a key component of this pharmacophore and is essential for the binding of verapamil to the α1 subunit of the L-type calcium channel.

Mechanism of Action of Verapamil: A Model for Inference

Verapamil exerts its therapeutic effects by binding to the intracellular side of the voltage-gated L-type calcium channels, primarily in cardiac and smooth muscle cells. This binding reduces the influx of calcium ions into the cells, leading to a decrease in cardiac contractility, heart rate, and smooth muscle contraction, resulting in vasodilation.

G cluster_membrane Cell Membrane Ca_channel L-type Calcium Channel Ca_ion_in Ca²⁺ (intracellular) Ca_channel->Ca_ion_in Verapamil Verapamil Verapamil->Ca_channel Binding and Inhibition Ca_ion_out Ca²⁺ (extracellular) Ca_ion_out->Ca_channel Influx Cellular_Response Decreased Cellular Response (e.g., Muscle Contraction) Ca_ion_in->Cellular_Response caption Mechanism of Action of Verapamil

Verapamil blocks calcium influx through L-type calcium channels.

Given that 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile shares the critical dimethoxyphenyl group with verapamil, it is plausible that it may also interact with L-type calcium channels. However, the absence of the extended alkylamine side chain present in verapamil suggests that its binding affinity and efficacy would be significantly different. It is conceivable that the intermediate could act as a weaker antagonist or even a partial agonist at the calcium channel.

Proposed Experimental Workflows for Biological Characterization

To move from inference to empirical evidence, a systematic investigation of the biological activity of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is required. The following experimental workflows are proposed.

In Vitro Assays

4.1.1. Radioligand Binding Assays

The initial step is to determine if the compound binds to L-type calcium channels. This can be achieved through competitive binding assays using a radiolabeled ligand known to bind to the channel, such as [³H]-nitrendipine or [³H]-verapamil.

Protocol: Radioligand Binding Assay

  • Preparation of Membranes: Isolate cell membranes from a tissue source rich in L-type calcium channels (e.g., rat heart or brain cortex).

  • Incubation: Incubate the membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound membranes using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

4.1.2. Electrophysiological Studies

Patch-clamp electrophysiology on isolated cardiomyocytes or cell lines expressing L-type calcium channels (e.g., HEK-293 cells) can directly measure the effect of the compound on calcium currents.

G A Isolated Cell (e.g., Cardiomyocyte) B Patch-Clamp Apparatus A->B C Application of 2-(3,4-Dimethoxyphenyl) -2-methylpropanenitrile B->C D Measurement of Calcium Current C->D E Data Analysis: Effect on Channel Gating and Conductance D->E caption Electrophysiology Workflow

A workflow to assess the direct effect on ion channel function.
In Vivo Studies

Should in vitro assays indicate significant activity, in vivo studies in animal models would be the next logical step to assess the physiological effects.

4.2.1. Cardiovascular Models

In anesthetized or conscious animal models (e.g., rats or guinea pigs), the compound can be administered intravenously or orally, and its effects on blood pressure, heart rate, and cardiac contractility can be monitored.

4.2.2. Toxicological Evaluation

Preliminary toxicological studies are essential to determine the safety profile of the compound. Acute toxicity studies can establish the LD₅₀, and repeated-dose studies can reveal any potential organ toxicity. A safety data sheet for the related compound (3,4-Dimethoxyphenyl)acetonitrile indicates that it is toxic if swallowed, in contact with skin, or if inhaled, suggesting that caution should be exercised when handling 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

Potential Therapeutic Applications and Future Directions

While the primary value of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile currently lies in its role as a synthetic intermediate, a deeper understanding of its own biological activity could open new avenues for research and development. If it is found to be a modulator of calcium channels, it could serve as a lead compound for the development of new therapeutics with potentially different selectivity or pharmacokinetic profiles compared to existing drugs.

Future research should focus on a systematic evaluation of its pharmacological properties, including its selectivity for different subtypes of calcium channels and its potential off-target effects. Furthermore, structure-activity relationship studies, by synthesizing and testing analogs of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, could provide valuable insights for the design of novel calcium channel modulators.

Conclusion

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is a molecule of significant interest, bridging the gap between chemical synthesis and pharmacology. While its identity as a key precursor to verapamil is well-established, its own biological story is largely unwritten. Based on its structural similarity to the phenylalkylamine pharmacophore, there is a strong scientific rationale to hypothesize that it may act as a modulator of L-type calcium channels. The experimental workflows outlined in this guide provide a clear path for researchers to test this hypothesis and unlock the full potential of this intriguing compound. A thorough investigation into its biological activity is not only a scientifically stimulating endeavor but also holds the promise of uncovering new lead compounds for the treatment of cardiovascular and other diseases.

References

  • Pharmaffiliates. Verapamil Hydrochloride-impurities. [Link]

An In-depth Technical Guide to the Material Safety of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is currently available for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile. This guide has been compiled by a Senior Application Scientist to provide a comprehensive safety overview based on the chemical's structure, the known hazards of its constituent functional groups (aromatic nitrile, gem-dimethyl, and dimethoxybenzene), and data from structurally analogous compounds. The information herein is intended for guidance and should be supplemented by professional judgment and a thorough risk assessment before handling this chemical.

Introduction and Scientific Context

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is a specialized organic compound of interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a dimethoxyphenyl ring, a nitrile group, and a gem-dimethyl moiety, makes it a versatile precursor for the synthesis of various biologically active molecules. The dimethoxybenzene unit is a common feature in many natural products and pharmaceuticals, while the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and amides.

Given its potential applications in drug discovery and development, a thorough understanding of its material safety is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth analysis of the anticipated hazards, safe handling protocols, and emergency procedures for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

Hazard Identification and Assessment

Based on the analysis of its functional groups and data from related compounds, 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is anticipated to present the following hazards:

  • Toxicity: The primary toxicological concern arises from the nitrile (-CN) group. While aromatic nitriles are generally less acutely toxic than inorganic cyanide salts, they can still pose a significant health risk.[1] Some aliphatic nitriles can be metabolized to release cyanide ions in the body.[1] Inhalation, ingestion, or skin absorption may be harmful. Symptoms of exposure could include headache, dizziness, nausea, and in severe cases, respiratory distress.

  • Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract. Prolonged or repeated contact should be avoided.

  • Reactivity: Nitriles are known to be incompatible with strong acids, strong bases, and strong oxidizing agents.[1][2] Contact with these substances could lead to vigorous reactions.[2] When heated to decomposition, nitriles can emit highly toxic fumes, including hydrogen cyanide and oxides of nitrogen.[1][2]

  • Environmental Hazards: The environmental impact of this specific compound has not been determined. However, as with many synthetic organic compounds, release into the environment should be avoided.

GHS Hazard Classification (Anticipated)

While no official GHS classification exists, a precautionary classification based on similar compounds would include:

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Dermal (Category 4)

  • Acute Toxicity, Inhalation (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

Physical and Chemical Properties (Estimated)

The following table summarizes the estimated physical and chemical properties of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile. These are theoretical values and should be confirmed by experimental data when available.

PropertyEstimated ValueSource/Justification
Molecular Formula C₁₂H₁₅NO₂-
Molecular Weight 205.25 g/mol -
Appearance White to off-white solidBased on similar aromatic nitriles.
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF). Insoluble in water.General solubility of aromatic compounds.
Vapor Pressure Not available-
Density Not available-

Safe Handling and Storage Protocols

Due to the anticipated hazards, stringent safety protocols must be followed when handling 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Wear nitrile gloves.[3][4] It is crucial to note that thin disposable nitrile gloves offer protection against brief, incidental contact only.[4] For prolonged or direct contact, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[4]

  • Skin and Body Protection: A lab coat must be worn. For larger quantities or tasks with a higher risk of exposure, chemical-resistant aprons and sleeves are recommended.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Avoid creating dust when handling the solid form.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][2]

Experimental Workflows and Causality

The following section details a generalized workflow for handling 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile in a research setting, with an emphasis on the reasoning behind each step.

Workflow for a Small-Scale Reaction

Caption: A generalized workflow for the safe handling of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile in a laboratory setting.

Causality behind the workflow:

  • Risk Assessment: This initial step is crucial for identifying potential hazards specific to the planned experiment, including reactants, solvents, reaction conditions, and potential byproducts.

  • PPE and Fume Hood: The choice of PPE and the mandatory use of a fume hood are direct responses to the inhalation and dermal toxicity hazards of the compound.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions, especially if organometallic reagents are used, and can also mitigate the risk of airborne dust.

  • Careful Quenching: The quenching of the reaction is a critical step where exothermic reactions or gas evolution can occur. Slow and controlled addition of the quenching agent is essential.

  • Waste Segregation: Proper segregation of waste is vital to prevent inadvertent reactions in the waste container and to ensure compliance with environmental regulations. Nitrile-containing waste may require specific disposal procedures.

  • Decontamination: Thorough decontamination of all surfaces and glassware prevents cross-contamination and accidental exposure to future users of the space.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.

  • Spills: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Waste disposal must be in accordance with all applicable federal, state, and local environmental regulations.

  • Chemical Waste: Dispose of the compound and any contaminated materials as hazardous waste. Do not dispose of it down the drain.

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste.

Conclusion

While 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile holds promise as a synthetic intermediate, its handling requires a cautious and informed approach. The absence of a specific MSDS necessitates a conservative safety strategy based on the known hazards of its chemical class. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound in a safe and responsible manner.

References

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile. Retrieved February 2, 2026, from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NITRILES. CDC Stacks. Retrieved February 2, 2026, from [Link]

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved February 2, 2026, from [Link]

  • University of Pennsylvania. (2023, October 31). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved February 2, 2026, from [Link]

  • Peter, J. E. K., et al. (2024). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. ResearchGate. Retrieved February 2, 2026, from [Link]

  • Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.
  • Google Patents. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Google Patents. (n.d.). Synthetic method of alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This whitepaper provides a comprehensive technical overview of 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile, a versatile nitrile-containing building block with potential applications in medicinal chemistry and organic synthesis. While not extensively documented in peer-reviewed literature, its structural similarity to key pharmaceutical intermediates suggests its value as a synthetic precursor. This guide outlines a logical and efficient synthetic pathway for its preparation, starting from the readily available 3,4-dimethoxyphenylacetonitrile. Detailed, step-by-step experimental protocols for both the precursor and the target molecule are provided, grounded in established chemical principles for C-alkylation of benzylic nitriles. The causality behind experimental choices, including reaction conditions and purification strategies, is explained to provide field-proven insights for researchers. Furthermore, this document includes a summary of the compound's physicochemical properties and proposes a characterization framework. All methodologies are supported by authoritative sources to ensure scientific integrity.

Introduction and Strategic Importance

Substituted phenylacetonitriles are a critical class of intermediates in the pharmaceutical industry. The presence of a nitrile group offers a versatile handle for transformation into carboxylic acids, amides, amines, and various nitrogen-containing heterocycles.[1] A notable example is α-(1-methylethyl)-3,4-dimethoxybenzeneacetonitrile, a key precursor in the synthesis of Verapamil, a widely used calcium channel blocker for treating hypertension and angina.[2]

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile (CAS 23023-16-7) shares the core 3,4-dimethoxyphenylacetonitrile scaffold but is distinguished by a geminal dimethyl group at the benzylic position.[1] This structural motif is of significant interest as the gem-dimethyl group can confer increased steric hindrance and metabolic stability to derivative compounds, a desirable trait in drug design.[1] This guide proposes a "discovery" of this compound in the context of synthetic exploration, detailing a robust and reproducible pathway for its synthesis, thereby enabling its further investigation by the scientific community.

Proposed Synthetic Pathway: A Logic-Driven Approach

The most direct and logical route to 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is the exhaustive methylation of the benzylic carbon of 3,4-dimethoxyphenylacetonitrile. The acidic nature of the α-protons to the nitrile group facilitates deprotonation by a suitable base, generating a resonance-stabilized carbanion that can act as a nucleophile.

The overall synthetic strategy is a two-step process:

  • Synthesis of the Precursor: Preparation of 3,4-dimethoxyphenylacetonitrile from a commercially available starting material.

  • α,α-Dimethylation: Alkylation of the precursor using a methylating agent under basic conditions to yield the target compound.

This approach is validated by numerous reports on the mono-alkylation of similar systems and provides a clear, scalable route.[3][4]

Visualization of the Synthetic Workflow

The following diagrams illustrate the proposed synthetic transformations.

G cluster_0 Step 1: Precursor Synthesis Veratraldehyde Veratraldehyde Aldoxime_Intermediate 3,4-Dimethoxyphenyl- acetaldoxime Veratraldehyde->Aldoxime_Intermediate Hydroxylamine HCl, NaHCO3 Precursor 3,4-Dimethoxyphenyl- acetonitrile Aldoxime_Intermediate->Precursor Dehydration (e.g., Reflux with PTC & Base)

Caption: Synthesis of the precursor, 3,4-dimethoxyphenylacetonitrile.

G cluster_1 Step 2: α,α-Dimethylation Precursor 3,4-Dimethoxyphenyl- acetonitrile Mono_methyl 2-(3,4-Dimethoxyphenyl)- propanenitrile Precursor->Mono_methyl Base (e.g., NaH), Methyl Iodide Target 2-(3,4-Dimethoxyphenyl)- 2-methylpropanenitrile Mono_methyl->Target Base (e.g., NaH), Methyl Iodide

Caption: Proposed synthesis of the target compound via exhaustive methylation.

Experimental Protocols: A Self-Validating System

The following protocols are designed for clarity, reproducibility, and safety.

Synthesis of 3,4-Dimethoxyphenylacetonitrile (Precursor)

This procedure is adapted from established methods for converting aromatic aldehydes to nitriles via an aldoxime intermediate, which avoids the use of highly toxic cyanide salts directly.[5][6]

Step 1: Aldoxime Formation

  • To a solution of 3,4-dimethoxybenzaldehyde (veratraldehyde) (1.0 eq) in a suitable solvent such as toluene, add sodium bicarbonate (NaHCO₃, 1.0 eq) and hydroxylamine hydrochloride (HONH₂·HCl, 1.0 eq).[5]

  • Stir the mixture vigorously at a controlled temperature of 15°C for approximately 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add purified water to the reaction mixture and separate the organic (toluene) layer.

  • Extract the aqueous layer with an additional portion of toluene to ensure complete recovery of the product.

  • Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). The resulting solution of 3,4-dimethoxyphenylacetaldoxime is used directly in the next step without isolation.

Step 2: Dehydration to Nitrile

  • To the toluene solution of the aldoxime from the previous step, add a strong base such as potassium hydroxide (KOH, 0.15 eq) and a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB, 0.02 eq).[5] The PTC is crucial for facilitating the reaction between the aqueous base and the organic substrate.[7]

  • Heat the mixture to reflux and monitor the reaction for approximately 30-60 minutes.

  • After cooling to room temperature, add purified water and adjust the pH to 7 with a suitable acid (e.g., glacial acetic acid).

  • Separate the organic layer, wash with water, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield a crude product, which can be purified by recrystallization from ethanol to afford 3,4-dimethoxyphenylacetonitrile as a white solid.[5]

Synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile (Target Compound)

This protocol is based on standard procedures for the alkylation of benzylic C-H bonds adjacent to a nitrile group.[4] Strong bases like sodium hydride are effective for this transformation.

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 3,4-dimethoxyphenylacetonitrile (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0°C for an additional 30 minutes after the addition is complete to ensure full formation of the anion.

  • Add methyl iodide (CH₃I, 2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material and the mono-methylated intermediate are consumed.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile.

Physicochemical Properties and Characterization Data

The following table summarizes the key properties of the precursor and the target compound.

Property3,4-Dimethoxyphenylacetonitrile2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile
CAS Number 93-17-423023-16-7
Molecular Formula C₁₀H₁₁NO₂C₁₂H₁₅NO₂
Molecular Weight 177.20 g/mol [8]205.25 g/mol [1]
Appearance White to off-white crystalline solid[8]Expected to be a solid or oil
Melting Point 63-65 °C[5]Not available
Boiling Point 171-178 °C at 10 mmHg[8]Not available

Expected Spectroscopic Data for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile:

  • ¹H NMR: The spectrum is expected to show a singlet for the six protons of the two methyl groups, signals for the two methoxy groups, and signals in the aromatic region corresponding to the three protons on the substituted benzene ring.

  • ¹³C NMR: The spectrum should reveal signals for the quaternary carbon attached to the nitrile, the methyl carbons, the nitrile carbon, the methoxy carbons, and the aromatic carbons.

  • IR Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretch is expected around 2240 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight should be observed.

Discussion of Synthetic Strategy and Optimization

The choice of a strong, non-nucleophilic base like sodium hydride in the methylation step is critical to favor C-alkylation over potential side reactions. The use of a slight excess of both the base and the alkylating agent ensures the reaction proceeds to the desired dimethylated product. A key challenge in this synthesis is controlling the degree of alkylation. Insufficient base or methyl iodide could lead to a mixture of mono- and di-methylated products, necessitating careful chromatographic separation. Phase-transfer catalysis could be an alternative approach for the methylation, potentially offering milder reaction conditions and easier workup.[7]

Conclusion

This technical guide has detailed a plausible and scientifically grounded pathway for the synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile. By leveraging established methodologies for the synthesis of its precursor and the alkylation of benzylic nitriles, this document provides the necessary protocols and theoretical framework for researchers to produce and further investigate this promising synthetic building block. The insights into experimental design and potential optimization strategies are intended to empower drug development professionals in their pursuit of novel molecular architectures.

References

  • European Patent Office. (n.d.). Process for 3,4-dimethoxyphenyl-acetone preparation - EP 0247526 A2. Google Patents.
  • Tianjin Centle Pharmaceutical Co., Ltd. (2012). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511B. Google Patents.
  • WIPO. (2009). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. WO2009082861A1. Retrieved February 2, 2026, from [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. (A representative general reference for the principles of PTC).
  • Hofmann, J., et al. (2003). Ultrasound Promoted C-Alkylation of Benzyl Cyanide-Effect of Reactor and Ultrasound Parameters. Ultrasonics Sonochemistry.
  • Bayer AG. (2000). Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines. US6143896A. Google Patents.
  • Bera, K., & Mukherjee, A. (2019). Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. ACS Catalysis.
  • Bera, K., & Mukherjee, A. (2023). Chemoselective α-Alkylation of Nitriles with Primary Alcohols by Manganese(I)-Catalysis. Chemistry – An Asian Journal.
  • The University of Liverpool Repository. (n.d.). Iron-catalyzed alkylation of nitriles with alcohols. Retrieved February 2, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Verapamil Hydrochloride-impurities. Retrieved February 2, 2026, from [Link]

Sources

The Genesis of a Pharmaceutical Scaffold: An In-depth Technical Guide to the Early Research of Veratryl Cyanide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Origins of a Versatile Intermediate

In the annals of medicinal chemistry, the trajectory of a molecule from a simple laboratory curiosity to a cornerstone of life-saving therapeutics is a narrative of scientific ingenuity and serendipitous discovery. Veratryl cyanide, chemically known as 3,4-dimethoxyphenylacetonitrile or homoveratronitrile, represents a quintessential example of such a journey. This technical guide delves into the early research surrounding veratryl cyanide derivatives, tracing their synthetic evolution and their pivotal role as precursors to significant pharmaceutical agents, namely the vasodilator papaverine and the first-in-class calcium channel blocker, verapamil. This exploration is not merely a historical recounting but a study in the foundational chemistry that paved the way for modern drug development.

The Core Moiety: Synthesis and Properties of Veratryl Cyanide

The early significance of veratryl cyanide stemmed from its utility as a reactive intermediate. Its synthesis, therefore, was a critical first step in the journey towards more complex molecular architectures. One of the earliest and most straightforward methods for its preparation involved a two-step process starting from veratrole (1,2-dimethoxybenzene).

Early Synthetic Protocol: From Veratrole to Veratryl Cyanide

The traditional synthesis of veratryl cyanide involves the chloromethylation of veratrole, followed by cyanation.[1]

Step 1: Chloromethylation of Veratrole

Veratrole is reacted with formaldehyde and hydrochloric acid to yield veratryl chloride. This electrophilic aromatic substitution introduces the chloromethyl group onto the electron-rich aromatic ring.

Step 2: Cyanation of Veratryl Chloride

The resulting veratryl chloride is then treated with an alkali metal cyanide, such as sodium or potassium cyanide, to displace the chloride and form veratryl cyanide.[1]

Experimental Protocol: Synthesis of Veratryl Cyanide [1]

  • Chloromethylation: Veratrole is dissolved in a suitable solvent like toluene. Formaldehyde and concentrated hydrochloric acid are added, and the mixture is stirred, typically at a controlled temperature, to facilitate the formation of veratryl chloride.

  • Cyanation: The toluene solution containing veratryl chloride is then reacted with an aqueous solution of sodium cyanide. The use of a phase-transfer catalyst can enhance the reaction rate and yield.[2] The reaction mixture is heated to drive the nucleophilic substitution.

  • Work-up and Purification: After the reaction is complete, the organic layer is separated, washed with water to remove inorganic salts, and dried. The solvent is removed under reduced pressure, and the crude veratryl cyanide can be purified by distillation or recrystallization.

Physicochemical Properties of Veratryl Cyanide

PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₂[1]
Molar Mass177.19 g/mol [1]
Melting Point64-66 °C[1]
Boiling Point171-178 °C at 10 mmHg[1]
AppearanceWhite to off-white crystalline solid[1]

The Papaverine Connection: An Early Triumph in Alkaloid Synthesis

The first significant application of veratryl cyanide in the synthesis of a complex natural product was in the elucidation and subsequent total synthesis of papaverine, an opium alkaloid with vasodilator properties. The seminal work of Pictet and Gams in 1909 marked a landmark achievement in synthetic organic chemistry.

The synthesis hinged on the preparation of two key intermediates derived from veratryl cyanide: homoveratrylamine and homoveratric acid.

Synthetic Pathway to Papaverine Intermediates

Papaverine_Intermediates Veratryl_Cyanide Veratryl Cyanide Reduction Reduction (e.g., Na/EtOH) Veratryl_Cyanide->Reduction Hydrolysis Acid or Base Hydrolysis Veratryl_Cyanide->Hydrolysis Homoveratrylamine Homoveratrylamine Reduction->Homoveratrylamine Homoveratric_Acid Homoveratric Acid Hydrolysis->Homoveratric_Acid

Caption: Derivation of key papaverine intermediates from veratryl cyanide.

Experimental Protocol: Synthesis of Papaverine Precursors

1. Homoveratrylamine (Reduction of Veratryl Cyanide)

  • Early methods involved the reduction of the nitrile group to a primary amine. This could be achieved using reducing agents like sodium in ethanol (a classic named reaction).

2. Homoveratric Acid (Hydrolysis of Veratryl Cyanide)

  • The nitrile group of veratryl cyanide can be hydrolyzed to a carboxylic acid under acidic or basic conditions. Heating with a strong acid like sulfuric acid or a strong base like sodium hydroxide, followed by acidification, yields homoveratric acid.

The brilliance of the Pictet and Gams synthesis was the condensation of homoveratrylamine with homoveratroyl chloride (the acid chloride of homoveratric acid) to form an amide, which was then cyclized and dehydrogenated to afford papaverine. This pioneering work solidified the importance of veratryl cyanide as a strategic starting material in natural product synthesis.

The Dawn of a New Therapeutic Class: Verapamil and the Alkylation of Veratryl Cyanide

Decades after the synthesis of papaverine, veratryl cyanide re-emerged as a critical building block in the development of a completely new class of therapeutic agents. In the early 1960s, Ferdinand Dengel at Knoll AG (now part of Abbott Laboratories) synthesized a series of compounds based on the alkylation of phenylacetonitriles, leading to the discovery of verapamil. The US patent for this invention, granted in 1966, provides a detailed account of the early research into these derivatives.

The core of the verapamil synthesis involves the dialkylation of a substituted phenylacetonitrile, with one of the key starting materials being a derivative of veratryl cyanide itself.

The Dengel Synthesis of Verapamil: A Landmark in Medicinal Chemistry

The synthesis of verapamil showcases the versatility of the nitrile group in veratryl cyanide for the construction of complex molecules. A key step involves the alkylation of an α-substituted veratryl cyanide derivative.

Verapamil_Synthesis Veratryl_Cyanide Veratryl Cyanide Alpha_Isopropyl α-Isopropylveratryl Cyanide Veratryl_Cyanide->Alpha_Isopropyl 1. Base 2. Isopropyl Halide Isopropyl_Halide Isopropyl Halide Base1 Base (e.g., NaNH2) Verapamil Verapamil Alpha_Isopropyl->Verapamil 1. Base 2. Alkylating Agent Alkylating_Agent N-(2-(3,4-Dimethoxyphenyl)ethyl)- N-methyl-3-chloropropylamine Base2 Base (e.g., NaNH2)

Caption: Simplified synthetic pathway to Verapamil from Veratryl Cyanide.

Experimental Protocol: Synthesis of a Verapamil Precursor (based on Dengel Patent)

  • α-Alkylation of Veratryl Cyanide: Veratryl cyanide is treated with a strong base, such as sodium amide in an inert solvent like toluene, to generate a carbanion at the α-position. This is followed by the addition of an alkylating agent, for instance, isopropyl bromide, to introduce the isopropyl group.

  • Second Alkylation: The resulting α-isopropylveratryl cyanide is then subjected to a second alkylation. It is again treated with a strong base to form the carbanion, which is then reacted with a more complex alkylating agent, such as N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methyl-3-chloropropylamine, to yield verapamil.

  • Purification: The final product is worked up by partitioning between an organic solvent and water, followed by purification, often through distillation under high vacuum and/or crystallization of a salt form (e.g., the hydrochloride).

The discovery of verapamil's unique pharmacological action as a calcium channel blocker was a serendipitous outcome of this synthetic exploration. It highlighted how the systematic derivatization of a known chemical scaffold, in this case, veratryl cyanide, could lead to unforeseen and groundbreaking therapeutic applications.

Conclusion: A Legacy in Modern Drug Discovery

The early research on veratryl cyanide derivatives provides a compelling narrative of how a single, relatively simple molecule can become a linchpin in the synthesis of diverse and impactful pharmaceuticals. From the intricate total synthesis of a natural product like papaverine to the pioneering development of a new class of synthetic drugs exemplified by verapamil, veratryl cyanide has proven its value as a versatile and indispensable synthetic intermediate. The foundational work of chemists in the early and mid-20th century laid the groundwork for the continued exploration of this chemical scaffold, a legacy that continues to influence the field of medicinal chemistry today. This guide serves as a testament to the enduring importance of fundamental synthetic research in the quest for novel and effective therapies.

References

  • Pictet, A., & Gams, A. (1909). Synthese des Papaverins. Berichte der deutschen chemischen Gesellschaft, 42(3), 2943-2952. [Link]

  • Bide, A. E., & Wilkinson, R. (1945). The Synthesis of Papaverine. Journal of the Society of Chemical Industry, 64(3), 84-86.
  • Process for the preparation of ver
  • Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application. PubMed Central (PMC). [Link]

  • The synthesis of papaverine. United Nations Office on Drugs and Crime. [Link]

  • The biosynthesis of papaverine proceeds via (S)-reticuline. PubMed Central (PMC). [Link]

  • Green Synthesis of Papaverine one of Opium Alkaloids in Water. Inorganic Chemistry Research. [Link]

  • Synthesis of Papaverine. (YouTube). [Link]

  • Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. PubMed. [Link]

  • 5-[2-(3,4-dimethoxyphenyl)ethyl-[11C]methyl-amino]. National Center for Biotechnology Information. [Link]

  • Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos. PubMed Central (PMC). [Link]

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central (PMC). [Link]

  • Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. PubMed Central (PMC). [Link]

  • History of calcium antagonists. PubMed. [Link]

  • Pictet–Gams isoquinoline synthesis. Organic & Biomolecular Chemistry. [Link]

  • Dengel, F. (1966). Basically substituted phenyl acetonitrile compounds. U.S.

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of a Verapamil Precursor

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, a quaternary nitrile compound (CAS 23023-16-7), serves as a critical advanced intermediate in the pharmaceutical industry.[1] Its primary significance lies in its role as a precursor in the synthesis of Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmia.[2][3][4] The molecular structure, featuring a 3,4-dimethoxyphenyl moiety and a gem-dinitrile group, makes it a valuable building block in medicinal chemistry.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of this key intermediate, emphasizing robust methodology, mechanistic understanding, and stringent safety practices. The presented two-step synthetic pathway begins with the widely available starting material, veratraldehyde, and proceeds through the formation of a key phenylacetonitrile intermediate, which is subsequently dimethylated under phase-transfer catalysis conditions.

PART 1: Overall Synthetic Strategy & Workflow

The synthesis is designed as a two-stage process for clarity and efficiency.

  • Stage 1: Synthesis of 3,4-Dimethoxyphenylacetonitrile (Intermediate A). This stage focuses on converting the commercially available veratraldehyde (3,4-dimethoxybenzaldehyde) into the crucial nitrile intermediate. The protocol outlined follows a classic, robust pathway: reduction of the aldehyde to an alcohol, conversion to a benzyl halide, and subsequent cyanation.

  • Stage 2: α,α-Dimethylation via Phase-Transfer Catalysis. The core of the synthesis involves the exhaustive methylation of the benzylic carbon of Intermediate A. We employ Phase-Transfer Catalysis (PTC), a powerful and green chemistry technique that facilitates the reaction between water-soluble and organic-soluble reactants, thereby avoiding the need for hazardous anhydrous solvents or expensive organometallic bases.[5]

Workflow Diagram

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Phase-Transfer Catalysis (PTC) Alkylation A Veratraldehyde (3,4-Dimethoxybenzaldehyde) B 3,4-Dimethoxybenzyl Alcohol A->B 1. NaBH4 2. Mild Acid C 3,4-Dimethoxybenzyl Chloride B->C Thionyl Chloride (SOCl2) or HCl D 3,4-Dimethoxyphenylacetonitrile (Intermediate A) C->D NaCN Acetone/Water E 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile (Final Product) D->E Methyl Iodide (CH3I) 50% NaOH (aq) Toluene, TBAB

Caption: Overall two-stage synthetic workflow.

PART 2: Critical Safety Protocols

WARNING: This synthesis involves highly toxic, corrosive, and flammable materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Sodium Cyanide (NaCN):

    • Extreme Toxicity: Sodium cyanide is a potent poison that can be fatal if swallowed, inhaled, or absorbed through the skin.[6]

    • Acid Incompatibility: NaCN reacts vigorously with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[6] The work area and all glassware must be free of acid residues. A basic quench solution (e.g., sodium hypochlorite) should be readily available for cyanide neutralization.

    • Handling: Always handle NaCN in a well-ventilated fume hood. Wear nitrile gloves (double-gloved), a lab coat, and chemical splash goggles with a face shield.[6][7]

    • Waste Disposal: All cyanide-containing waste must be quenched with an excess of bleach or hydrogen peroxide in an alkaline solution and disposed of according to institutional hazardous waste protocols.

  • Methyl Iodide (CH₃I):

    • Toxicity and Carcinogenicity: Methyl iodide is a known carcinogen and is highly toxic. It should be handled as a volatile poison.

    • Handling: Use a gas-tight syringe for transfers. All operations must be conducted in a fume hood.

  • Sodium Hydroxide (50% w/w):

    • Corrosivity: Highly corrosive and can cause severe burns. Handle with appropriate gloves and eye protection.

PART 3: Experimental Protocols

Stage 1: Synthesis of 3,4-Dimethoxyphenylacetonitrile (Intermediate A)

This three-step procedure converts veratraldehyde into the key nitrile intermediate.

Step 1.1: Reduction of Veratraldehyde

  • Setup: Equip a round-bottom flask with a magnetic stir bar and place it in an ice-water bath.

  • Dissolution: Add veratraldehyde (1.0 eq) to methanol (approx. 5-10 mL per gram of aldehyde) and stir until fully dissolved. Cool the solution to 0-5 °C.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.2 eq) portion-wise to the cooled solution, maintaining the internal temperature below 10 °C.[8]

  • Reaction: After the addition is complete, stir the mixture for 30 minutes at 0-5 °C, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of 1M HCl until the pH is neutral (approx. 7) and gas evolution ceases. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3x). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield 3,4-dimethoxybenzyl alcohol as an oil or low-melting solid, which can often be used in the next step without further purification.

Step 1.2: Chlorination of 3,4-Dimethoxybenzyl Alcohol

  • Setup: In a fume hood, add the crude 3,4-dimethoxybenzyl alcohol (1.0 eq) to a flask.

  • Chlorination: Add an excess of concentrated hydrochloric acid (37%, ~10 eq) and stir vigorously at room temperature for 4-6 hours. The product, 3,4-dimethoxybenzyl chloride, is unstable and should be used immediately in the next step.[9]

  • Work-up: Extract the reaction mixture directly with a minimal amount of toluene or benzene. The organic layer containing the benzyl chloride is carried forward without concentration.

Step 1.3: Cyanation to form Intermediate A

  • Setup: Prepare a solution of sodium cyanide (NaCN, 1.5 eq) in water (approx. 3-4 mL per gram of NaCN) in a flask equipped with a reflux condenser and a mechanical stirrer.

  • Reaction: Heat the aqueous NaCN solution to 50-60 °C. Add the toluene/benzene solution of crude 3,4-dimethoxybenzyl chloride dropwise over 30-45 minutes with vigorous stirring.[9]

  • Reflux: After the addition, heat the heterogeneous mixture to reflux (80-90 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the mixture to room temperature. Separate the organic layer and wash it with hot water (3x) and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude solid can be recrystallized from ethanol or an ethanol/water mixture to yield pure 3,4-dimethoxyphenylacetonitrile (Intermediate A) as a white to off-white solid.[2]

Stage 2: Synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

This protocol utilizes phase-transfer catalysis for the exhaustive methylation of Intermediate A.

ReagentFormulaMW ( g/mol )Moles (Relative)Amount
Intermediate AC₁₀H₁₁NO₂177.201.0 eq(As prepared)
Methyl IodideCH₃I141.942.5 - 3.0 eq(Calculated)
Sodium HydroxideNaOH40.00Excess(50% aq. sol.)
TolueneC₇H₈92.14-~5 mL / g Int. A
TBABC₁₆H₃₆BrN322.370.05 - 0.10 eq(Calculated)

Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add Intermediate A (1.0 eq), toluene, and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Base Addition: Begin vigorous stirring (essential for PTC) and add 50% aqueous sodium hydroxide solution (approx. 5-10 eq).

  • Methylation: Heat the mixture to 40-50 °C. Add methyl iodide (2.5 eq) dropwise via the dropping funnel over 1 hour. The reaction is exothermic; maintain the temperature with external cooling if necessary.

  • Reaction: Stir vigorously at 50-60 °C for 4-8 hours. The progress can be monitored by TLC or GC-MS by observing the disappearance of the starting material and the mono-methylated intermediate.

  • Work-up: Cool the reaction to room temperature. Carefully add water to dissolve any precipitated salts. Separate the organic (toluene) layer.

  • Extraction: Extract the aqueous layer with toluene (2x).

  • Washing: Combine all organic layers and wash sequentially with water (2x), 1M HCl (1x, to remove the catalyst), and finally with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like isopropanol to afford 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile as a pure compound.[1]

PART 4: Mechanism & Scientific Rationale

The success of Stage 2 hinges on the principles of Phase-Transfer Catalysis.

  • Deprotonation: The benzylic proton of 3,4-dimethoxyphenylacetonitrile is acidic (pKa ≈ 22 in DMSO) due to the resonance stabilization of the resulting carbanion by both the phenyl ring and the nitrile group. The concentrated hydroxide in the aqueous phase, however, cannot efficiently deprotonate the nitrile in the organic phase.

  • Role of the PTC Catalyst (TBAB): The quaternary ammonium salt, TBAB, is soluble in both aqueous and organic phases. It transports hydroxide ions (OH⁻) from the aqueous phase into the organic phase as a Q⁺OH⁻ ion pair.

  • Organic Phase Reaction: In the organic phase, this highly reactive "naked" hydroxide ion deprotonates the nitrile, generating the nucleophilic carbanion. This carbanion then rapidly undergoes an Sₙ2 reaction with the electrophile, methyl iodide.

  • Catalyst Regeneration: After transferring the hydroxide, the catalyst (now as Q⁺I⁻) migrates back to the aqueous phase to exchange the iodide for another hydroxide ion, thus completing the catalytic cycle. A second deprotonation-alkylation sequence on the mono-methylated intermediate leads to the desired final product.

Mechanism of Phase-Transfer Catalyzed Dimethylation

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) NaOH Na⁺ OH⁻ NaI Na⁺ I⁻ TBAB_aq [R₄N]⁺ Br⁻ TBA_OH_org [R₄N]⁺ OH⁻ TBAB_aq->TBA_OH_org Ion Exchange (Interface) TBA_OH_aq [R₄N]⁺ OH⁻ IntA Ar-CH₂-CN Carbanion1 [Ar-CH-CN]⁻ IntA->Carbanion1 Deprotonation MonoMe Ar-CH(CH₃)-CN Carbanion1->MonoMe SN2 Alkylation Carbanion2 [Ar-C(CH₃)-CN]⁻ MonoMe->Carbanion2 Deprotonation Product Ar-C(CH₃)₂-CN Carbanion2->Product SN2 Alkylation MeI1 CH₃-I MeI1->Carbanion1 MeI2 CH₃-I MeI2->Carbanion2 TBA_OH_org->IntA TBA_OH_org->MonoMe TBA_I_org [R₄N]⁺ I⁻ TBA_I_org->NaI Ion Exchange (Interface)

Caption: Catalytic cycle for PTC dimethylation.

References

  • CN103804234A - Synthetic method of alpha-methyl-(3,4-dimethoxyphenyl) - Google Patents.
  • CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents.
  • CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.
  • p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Available at: [Link]

  • Process for 3,4-dimethoxyphenyl-acetone preparation - European Patent Office - EP 0247526 A2.
  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap. Available at: [Link]

  • CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents.
  • CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method - Google Patents.
  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols - ACS Publications. Available at: [Link]

  • Preparation of Methyldopa by Hydrolysis of α-Methyl-(3,4-Dimethoxyphenyl)-α-aminopropionitrile by Two-step Hydrolysis - Patsnap Eureka. Available at: [Link]

  • CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents.
  • 101475511 Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - WIPO Patentscope. Available at: [Link]

  • SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Available at: [Link]

  • (10) Patent No. - ResearchGate. Available at: [Link]

  • Veratraldehyde - Wikipedia. Available at: [Link]

  • WO1998011061A1 - New intermediates for the preparation of verapamil derivates - Google Patents.
  • α‐Alkylation of arylacetonitriles. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • α-Alkylation of arylacetonitriles with primary alcohols catalyzed by backbone modified N-heterocyclic carbene iridium(i) complexes - Dalton Transactions (RSC Publishing). Available at: [Link]

  • A Scaleable Route to the Pure Enantiomers of Verapamil | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • SODIUM CYANIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]

  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Sodium Cyanide Safety Protection and Emergency Measures - United Chemical. Available at: [Link]

  • Synthesis, Characterization and Drug delivery of Verapamil Hydrochloride loaded Montmorillonite Nanocomposite Beads - ResearchGate. Available at: [Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC - NIH. Available at: [Link]

  • Veratraldehyde | C9H10O3 | CID 8419 - PubChem - NIH. Available at: [Link]

  • WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents.
  • Verapamil use in patients with cardiovascular disease: an overview of randomized trials. Available at: [Link]

Sources

Use of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile in verapamil synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis of Verapamil via Nitrile Intermediates

Executive Summary & Critical Nomenclature Alert

Objective: This guide details the synthetic utility of aryl-acetonitrile intermediates in the production of Verapamil , a phenylalkylamine calcium channel blocker.

CRITICAL STRUCTURAL ALERT: The specific chemical name provided in the topic request, 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile (CAS: 23023-16-7), corresponds to a gem-dimethyl derivative (two methyl groups at the


-position).
  • Verapamil requires an isopropyl group at the

    
    -position.[1]
    
  • The correct intermediate for Verapamil is 2-(3,4-Dimethoxyphenyl)-2-(1-methylethyl)acetonitrile (also known as

    
    -isopropylveratrylcyanide or 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile).
    

Guidance: This protocol focuses on the Standard Verapamil Synthesis using the isopropyl intermediate. However, the chemical methodology described (alkylation of the benzylic nitrile) is mechanistically identical for the gem-dimethyl analog if the user intends to synthesize the gem-dimethyl Verapamil analog for Structure-Activity Relationship (SAR) studies.

Retrosynthetic Analysis & Pathway

The synthesis of Verapamil hinges on the construction of the quaternary carbon center. The most robust industrial route involves the sequential alkylation of Homoveratronitrile .

Disconnection Strategy:

  • C-C Bond Formation: Connection of the N-methyl-homoveratrylamine side chain to the nitrile core.

  • C-C Bond Formation: Introduction of the branching alkyl group (Isopropyl vs. Methyl) to the benzylic position.

Synthesis Pathway Diagram

VerapamilSynthesis Start Homoveratronitrile (3,4-Dimethoxyphenylacetonitrile) Inter1 Key Intermediate: alpha-Isopropylveratrylcyanide Start->Inter1 Step 1: Alkylation (NaH or PTC, Toluene) Reagent1 Isopropyl Bromide (2-Bromopropane) Reagent1->Inter1 Product Verapamil Base Inter1->Product Step 2: Alkylation (NaNH2, Toluene) Reagent2 Side Chain: N-(3-chloropropyl)-N- methylhomoveratrylamine Reagent2->Product Salt Verapamil HCl Product->Salt Step 3: Salt Formation (HCl, iPrOH)

Caption: Sequential alkylation strategy for Verapamil synthesis. Note: For the gem-dimethyl analog, Reagent 1 is substituted with Methyl Iodide/Dimethyl Sulfate.

Critical Process Parameters (CPP)

To ensure high yield and minimize impurities (specifically the des-alkyl and dimer impurities), the following parameters must be controlled:

ParameterSpecificationScientific Rationale
Base Selection (Step 1) NaH or NaOH/TEBA (PTC)Sodium hydride provides irreversible deprotonation, preventing side reactions. Phase Transfer Catalysis (PTC) is a greener alternative for the isopropyl alkylation.
Temperature Control 40–50 °C (Step 1)Higher temperatures promote elimination of isopropyl bromide to propene. Strict thermal control is required to favor substitution (

).
Stoichiometry 1.1 eq Alkyl HalideSlight excess ensures complete conversion of the starting nitrile, as unreacted homoveratronitrile is difficult to separate later.
Anhydrous Conditions < 0.1% Water (NaH route)Essential if using NaH or NaNH2 to prevent decomposition of the base and hydrolysis of the nitrile to the amide.

Detailed Experimental Protocol

Step 1: Synthesis of -Isopropylveratrylcyanide

(Targeting the Verapamil Intermediate. For the user's specific gem-dimethyl compound, substitute 2-bromopropane with Methyl Iodide).

Materials:

  • Homoveratronitrile (3,4-dimethoxyphenylacetonitrile): 17.7 g (100 mmol)

  • 2-Bromopropane (Isopropyl bromide): 14.8 g (120 mmol)

  • Sodium Amide (NaNH

    
    ) or Sodium Hydride (60% dispersion): 4.8 g (120 mmol)
    
  • Toluene (Anhydrous): 150 mL

Procedure:

  • Activation: In a flame-dried 500 mL 3-neck flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, suspend NaH (washed with hexane to remove oil) in 100 mL anhydrous toluene under Nitrogen atmosphere.

  • Deprotonation: Heat the suspension to 40°C. Add a solution of Homoveratronitrile (17.7 g) in 20 mL toluene dropwise over 30 minutes. Hydrogen gas evolution will be observed. Stir for 1 hour at 40°C to ensure formation of the carbanion (yellow/orange color).

  • Alkylation: Cool the mixture to 30°C. Add 2-Bromopropane dropwise over 45 minutes. Note: Isopropyl bromide is prone to elimination; do not exceed 45°C.

  • Reaction: Stir the mixture at 45–50°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.

  • Workup: Cool to 0°C. Carefully quench with saturated NH

    
    Cl solution (50 mL). Separate the organic layer and wash with water (2 x 50 mL) and brine.
    
  • Isolation: Dry over Na

    
    SO
    
    
    
    and concentrate under reduced pressure.
  • Purification: Distill the residue under high vacuum (bp ~160°C at 0.5 mmHg) or recrystallize from isopropanol if solid.

    • Yield: ~85-90%

    • Product:2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile (Isopropyl intermediate).

Step 2: Coupling to form Verapamil Base

Materials:

  • 
    -Isopropylveratrylcyanide (from Step 1): 24.7 g (100 mmol)
    
  • N-(3-chloropropyl)-N-methylhomoveratrylamine: 30.0 g (110 mmol)

  • Sodium Amide (NaNH

    
    ): 4.3 g (110 mmol)
    
  • Toluene: 200 mL

Procedure:

  • Anion Formation: In a clean reactor under N

    
    , suspend NaNH
    
    
    
    in toluene. Add the nitrile intermediate (24.7 g) dissolved in toluene at room temperature.
  • Heating: Heat the mixture to reflux (110°C) for 1 hour to generate the quaternary carbanion.

  • Coupling: Cool to 60°C. Add the chloro-amine side chain dissolved in toluene dropwise.

  • Completion: Return to reflux for 4 hours. The color typically changes from dark orange to pale yellow as the anion is consumed.

  • Workup: Cool to RT. Wash with water (3 x 100 mL). The organic layer contains the Verapamil base.[2]

  • Salt Formation (Final Product): Evaporate the toluene. Dissolve the crude oil in Isopropanol (100 mL). Add concentrated HCl (approx 1.1 eq) slowly with stirring.

  • Crystallization: Cool to 0°C. The white hydrochloride salt precipitates. Filter and wash with cold isopropanol/ether.

Quality Control & Characterization

TestAcceptance CriteriaMethod
HPLC Purity > 99.0%C18 Column, ACN:Buffer pH 3.0
Appearance White crystalline powderVisual Inspection
Melting Point 140–144 °C (HCl Salt)Capillary Method
IR Spectrum Nitrile stretch at ~2235 cm

FTIR (KBr pellet)

Troubleshooting Guide:

  • Low Yield in Step 1: Often caused by moisture killing the base. Ensure strictly anhydrous conditions.

  • Impurity Formation (Alkene): If isopropyl bromide eliminates to propene, yield drops. Lower the temperature during addition.

  • "Gem-Dimethyl" Impurity: If the user accidentally uses Methyl Iodide instead of Isopropyl Bromide, the product will be the structural analog (CAS 23023-16-7). This can be distinguished by 1H NMR : The isopropyl group shows a doublet (6H) and a septet (1H), whereas the gem-dimethyl shows a singlet (6H).

References

  • Dengel, F. (1966). Process for the preparation of basic substituted phenylacetonitriles. U.S. Patent No.[3] 3,261,859.[1][3] Washington, DC: U.S. Patent and Trademark Office. Link

  • Ramza, J., & Zuk, O. (2018). Process for the preparation of Verapamil hydrochloride. U.S. Patent No.[3] 10,144,703.[1] Link

  • PubChem. (2023). Verapamil Compound Summary. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2023). 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile Product Detail. Link (Used for CAS verification of the gem-dimethyl analog).

Sources

Application Notes and Protocols for the Analysis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile in Pharmaceutical Development

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is a key chemical intermediate, notably in the synthesis of Verapamil, a widely used calcium channel blocker for treating cardiovascular conditions such as hypertension, angina, and arrhythmia.[1] The purity and quality of this intermediate are paramount as they directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its characterization, quantification, and quality control throughout the drug development and manufacturing process.

This comprehensive guide provides detailed application notes and validated protocols for the analysis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and adapted from proven methods for structurally related compounds, ensuring scientific integrity and practical applicability.

Physicochemical Properties and Analytical Considerations

Before delving into specific protocols, it is crucial to understand the key physicochemical properties of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile that inform the choice of analytical techniques and experimental parameters.

PropertyValue/InformationImplication for Analysis
Molecular Formula C₁₂H₁₅NO₂Provides the basis for mass spectrometric analysis.
Molecular Weight 205.25 g/mol Essential for accurate quantification and mass spectrometry.
Structure Contains a dimethoxyphenyl ring, a quaternary carbon, and a nitrile group.The aromatic ring provides a strong chromophore for UV detection in HPLC. The nitrile group's position on a fully substituted carbon enhances metabolic stability and prevents the release of cyanide, a critical safety consideration.[2]
Solubility Generally soluble in organic solvents like acetonitrile, methanol, and dichloromethane.Guides the selection of appropriate solvents for sample preparation and mobile phases in chromatography. The nitrile group can enhance solubility.[3]
Thermal Stability Expected to have good thermal stability, making it amenable to GC analysis.Allows for volatilization without significant degradation in the GC inlet.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

HPLC is the workhorse of pharmaceutical analysis, offering high resolution, sensitivity, and quantitative accuracy. A reverse-phase HPLC method with UV detection is the primary recommended technique for determining the potency and purity of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

Causality Behind Experimental Choices
  • Reverse-Phase Chromatography (C18 Column): The non-polar nature of the dimethoxyphenyl ring and the overall moderate polarity of the molecule make it well-suited for retention on a non-polar stationary phase like C18. Elution is achieved with a polar mobile phase.

  • Mobile Phase (Acetonitrile and Water/Buffer): A mixture of acetonitrile and water provides a good polarity range to elute the analyte with a reasonable retention time and good peak shape. Acetonitrile is a common organic modifier in reverse-phase HPLC due to its low viscosity and UV transparency. A buffer is recommended to maintain a consistent pH and improve peak symmetry, especially if any acidic or basic impurities are present.

  • UV Detection: The dimethoxyphenyl ring possesses a strong chromophore, allowing for sensitive detection using a UV detector. Wavelengths around 232 nm or 278 nm are often effective for Verapamil and related compounds and are expected to provide good sensitivity for the target analyte.[4][5]

  • Isocratic Elution: For routine quality control where the separation of the main peak from a known set of impurities is the goal, an isocratic method (constant mobile phase composition) is often sufficient, simpler, and more robust than a gradient method.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh Sample & Dissolve in Diluent Filter Filter Samples & Standards (0.45 µm) SamplePrep->Filter StandardPrep Prepare Standard Solution of Known Concentration StandardPrep->Filter HPLC Inject into HPLC System Filter->HPLC Separation Isocratic Separation on C18 Column HPLC->Separation Detection UV Detection (e.g., 278 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Potency & Purity Integration->Calculation

Caption: HPLC analysis workflow from sample preparation to data analysis.

Detailed HPLC Protocol

1. Instrumentation and Columns:

  • HPLC system with a pump, autosampler, column oven, and UV or PDA detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified).

  • Disodium hydrogen phosphate (analytical grade).[4]

  • Orthophosphoric acid (analytical grade).

  • 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile reference standard.

3. Preparation of Solutions:

  • Mobile Phase: Prepare a buffer solution by dissolving 1.4 g of disodium hydrogen phosphate in 1000 mL of water and adjusting the pH to 7.0 with orthophosphoric acid.[4] The mobile phase is a 50:50 (v/v) mixture of this buffer and acetonitrile. Filter through a 0.45 µm membrane filter and degas before use.

  • Diluent: A 50:50 (v/v) mixture of acetonitrile and water is a suitable diluent.

  • Standard Solution: Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 50:50 (v/v) Acetonitrile : Phosphate Buffer (pH 7.0)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 278 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes

5. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The tailing factor for the analyte peak should be between 0.8 and 1.5.

6. Data Analysis:

  • Potency: Calculate the percentage of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile in the sample using the following formula:

  • Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a powerful technique for the identification of the analyte and for the detection and quantification of volatile or semi-volatile impurities. Its high sensitivity and the structural information provided by the mass spectrum make it an excellent confirmatory method.

Causality Behind Experimental Choices
  • Gas Chromatography: The compound is expected to be sufficiently volatile and thermally stable for GC analysis.

  • Non-polar Capillary Column (e.g., DB-5ms): A 5% phenyl-methylpolysiloxane stationary phase is a good general-purpose column that separates compounds based on their boiling points and polarity. It is suitable for a wide range of semi-polar compounds.

  • Split Injection: To prevent column overloading and ensure sharp peaks, a split injection is typically used for the analysis of relatively pure samples.

  • Electron Ionization (EI): EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to library spectra for identification.

  • Mass Spectrometry (MS): The mass spectrometer acts as a selective and sensitive detector, providing the mass-to-charge ratio of the parent ion and its fragments, which is crucial for structural elucidation and confirmation of identity.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Volatile Solvent (e.g., Dichloromethane) Injection Inject into GC SamplePrep->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Scan Mode) Ionization->MassAnalysis TIC Obtain Total Ion Chromatogram (TIC) MassAnalysis->TIC MassSpectrum Extract Mass Spectrum of the Peak TIC->MassSpectrum Identification Identify Compound by Fragmentation Pattern MassSpectrum->Identification

Caption: GC-MS analysis workflow for identification and impurity profiling.

Detailed GC-MS Protocol

1. Instrumentation and Columns:

  • GC-MS system with a capillary column, an autosampler, and a mass selective detector.

  • DB-5ms or equivalent fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Materials:

  • Helium (carrier gas, 99.999% purity).

  • Dichloromethane or Ethyl Acetate (GC grade).

  • 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile sample.

3. Preparation of Solutions:

  • Sample Solution: Prepare a solution of the sample in dichloromethane at a concentration of approximately 1 mg/mL.

4. GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 amu

5. Data Analysis:

  • Identify the peak corresponding to 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile in the total ion chromatogram (TIC).

  • Extract the mass spectrum of the peak.

  • Propose a fragmentation pattern to confirm the structure. Expected fragments may include the molecular ion (m/z 205), loss of a methyl group (m/z 190), and fragments corresponding to the dimethoxyphenyl moiety.

  • Identify and quantify any impurities based on their retention times and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed to verify the identity and structure of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

Causality Behind Experimental Choices
  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This allows for the confirmation of the aromatic protons, the methoxy groups, the methyl group, and the methylene protons.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule, including the quaternary carbons which are not visible in the ¹H NMR spectrum. This is crucial for confirming the presence of the nitrile carbon and the quaternary carbon to which the methyl and nitrile groups are attached.

  • Deuterated Chloroform (CDCl₃): This is a common and effective solvent for many organic compounds, providing good solubility and a clean spectrum with a single solvent peak at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR.

Expected NMR Spectral Data

Based on the structure of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, the following signals are anticipated in the NMR spectra:

¹H NMR (in CDCl₃):

  • Aromatic protons: Signals in the range of 6.8-7.0 ppm, showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

  • Methoxy protons: Two singlets around 3.8-3.9 ppm, each integrating to 3 protons.

  • Methylene protons (-CH₂-): A singlet around 2.9-3.1 ppm, integrating to 2 protons.

  • Methyl protons (-CH₃): A singlet around 1.6-1.8 ppm, integrating to 3 protons.

¹³C NMR (in CDCl₃):

  • Aromatic carbons: Multiple signals in the range of 110-150 ppm.

  • Nitrile carbon (-CN): A signal around 120-125 ppm.

  • Methoxy carbons (-OCH₃): Two signals around 55-56 ppm.

  • Quaternary carbon (-C(CH₃)(CN)-): A signal in the range of 40-50 ppm.

  • Methylene carbon (-CH₂-): A signal in the range of 40-50 ppm.

  • Methyl carbon (-CH₃): A signal in the range of 25-30 ppm.

Detailed NMR Protocol

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution).

2. Reagents and Materials:

  • Deuterated chloroform (CDCl₃) with or without tetramethylsilane (TMS) as an internal standard.

  • NMR tubes.

  • 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile sample.

3. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved.

4. Data Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

5. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

  • Compare the observed chemical shifts and coupling patterns with the expected values to confirm the structure.

Conclusion: A Multi-faceted Approach to Quality Assurance

The analytical methods detailed in this guide provide a robust framework for the comprehensive analysis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile. The synergistic use of HPLC for potency and purity, GC-MS for identification and volatile impurities, and NMR for definitive structural confirmation ensures a high level of confidence in the quality and integrity of this critical pharmaceutical intermediate. Adherence to these protocols will enable researchers and drug development professionals to maintain stringent quality control, leading to the production of safe and effective medicines.

References

  • A Stability Indicating Assay Method For Verapamil Tablets By High Performance Liquid Chromatography For Stability Studies. (2007). TSI Journals. [Link]

  • Development and validation of an HPLC method for the determination of verapamil residues in supports of cleaning procedure. (2009). ResearchGate. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2014). Journal of Medicinal Chemistry. [Link]

  • Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations. (2010). Molecules. [Link]

  • HPLC method for determination of verapamil in human plasma after solid-phase extraction. (2008). Journal of Biochemical and Biophysical Methods. [Link]

  • Affordable and Reliable RP-HPLC Method for Verapamil Hydrochloride Quantification in Rabbit Plasma for Pharmacokinetics. (2024). MDPI. [Link]

  • GC/MS analysis of verapamil intermediates. (1998).
  • Sample preparation in analysis of pharmaceuticals. (2008). TrAC Trends in Analytical Chemistry. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry. [Link]

  • Process for 3,4-dimethoxyphenyl-acetone preparation. (1987).
  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (2009).
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2014). PMC - NIH. [Link]

  • Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. (2008). NIH. [Link]

Sources

Application Note: A Validated RP-HPLC Method for the Quantification and Purity Assessment of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification and purity analysis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile. This compound is a significant synthetic intermediate and a potential process-related impurity in the manufacturing of various pharmaceutical agents, including derivatives of Verapamil.[1][2] The method utilizes a C18 stationary phase with an isocratic mobile phase composed of a phosphate buffer and acetonitrile, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[3] This self-validating system is designed for direct implementation in quality control, process monitoring, and stability testing environments within the pharmaceutical industry.

Introduction and Scientific Rationale

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is a key chemical building block whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs).[4] Its molecular structure, featuring a dimethoxyphenyl ring, provides a strong chromophore suitable for ultraviolet (UV) detection, making HPLC a preferred analytical technique. The presence of nitrile and ether functional groups dictates a moderate polarity, making it well-suited for reversed-phase chromatography.

The primary objective of this method is to provide a reliable analytical tool to ensure the identity, purity, and strength of this intermediate. In pharmaceutical development, controlling the quality of starting materials and intermediates is paramount to guaranteeing the safety and efficacy of the final drug product. An uncharacterized impurity profile at this stage can lead to unforeseen side reactions, lower yields, and the introduction of potentially genotoxic impurities into the API. This method is specifically designed to separate the main component from potential process-related impurities and degradation products.

The choice of a C18 column is based on its versatility and proven efficacy in retaining moderately non-polar analytes through hydrophobic interactions. The mobile phase consists of an aqueous phosphate buffer and acetonitrile. The buffer is critical for maintaining a constant pH, which ensures consistent retention times and peak shapes by suppressing any potential ionic interactions with residual silanols on the silica backbone. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The method is validated to be fit-for-purpose, providing the trustworthiness required for decision-making in a regulated environment.

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

    • Phosphoric Acid (AR Grade)

    • Water (HPLC Grade or Milli-Q)

  • Reference Standard: 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile (Purity ≥ 99.5%)

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

ParameterCondition
Stationary Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0, adjusted with H₃PO₄) : Acetonitrile (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection Wavelength 278 nm[1]
Injection Volume 10 µL
Run Time 10 minutes
Diluent Mobile Phase
Solution Preparation
  • Mobile Phase Preparation (1 L):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 600 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

    • Add 400 mL of acetonitrile to the buffer solution.

    • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

  • Reference Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.

  • Working Standard & Sample Solution (100 µg/mL):

    • For working standards, dilute the stock solution appropriately. For example, transfer 5.0 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask and dilute to the mark with the diluent.

    • For sample analysis, accurately weigh an appropriate amount of the test sample, dissolve in the diluent, and dilute to a final target concentration of 100 µg/mL.

Method Validation: A Self-Validating System

The trustworthiness of any analytical method hinges on its validation. The following protocols ensure the method is fit for its intended purpose of quality control.

System Suitability Testing

Causality: Before any sample analysis, the chromatographic system's performance must be verified. This ensures that the instrument is operating correctly and can produce reliable data. Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solution (e.g., 100 µg/mL) five consecutive times.

  • Calculate the parameters listed in the table below. The system is deemed ready for analysis only if all criteria are met.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% for five replicate injections
% RSD of Retention Time ≤ 1.0% for five replicate injections
Specificity

Causality: This test proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Protocol:

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • Analyze a sample of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile that has been subjected to forced degradation (e.g., acid, base, oxidative, thermal, and photolytic stress).

  • Confirm that the main analyte peak is well-resolved from all degradation product peaks (Resolution ≥ 2.0).

  • If using a PDA detector, perform peak purity analysis on the analyte peak to confirm its homogeneity.

Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification. Protocol:

  • Prepare a series of at least five calibration standards from the stock solution, covering the expected working range (e.g., 25, 50, 100, 150, 200 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy and Precision

Causality: Accuracy measures the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements. Together, they define the reliability of the quantitative results. Protocol:

  • Accuracy (Recovery): Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. Calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. The %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should meet the predefined criteria.

Robustness

Causality: This test examines the method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal usage. Protocol:

  • Analyze the system suitability solution while making small, deliberate changes to the method parameters, one at a time.

  • Example variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

    • Acetonitrile content in mobile phase (± 2%)

  • The system suitability parameters should remain within the acceptance criteria for each condition.

Visualization of Workflows

The following diagrams illustrate the logical flow of the analytical and validation processes.

HPLC_Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Prep Standard & Sample Preparation Sequence Run Analytical Sequence Prep->Sequence MobilePhase Mobile Phase Preparation Equilibrate System Equilibration MobilePhase->Equilibrate SST System Suitability Test (SST) Equilibrate->SST Check Pass/Fail SST->Sequence Acquire Data Acquisition (Chromatograms) Sequence->Acquire Integrate Peak Integration & Quantification Acquire->Integrate Report Generate Final Report Integrate->Report

Caption: High-level workflow for the HPLC analysis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

Method_Validation_Logic cluster_precision cluster_sensitivity Method Reliable & Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Sensitivity Sensitivity Method->Sensitivity Repeat Repeatability Precision->Repeat Inter Intermediate Precision Precision->Inter LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Sources

Purification techniques for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Protocols for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Executive Summary & Chemical Profile

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile (CAS: 23023-16-7), often referred to as


-dimethylveratrylcyanide , is a critical quaternary nitrile intermediate. It serves as a structural scaffold in the synthesis of isoquinoline alkaloids and calcium channel blockers (analogous to the Verapamil precursor).

The synthesis typically involves the gem-dimethylation of (3,4-dimethoxyphenyl)acetonitrile (Homoveratronitrile). The primary purification challenge is the separation of the fully substituted target from the mono-methylated impurity (


-methylveratrylcyanide) and unreacted starting material. Because these species possess similar boiling points and polarities, standard distillation often fails to achieve >99.5% purity.

Chemical Properties:

  • Formula:

    
    
    
  • MW: 205.26 g/mol

  • Physical State: Viscous oil or low-melting solid (dependent on purity; pure form often crystallizes slowly).

  • Boiling Point: Estimated ~160–170°C at 1 mmHg (High vacuum required).

  • Solubility: Soluble in ethanol, ethyl acetate, toluene, DCM; insoluble in water.

Impurity Profiling & Separation Logic

Before initiating purification, the crude reaction mixture must be profiled to select the correct strategy.

Impurity TypeChemical IdentityStructural CharacteristicSeparation Strategy
Starting Material (3,4-Dimethoxyphenyl)acetonitrileBenzylic

-protons (Acidic)
Chemoselective Scavenging / Crystallization
Mono-Alkylated 2-(3,4-Dimethoxyphenyl)propanenitrileTertiary

-proton (Acidic)
Critical Challenge: Chemoselective Scavenging
Target Molecule 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile Quaternary Carbon (No acidic protons) Inert to base/electrophiles
Inorganic Salts NaI, NaBr, Methyl Sulfate saltsIonic solidsAqueous Wash / Filtration

The "Alpha-Proton" Advantage: The most robust purification method exploits the lack of acidic


-protons in the target molecule. Impurities with 

-protons can be deprotonated and reacted with an electrophile (e.g., benzaldehyde) to form heavy adducts, or washed away as salts in extreme basic conditions.

Protocol A: Chemoselective Scavenging (High Purity Method)

Recommended for R&D scales where >99.8% purity is required and fractional distillation is insufficient.

Principle: The crude mixture is treated with a base and an aldehyde. The mono-methylated impurity and starting material (containing acidic protons) undergo an Aldol-type condensation with the aldehyde to form high-molecular-weight alkenes. The target quaternary nitrile remains unreacted. Subsequent distillation easily separates the volatile target from the heavy "scavenged" impurities.

Reagents:

  • Crude 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

  • Benzaldehyde (1.2 equivalents relative to estimated impurity content).

  • Potassium hydroxide (KOH) or Sodium Methoxide (NaOMe).

  • Solvent: Ethanol or Toluene.[1]

Step-by-Step Procedure:

  • Quantification: Analyze the crude mixture by GC/HPLC to determine the mole fraction of mono-methylated impurity and starting material.

  • Setup: Charge the crude oil into a reaction flask equipped with a reflux condenser and nitrogen inlet.

  • Scavenging Reaction:

    • Dissolve the crude in Ethanol (5 vol).

    • Add finely powdered KOH (2.0 eq relative to impurities).

    • Add Benzaldehyde (1.5 eq relative to impurities).

    • Heat to reflux (78°C) for 2–4 hours.

    • In-Process Control (IPC): Monitor by GC. The peak for the mono-methyl impurity should disappear, replaced by a late-eluting benzylidene adduct.

  • Workup:

    • Cool to room temperature.[2]

    • Evaporate ethanol under reduced pressure.

    • Redissolve residue in Toluene and wash with water (3x) to remove base and inorganic salts.

    • Dry the organic phase over

      
       and concentrate.[3]
      
  • Isolation:

    • Perform a High-Vacuum Distillation (see Protocol B) on the resulting oil. The target will distill over, while the heavy benzylidene adducts remain in the pot residue.

Protocol B: High-Vacuum Fractional Distillation

Recommended for bulk purification or as the final step of Protocol A.

Equipment:

  • Short-path distillation head or Vigreux column (for higher efficiency).

  • High-vacuum pump (capable of <1 mmHg).

  • Oil bath with temperature control.

Procedure:

  • Degassing: Place the crude oil in the distillation flask. Apply vacuum (10–20 mmHg) at room temperature for 30 minutes to remove residual solvents (toluene/ethanol).

  • Heating: Increase vacuum to maximum capacity (<1 mmHg is ideal). Slowly ramp the oil bath temperature.

  • Fraction Collection:

    • F1 (Forerun): Collect lower boiling volatiles (trace unreacted alkyl halides).

    • F2 (Main Fraction): The product typically distills between 145°C – 165°C at 0.5 mmHg (Exact BP depends on vacuum depth). Monitor the head temperature closely; it should plateau.

    • F3 (Tail): Stop collection when head temperature spikes or pot residue becomes viscous/dark.

  • Solidification: If the distillate is pure, it may solidify upon standing in a refrigerator (

    
    ).
    

Protocol C: Crystallization (Polishing)

Recommended if the distillate solidifies or for final API-grade polishing.

Solvent System:

  • Primary: Isopropanol (IPA) or Ethanol.

  • Anti-solvent: Hexane or Heptane.

Procedure:

  • Dissolve the distilled product in minimal hot IPA (approx. 50-60°C).

  • Slowly add warm Hexane until slight turbidity is observed.

  • Allow the solution to cool slowly to room temperature with gentle stirring.

  • Cool further to 0°C for 4 hours.

  • Filter the white crystalline solid and wash with cold Hexane.

  • Drying: Vacuum dry at 40°C.

Analytical Validation

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV at 230 nm and 280 nm.

  • Retention Time: The gem-dimethyl target will elute after the mono-methyl impurity due to increased lipophilicity.

GC-MS Method:

  • Column: HP-5 or DB-5MS.

  • Temp Program: 100°C (1 min)

    
     300°C at 20°C/min.
    
  • Identification: Look for the molecular ion peak

    
    .
    
    • Note: Mono-methyl impurity

      
      .
      

Visual Workflow (Graphviz)

PurificationWorkflow Crude Crude Reaction Mixture (Target + Mono-Methyl + Homoveratronitrile) Analysis IPC: GC/HPLC Profiling (Determine Impurity %) Crude->Analysis Decision Is Purity > 95%? Analysis->Decision Scavenging Chemoselective Scavenging Add Benzaldehyde + KOH (Reflux 4h) Decision->Scavenging No (High Impurity Load) Distillation High-Vacuum Distillation (<1 mmHg, 150-170°C) Decision->Distillation Yes Workup Aqueous Wash & Extraction (Remove Base/Salts) Scavenging->Workup Workup->Distillation FinalProduct Pure Product (>99.5% Purity) Distillation->FinalProduct Distillate Waste Heavy Waste Residue (Benzylidene Adducts) Distillation->Waste Pot Residue Crystallization Crystallization (Optional) IPA / Hexane Crystallization->FinalProduct FinalProduct->Crystallization Polishing Required

Caption: Logical workflow for the purification of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, prioritizing chemoselective scavenging for high-impurity crude mixtures.

References

  • Title: Method for preparing 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile (Verapamil Intermediate).
  • Title: Method for synthesizing 3,4-dimethoxyphenyl acetonitrile (Homoveratronitrile Purification).
  • Gem-Dimethyl Effect & Reactivity

    • Title: The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates.[4][5]

    • Source: J. Chem. Soc., Perkin Trans.[4] 2, 1996.[4][6]

    • URL:[Link]

  • Compound Data (Target)

Sources

Application Note: Derivatization Strategies for the Quantitative Analysis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is a key starting material in the synthesis of Verapamil, a widely used calcium channel blocker.[1] The purity and accurate quantification of this precursor are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). Direct analysis of 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile by gas chromatography (GC) is challenging due to its polarity and thermal lability. This application note presents a detailed guide to the derivatization of this compound to facilitate robust and reliable analysis by Gas Chromatography-Mass Spectrometry (GC-MS). An alternative method utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis is also discussed.

The Analytical Challenge: Why Derivatization is Necessary

The primary analytical hurdle for 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile lies in its chemical structure. The presence of the polar nitrile group and the overall molecular weight can lead to poor chromatographic peak shape, thermal degradation in the GC inlet, and low sensitivity. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound, making it amenable to GC analysis.[2] For this particular nitrile, a two-step derivatization strategy is highly effective:

  • Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid.

  • Silylation: The resulting carboxylic acid is then converted to its trimethylsilyl (TMS) ester, which is significantly more volatile and stable for GC-MS analysis.

This two-step approach is necessary because the tertiary nitrile group in 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile is sterically hindered, making direct derivatization of the nitrile challenging. Hydrolysis to the more reactive carboxylic acid provides a reliable pathway for subsequent derivatization.

Methodology 1: GC-MS Analysis via Hydrolysis and Silylation

This method provides a robust and sensitive approach for the quantification of 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile. The workflow involves the complete conversion of the nitrile to its corresponding carboxylic acid, followed by silylation to produce a thermally stable ester for GC-MS analysis.

Part A: Hydrolysis of the Nitrile to a Carboxylic Acid

Both acidic and alkaline conditions can be employed for the hydrolysis of nitriles.[3][4][5] However, for sterically hindered nitriles, more forcing conditions such as prolonged heating are often necessary to drive the reaction to completion.[4] Microwave-assisted hydrolysis can also be a valuable tool to accelerate this process.[6][7]

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol utilizes strong acidic conditions to hydrolyze the nitrile to 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid.

  • Reagents and Materials:

    • 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile sample

    • Concentrated Hydrochloric Acid (HCl, ~37%)

    • 1,4-Dioxane (or a suitable co-solvent)

    • Deionized Water

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

    • Sodium Bicarbonate (NaHCO₃), saturated solution

    • Diethyl ether (or other suitable extraction solvent)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Rotary evaporator

  • Step-by-Step Procedure:

    • Accurately weigh approximately 100 mg of the 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile sample into a 50 mL round-bottom flask.

    • Add 10 mL of 1,4-dioxane and 10 mL of concentrated HCl.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with stirring.

    • Maintain the reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or a preliminary GC-MS analysis of a quenched aliquot.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~8).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 20 mL portions of diethyl ether.

    • Combine the organic extracts and wash them with 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid.

    • The crude product can be purified by recrystallization if necessary.

Protocol 2: Alkaline-Catalyzed Hydrolysis

This protocol uses a strong base to achieve hydrolysis.

  • Reagents and Materials:

    • 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile sample

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

    • Ethylene Glycol (or a high-boiling solvent)

    • Deionized Water

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

    • Hydrochloric Acid (HCl), concentrated and 1M

    • Diethyl ether (or other suitable extraction solvent)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Rotary evaporator

  • Step-by-Step Procedure:

    • In a 50 mL round-bottom flask, dissolve approximately 1 g of NaOH in 20 mL of ethylene glycol with gentle heating.

    • Add approximately 100 mg of the 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile sample to the flask.

    • Heat the mixture to reflux (approximately 180-190 °C) with stirring for 4-8 hours. Monitor the reaction by TLC or GC-MS.

    • Cool the reaction mixture to room temperature and dilute with 50 mL of deionized water.

    • Wash the aqueous solution with 20 mL of diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH ~2 with concentrated HCl, followed by 1M HCl. The carboxylic acid should precipitate.

    • Extract the acidified aqueous layer three times with 20 mL portions of diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator to yield the 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid.

Part B: Silylation of the Carboxylic Acid

Silylation converts the polar carboxylic acid into a non-polar, volatile trimethylsilyl (TMS) ester, which is ideal for GC-MS analysis.[8] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent.[9]

Protocol 3: Silylation with BSTFA + 1% TMCS

  • Reagents and Materials:

    • Dried 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid sample

    • BSTFA + 1% TMCS

    • Acetonitrile or Pyridine (GC grade)

    • GC vials with inserts

    • Heating block or oven

  • Step-by-Step Procedure:

    • Accurately weigh approximately 1 mg of the dried carboxylic acid into a GC vial.

    • Add 100 µL of acetonitrile or pyridine to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

Part C: GC-MS Analysis

The silylated derivative is then analyzed by GC-MS.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS)

    • Capillary Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

  • GC-MS Parameters (Starting Conditions):

ParameterValue
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial Temp: 100 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C
Hold: 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Methodology 2: Direct LC-MS/MS Analysis

For laboratories equipped with LC-MS/MS instrumentation, direct analysis of 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile is a powerful alternative that eliminates the need for derivatization. This method offers high sensitivity and specificity.

Protocol 4: LC-MS/MS Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Tandem Mass Spectrometer (e.g., Sciex, Waters, Thermo Fisher).

    • C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • LC-MS/MS Parameters (Starting Conditions):

ParameterValue
Column C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing a standard of the analyte. The precursor ion will be [M+H]⁺.

Data Presentation and Expected Results

The derivatization and analysis should yield a single, sharp chromatographic peak for the TMS-ester of 2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid in the GC-MS analysis, or for the protonated molecule in the LC-MS/MS analysis. The mass spectrum obtained from the GC-MS analysis will show characteristic fragments that can be used for identification and quantification.

Table 1: Expected m/z Values for GC-MS Analysis

CompoundMolecular Ion (M⁺)Key Fragment Ions
TMS-ester of 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid296281 ([M-CH₃]⁺), 193, 165

Visualization of Workflows

Diagram 1: GC-MS Derivatization Workflow

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Nitrile_Sample 2-(3,4-Dimethoxyphenyl)- 2-methylpropanenitrile Hydrolysis Hydrolysis (Acid or Base Catalyzed) Nitrile_Sample->Hydrolysis Step 1 Carboxylic_Acid 2-(3,4-Dimethoxyphenyl)- 2-methylpropanoic acid Hydrolysis->Carboxylic_Acid Silylation Silylation (BSTFA + 1% TMCS) Carboxylic_Acid->Silylation Step 2 TMS_Ester TMS-Ester Derivative Silylation->TMS_Ester GC_MS GC-MS Analysis TMS_Ester->GC_MS Injection

Caption: Workflow for GC-MS analysis via derivatization.

Diagram 2: LC-MS/MS Direct Analysis Workflow

cluster_0 Sample Preparation cluster_1 Analysis Nitrile_Sample 2-(3,4-Dimethoxyphenyl)- 2-methylpropanenitrile Dissolution Dissolve in Mobile Phase Compatible Solvent Nitrile_Sample->Dissolution LC_MS_MS LC-MS/MS Analysis Dissolution->LC_MS_MS Direct Injection

Sources

The Synthetic Utility of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Building Block

In the landscape of modern organic synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, a substituted phenylacetonitrile derivative, has emerged as a significant building block, primarily recognized for its pivotal role in the synthesis of the calcium channel blocker, Verapamil. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis and principal applications of this valuable nitrile, with a focus on field-proven insights and robust protocols.

The core utility of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile lies in the reactivity of its nitrile group and the benzylic position, which allows for facile chemical transformations. The presence of the dimethoxy-substituted phenyl ring is a common motif in many biologically active compounds, making this intermediate particularly relevant in pharmaceutical development. This guide will explore the primary synthetic routes to access this compound and delve into its key applications, providing detailed experimental protocols to enable its effective utilization in the laboratory.

Synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile: A Practical Approach

The most common and practical approach to the synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile involves the alkylation of the readily available precursor, (3,4-Dimethoxyphenyl)acetonitrile. This method leverages the acidity of the benzylic proton, allowing for deprotonation with a strong base, followed by quenching with a methylating agent.

Conceptual Workflow for Synthesis

The synthesis can be conceptually broken down into two key steps:

  • Deprotonation: A strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), is used to abstract the acidic proton at the α-position to the nitrile group, generating a resonance-stabilized carbanion. The choice of base is critical; it must be strong enough to completely deprotonate the acetonitrile derivative without promoting side reactions.

  • Methylation: The resulting nucleophilic carbanion is then reacted with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to introduce the methyl group at the α-position.

G cluster_synthesis Synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile start (3,4-Dimethoxyphenyl)acetonitrile deprotonation Deprotonation (e.g., NaNH₂ in Toluene) start->deprotonation Strong Base carbanion Resonance-Stabilized Carbanion deprotonation->carbanion methylation Methylation (e.g., CH₃I) carbanion->methylation Electrophilic Methylating Agent product 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile methylation->product

Caption: Synthetic workflow for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

Experimental Protocol: Synthesis via Alkylation

This protocol provides a representative method for the synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
(3,4-Dimethoxyphenyl)acetonitrile177.2017.7 g0.1
Sodium Amide (NaNH₂)39.014.3 g0.11
Methyl Iodide (CH₃I)141.9415.6 g (6.9 mL)0.11
Toluene, anhydrous-200 mL-
Ammonium Chloride (sat. aq. solution)-100 mL-
Diethyl Ether-150 mL-
Magnesium Sulfate, anhydrous---

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium amide (4.3 g, 0.11 mol) and anhydrous toluene (100 mL).

  • Heat the suspension to reflux with vigorous stirring.

  • Dissolve (3,4-Dimethoxyphenyl)acetonitrile (17.7 g, 0.1 mol) in anhydrous toluene (100 mL) and add it dropwise to the refluxing suspension of sodium amide over a period of 30 minutes.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours to ensure complete formation of the carbanion. The mixture will typically turn a reddish-brown color.

  • Cool the reaction mixture to room temperature and then further cool to 0-5 °C in an ice bath.

  • Add methyl iodide (15.6 g, 0.11 mol) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition of methyl iodide, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (100 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile as a crystalline solid.

Application in Pharmaceutical Synthesis: The Gateway to Verapamil

The primary and most well-documented application of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile and its close analogs is in the synthesis of Verapamil, a widely used medication for the treatment of high blood pressure, angina, and supraventricular tachycardia.[1][2] The synthesis of Verapamil from this nitrile intermediate involves a key alkylation step.[3]

Synthetic Strategy for Verapamil

The overall strategy involves the alkylation of the carbanion of a substituted phenylacetonitrile with a suitable aminoalkyl halide. In the context of Verapamil synthesis, a closely related intermediate, 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile (possessing an isopropyl group instead of a methyl group), is typically used. However, the chemical principle remains the same. The following workflow illustrates the general synthetic route.

G cluster_verapamil Verapamil Synthesis nitrile 2-(3,4-Dimethoxyphenyl)-2-isopropylvaleronitrile deprotonation Deprotonation (NaNH₂ in Toluene) nitrile->deprotonation Strong Base carbanion Nitrile Carbanion deprotonation->carbanion alkylation Alkylation with Aminoalkyl Halide carbanion->alkylation verapamil Verapamil alkylation->verapamil amino_halide N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine amino_halide->alkylation

Caption: General synthetic route to Verapamil via nitrile alkylation.

Representative Protocol: Alkylation for Verapamil Synthesis

This protocol is representative of the alkylation step in the synthesis of Verapamil, using 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile as the starting material.[3]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile219.2921.9 g0.1
Sodium Amide (NaNH₂)39.014.3 g0.11
N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine285.8128.6 g0.1
Toluene, anhydrous-250 mL-
Water-100 mL-

Procedure:

  • In a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, suspend sodium amide (4.3 g, 0.11 mol) in anhydrous toluene (100 mL).

  • Heat the suspension to reflux.

  • Dissolve 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile (21.9 g, 0.1 mol) in anhydrous toluene (50 mL) and add it dropwise to the refluxing sodium amide suspension.

  • After the addition, continue refluxing for 1 hour.

  • Add a solution of N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine (28.6 g, 0.1 mol) in anhydrous toluene (100 mL) dropwise over 30 minutes.

  • Continue to reflux the reaction mixture for 18-20 hours.

  • Cool the reaction mixture to room temperature and carefully add water (100 mL) to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Verapamil.

  • The crude product can be further purified by conversion to its hydrochloride salt and recrystallization.[4][5]

Further Synthetic Transformations

Beyond its use in the synthesis of Verapamil, the nitrile functionality of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile allows for its conversion into other valuable synthetic intermediates, namely primary amines and carboxylic acids.

Reduction to a Primary Amine

The nitrile group can be readily reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation opens up avenues for the synthesis of a wide range of amine-containing compounds.

G cluster_reduction Nitrile Reduction nitrile 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile reduction Reduction (e.g., LiAlH₄ in THF) nitrile->reduction Reducing Agent amine 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine reduction->amine

Caption: Reduction of the nitrile to a primary amine.

Hydrolysis to a Carboxylic Acid

Acid- or base-catalyzed hydrolysis of the nitrile group provides the corresponding carboxylic acid, 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid. This carboxylic acid can serve as a precursor for the synthesis of esters, amides, and other acid derivatives.

G cluster_hydrolysis Nitrile Hydrolysis nitrile 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile hydrolysis Hydrolysis (Acid or Base Catalyzed) nitrile->hydrolysis H₂O, H⁺ or OH⁻ acid 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid hydrolysis->acid

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Conclusion

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is a valuable and versatile intermediate in organic synthesis, with its primary application being a key precursor in the industrial synthesis of Verapamil. The straightforward access to this compound via the alkylation of (3,4-Dimethoxyphenyl)acetonitrile, coupled with the reactivity of its nitrile group, makes it an attractive building block for the synthesis of a variety of pharmaceutical and fine chemical targets. The protocols and synthetic strategies outlined in this guide are intended to provide researchers with a solid foundation for the effective utilization of this important synthetic intermediate.

References

  • Hunan Research Institute of Chemical Industry. (2014). Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile. CN103570583A.
  • LookChem. (n.d.). Synthesis of Verapamil. Chempedia. Retrieved from [Link]

  • Piramal Enterprises Limited. (2018). Process for the preparation of Verapamil hydrochloride. US10144703B2.
  • Piramal Enterprises Limited. (2016). A process for the preparation of verapamil hydrochloride. WO2016181292A1.
  • Ausimont S.p.A. (1987).
  • Teva Pharmaceutical Industries Ltd. (2009). Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine. US20090171110A1.
  • Hunan Research Institute of Chemical Industry. (2011). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. CN101475511B.
  • Hideg, K., et al. (2002). Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Bioorganic & Medicinal Chemistry Letters, 12(11), 1537-1540. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • Borch, R. F., & Durst, H. D. (1971). Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • G. Gaviraghi, et al. (1991). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1-[2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha-isopropyl-3,4-dimethoxybenzene-acetonitrile. Journal of Medicinal Chemistry, 34(1), 222-9. [Link]

  • Eureka. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Patsnap. Retrieved from [Link]

  • Varma, R. S., & Naicker, K. P. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(1), 67-71. [Link]

  • Rhodes University. (n.d.). FORMULATION AND ASSESSMENT OF VERAPAMIL SUSTAINED RELEASE TABLETS. CORE. Retrieved from [Link]

  • Hibbard, J. P., Yam, J. G., Alsalek, E. B., & Bahamonde, A. (2022). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. The Journal of Organic Chemistry, 87(18), 12036–12040. [Link]

  • Science Madness. (2012). reductive amination using ammonium acetate/NaBH4. Retrieved from [Link]

  • Siniscalchi, T. (2021, December 6). Exercise 23.15 - Prepare an Amine via a Reductive Amination [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • S.I.R. Societa' Italiana Ricerche S.p.A. (1992). Process for the synthesis of the α-(-methyl-ethyl)-3,4-dimethoxybenzene-acetonitrile. US5097058A.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic Support Center resource, designed for immediate application by process chemists and researchers.

Case ID: OPT-23023-16-7 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Core Protocol

Target Molecule: 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile (CAS: 23023-16-7) Common Name:


-Dimethylveratrylcyanide
Primary Challenge:  Achieving complete dialkylation of 3,4-dimethoxyphenylacetonitrile (Homoveratronitrile) without inducing nitrile hydrolysis or polymerization.[1]
The "Golden Path" Protocol

Based on Phase Transfer Catalysis (PTC) kinetics, the following protocol minimizes mono-alkylated impurities and maximizes yield (>90%).

Reaction Scheme:



ParameterSpecificationRationale
Substrate 3,4-DimethoxyphenylacetonitrileStarting material (Homoveratronitrile).[1]
Alkylating Agent Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)MeI is faster (better leaving group) but DMS is cheaper.[1] Use 2.2 - 2.5 eq .
Base 50% w/w NaOH (aq)High concentration is critical to dehydrate the catalyst and drive deprotonation at the interface.
Catalyst TBAB (Tetrabutylammonium bromide)Lipophilic quaternary ammonium salt essential for shuttling the anion.[1] Load at 1-3 mol% .
Solvent Toluene or ChlorobenzeneNon-polar solvents protect the active carbanion from water, reducing hydrolysis.
Temperature 40°C – 50°CBalance between reaction rate and exotherm control.

Troubleshooting Guide (Q&A)

Q1: My reaction stalls at the mono-methylated intermediate. Adding more MeI doesn't help. Why?

Diagnosis: Catalyst Poisoning or "Salting Out" effect.[1] Technical Insight: In PTC systems, the catalyst (


) shuttles between phases.[1] As the reaction progresses, the concentration of leaving group anions (e.g., Iodide 

) increases in the aqueous phase. Iodide is highly lipophilic and pairs strongly with

, trapping the catalyst in the organic phase as an inactive ion pair (

), preventing it from regenerating the active hydroxide species (

).[1] Corrective Action:
  • Switch Catalyst: Use TEBA (Triethylbenzylammonium chloride) if using MeI, as it is less susceptible to poisoning by iodide than TBAB.[1]

  • Increase Agitation: PTC is diffusion-controlled.[1] Ensure the impeller tip speed is sufficient to create a fine emulsion (droplet size < 100

    
    ).
    
  • Use DMS: Switch to Dimethyl Sulfate. The sulfate anion is harder and less lipophilic, reducing catalyst poisoning.

Q2: I am seeing significant hydrolysis of the nitrile to the amide (2-(3,4-dimethoxyphenyl)-2-methylpropanamide).

Diagnosis: Interfacial Hydrolysis.[1] Technical Insight: While the gem-dimethyl group sterically hinders hydrolysis, high temperatures (>60°C) combined with concentrated NaOH will attack the nitrile carbon.[1] This is exacerbated if the organic phase is too polar or if the reaction time is prolonged unnecessarily. Corrective Action:

  • Temperature Control: Maintain reaction temperature strictly below 50°C.

  • Dilution: Increase the volume of Toluene. A higher organic-to-aqueous ratio reduces the effective concentration of hydroxide in the organic boundary layer.[1]

  • Quench Immediately: Monitor by HPLC. As soon as the starting material (SM) and mono-impurity < 0.5%, quench with cold water/acid.[1] Do not "soak" the reaction.

Q3: The yield is inconsistent between batches.

Diagnosis: Mass Transfer Limitations.[1] Technical Insight: In liquid-liquid PTC, the reaction rate is proportional to the interfacial area. If your stirring speed (RPM) or reactor geometry changes (e.g., scaling from 100mL flask to 5L reactor), the interfacial area per unit volume changes, altering the kinetics.[1] Corrective Action:

  • Standardize Mixing: Calculate the Reynolds Number for your setup.[1] Maintain fully turbulent flow (

    
    ).
    
  • Catalyst Quality: Ensure your TBAB/TEBA is dry.[1] Hygroscopic catalysts can introduce excess water into the micro-environment, retarding the reaction.

Visualizing the Mechanism

Understanding the Phase Transfer Cycle is critical for troubleshooting. The diagram below illustrates how the catalyst shuttles hydroxide to generate the active carbanion.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interface cluster_aqueous Aqueous Phase (50% NaOH) SM Ar-CH2-CN (Substrate) Carbanion [Ar-CH-CN]⁻ Q⁺ (Active Species) SM->Carbanion Deprotonation Product_Mono Ar-CH(Me)-CN (Mono-alkyl) Carbanion->Product_Mono + Me-X (Alkylation 1) Product_Di Ar-C(Me)2-CN (Target Product) Product_Mono->Product_Di + Base + Me-X (Alkylation 2) Q_X_Org Q⁺X⁻ (Inactive Catalyst) Exchange Ion Exchange Q⁺X⁻ ⇌ Q⁺OH⁻ Q_X_Org->Exchange Recycles Catalyst Exchange->Carbanion Transfers OH⁻ & Deprotonates NaX Na⁺ X⁻ (Waste Salt) Exchange->NaX Releases X⁻ NaOH Na⁺ OH⁻ NaOH->Exchange Supplies OH⁻

Caption: Figure 1. Phase Transfer Catalysis (PTC) cycle for the dialkylation of arylacetonitriles. The rate-limiting step is often the interfacial deprotonation or the transfer of the active catalyst.[1]

Quantitative Data: Base & Solvent Selection

The following data summarizes the expected yields based on standard dialkylation protocols for phenylacetonitriles [1][2].

Base SystemSolventCatalystYield (Isolated)Impurity Profile
50% NaOH Toluene TBAB 92 - 96% < 1% Mono
50% NaOHDCMTBAB75 - 80%High hydrolysis (amide) due to polarity
NaH (Solid)THFNone85 - 90%Hazardous (H2 gas), expensive, strictly anhydrous required
K2CO3AcetoneNone40 - 60%Slow, incomplete dialkylation
t-BuOKt-BuOHNone80 - 85%Good yield, but difficult workup and expensive

Recommendation: The 50% NaOH / Toluene / TBAB system is superior due to the "self-drying" nature of concentrated NaOH (it extracts water from the organic phase), protecting the nitrile from hydrolysis.

References

  • Makosza, M. (2000).[1] Phase-transfer catalysis.[1][2][3] A general green methodology in organic synthesis. Pure and Applied Chemistry. Link

  • Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][2][3] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. Link[1]

  • Verapamil Intermediate Synthesis Patents (Generic Reference to Alkylation Methodologies). Process for preparing 2-(3,4-dimethoxyphenyl)-... nitriles. (See e.g., CN103570583A for analogous isopropyl alkylation).[1] Link

  • Sigma-Aldrich . Product Entry: 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile. Link

Sources

Technical Support Center: Optimization of Veratryl Cyanide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Optimization Hub

Hello. I am Dr. Aris Thorne, Senior Application Scientist specializing in nucleophilic substitutions and Phase Transfer Catalysis (PTC). You are likely here because your veratryl cyanide (3,4-dimethoxyphenylacetonitrile) yields are inconsistent, or you are encountering safety bottlenecks during scale-up.

The conversion of veratryl chloride to veratryl cyanide is a deceptive reaction. While theoretically a simple


 substitution, the electron-rich dimethoxy ring makes the benzylic position labile, leading to rapid hydrolysis (to veratryl alcohol) or polymerization if conditions are not strictly controlled.

Below is a technical guide structured as a troubleshooting workflow. We move beyond "recipes" to the mechanistic causality of your reaction parameters.

Module 1: Reaction Design & Reagent Selection

Q: I am currently using an acetone/reflux system. Why should I switch to a Phase Transfer Catalysis (PTC) system?

A: While the acetone/NaI (Finkelstein) method is a classic textbook approach, it is operationally inefficient for veratryl cyanide scale-up.

  • Thermal Instability: Veratryl chloride is thermally unstable.[1] In the acetone method, you often have to isolate the chloride or perform a solvent swap from the chloromethylation solvent (usually toluene) to acetone. This handling increases the risk of polymerization.

  • Process Intensification: A Biphasic PTC system (Toluene/Water) allows you to telescope the reaction. You can react the crude veratryl chloride stream directly with aqueous cyanide, avoiding isolation.

  • Kinetics: In a solid-liquid system (Acetone/solid NaCN), the reaction rate depends on the surface area of the cyanide. In a PTC system, the cyanide is dissolved in water, providing a constant reservoir of nucleophile.

Q: Which Phase Transfer Catalyst do you recommend and why?

A: For benzylic chlorides, Tetrabutylammonium Bromide (TBAB) or Triethylbenzylammonium Chloride (TEBA) are the industry standards.

  • Mechanism: These "Quats" form a lipophilic ion pair (

    
    ) that shuttles the cyanide ion from the aqueous phase into the organic toluene phase.[2]
    
  • Why TBAB? The butyl chains provide sufficient lipophilicity to enter the toluene, but the symmetry allows for a tight ion pair that is still reactive enough for the substitution.

  • Loading: Start with 1.0 - 3.0 mol% . Higher loadings rarely improve yield and complicate the work-up (emulsions).

Module 2: The Optimization Workflow (Visualized)

To understand where your yield loss occurs, visualize the competing pathways in the reactor.

VeratrylCyanidePathways cluster_0 Aqueous Phase cluster_1 Organic Phase (Toluene) Start Veratryl Chloride (Toluene Phase) IonPair Active Species [Q+ CN-] (Organic) Start->IonPair Phase Transfer Hydrolysis Veratryl Alcohol (Byproduct) Start->Hydrolysis H2O Attack (Low pH/High Temp) Polymer Poly-veratryl (Tar/Gunk) Start->Polymer Thermal Degradation Reagent NaCN (aq) + PTC (Q+) Reagent->IonPair Extraction Product Veratryl Cyanide (Target) IonPair->Product SN2 Attack (Main Pathway) Isonitrile Isonitrile (Isomer) IonPair->Isonitrile N-Attack (Ambident CN)

Figure 1: Mechanistic pathways in the biphasic cyanation of veratryl chloride. The green path represents the desired PTC cycle, while red nodes indicate yield-robbing side reactions.

Module 3: Troubleshooting & FAQs

Q: My product has a strong, repulsive almond/chemical odor, different from the usual nitrile smell. What happened?

A: You have likely formed the Isonitrile (Isocyanide) impurity.

  • Cause: The cyanide ion (

    
    ) is an ambident nucleophile.[3] It can attack via the Carbon (forming Nitrile) or the Nitrogen (forming Isonitrile).[3]
    
  • Trigger: This often happens if the reaction mixture becomes too acidic or if Silver/Copper salts are present (which favor N-attack).

  • Solution: Ensure your aqueous phase remains slightly basic (pH > 9). The isonitrile is usually formed in trace amounts but has a very low odor threshold. It can often be removed by a mild acid wash during work-up, which hydrolyzes the unstable isonitrile to the amine (which stays in the aqueous layer).

Q: I am seeing a large "Veratryl Alcohol" peak (approx. 5-10%) in my HPLC.

A: This indicates Hydrolysis of your starting material.[4]

  • Mechanism: Water is competing with the Cyanide ion as a nucleophile.

  • Fix 1 (Concentration): Increase the concentration of NaCN in the aqueous phase. A saturated solution is preferred to maximize the

    
     ratio available for transfer.
    
  • Fix 2 (Stirring): In PTC, the reaction rate is diffusion-controlled. If stirring is too slow, the organic chloride spends more time at the interface interacting with water molecules rather than the active

    
     species. Increase agitation to >400 RPM to create a fine emulsion.
    
Q: The reaction stalls at 80% conversion. Should I add more catalyst?

A: Not necessarily. "Stalling" is often a symptom of Catalyst Poisoning or Cyanide Depletion .

  • Check Stoichiometry: Ensure you used 1.2 - 1.5 equivalents of NaCN.

  • Check pH: As the reaction proceeds, displaced Chloride (

    
    ) ions accumulate in the aqueous phase. If the ionic strength gets too high, it can hinder the solubility of the catalyst.
    
  • Recommendation: Instead of adding more catalyst, try adding a small amount of fresh water to the aqueous phase to dissolve precipitated salts, or simply add 0.1 eq of fresh NaCN.

Module 4: Optimized Experimental Protocol

This protocol utilizes a Toluene/Water PTC system, optimized for robustness and safety.

Reagents & Parameters
ParameterSpecificationRationale
Solvent System Toluene (Org) / Water (Aq)Biphasic system allows easy separation and thermal control.
Substrate Veratryl ChlorideFreshly prepared or distilled to remove polymers.
Nucleophile Sodium Cyanide (NaCN)1.3 - 1.5 Equivalents . Excess ensures complete conversion.
Catalyst TBAB (Tetrabutylammonium bromide)1.0 - 2.0 mol% .
Additive Acetone (Optional)5-10 vol% relative to Toluene can act as a co-solvent to boost rate.
Temperature 80°C - 85°CReflux maintains rate; avoid >90°C to prevent polymerization.
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Veratryl Chloride (1.0 eq) dissolved in Toluene (approx. 3-4 volumes).

  • Aqueous Phase: In a separate beaker, dissolve NaCN (1.4 eq) in minimal Water (approx. 1.0 volume). Warning: NaCN is highly toxic.[5] Handle in a fume hood.

  • Catalyst Addition: Add TBAB (0.02 eq) to the Toluene solution.

  • Initiation: Add the aqueous NaCN solution to the toluene mixture.

  • Reaction: Heat the biphasic mixture to 80-85°C with vigorous stirring (essential for PTC).

  • Monitoring: Monitor by HPLC or TLC every hour. Reaction typically completes in 2-4 hours .

  • Quenching (Critical Safety): Cool to room temperature. Add a 10% Sodium Hypochlorite (Bleach) solution slowly to the reaction mixture to oxidize excess cyanide to cyanate (Check with starch-iodide paper).

  • Work-up: Separate the layers. Wash the organic (Toluene) layer with water (2x) and brine (1x).

  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure. The product can be crystallized from ethanol or distilled (high vacuum) if high purity is required.
    

References

  • BASF SE. (1987).[1] Process for the preparation of veratryl cyanide. EP0211271A1.[1] European Patent Office. Link

  • Galat, A. (1956). Method of producing aralkyl cyanides. US2734908A. United States Patent Office.[1] Link

  • Starks, C. M. (1971). Phase-transfer catalysis.[2][6][7] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link

  • BenchChem. (n.d.). Side reactions and byproduct formation in the cyanation of benzyl halides. Link

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a lipophilic molecule, achieving and maintaining its solubility, particularly in aqueous systems for biological assays, is a critical and often challenging step. This document provides a structured troubleshooting guide, detailed protocols, and expert insights to help you navigate these challenges effectively.

Understanding the Challenge: Physicochemical Properties

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile (CAS 23023-16-7) is a nitrile-containing organic compound with a dimethoxyphenyl backbone.[1] Its structure, featuring a non-polar aromatic ring system and alkyl groups, contributes to its characteristically low aqueous solubility. Understanding its fundamental properties is the first step in designing an effective solubilization strategy.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₁₂H₁₅NO₂[1]Indicates a significant carbon backbone relative to polar groups.
Molecular Weight 205.25 g/mol [1]Moderate molecular weight, but size and surface area contribute to lipophilicity.
Key Functional Groups Nitrile (-C≡N), Ether (-O-CH₃), Aromatic Ring[1]The nitrile group is polar, but its influence is outweighed by the hydrophobic dimethoxybenzene and gem-dimethyl groups.
Predicted Nature Lipophilic (Hydrophobic)[2][3]The compound is expected to dissolve poorly in water and polar solvents, preferring non-polar, organic environments.

Frequently Asked Questions (FAQs)

Q1: I've added my compound to the buffer for my assay and it immediately turned cloudy. What is happening?

A1: You are observing precipitation, a common issue with poorly soluble compounds.[4][5] When your concentrated stock solution (likely in a solvent like DMSO) is diluted into an aqueous buffer, the compound is suddenly in an environment where it is not soluble.[6] The solvent concentration drops, and the compound crashes out of solution, forming a solid suspension.[7] This is a clear indicator that your final assay concentration exceeds the compound's thermodynamic solubility limit in that specific medium.

Q2: Why is my compound soluble in DMSO at 20 mM, but precipitates when I dilute it to 20 µM in my cell culture media?

A2: This is a classic problem of solvent-shifting. While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many lipophilic compounds at high concentrations, it is typically used at very low final percentages (e.g., <0.5%) in biological assays to avoid cellular toxicity.[6][8] When you perform this large dilution, the primary solvent becomes the aqueous media, not DMSO. The compound's solubility is dictated by the final aqueous environment, which is much lower than in the pure DMSO stock.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I care about?

A3: This is a critical distinction for experimental reproducibility.

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer until it precipitates. This method often overestimates the true solubility because it can form supersaturated solutions or amorphous (non-crystalline) precipitates that are temporarily more soluble.[9]

  • Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to a solvent, allowing it to reach equilibrium (which can take hours or days), and then measuring the concentration of the dissolved compound.[9]

For drug development and quantitative assays, thermodynamic solubility is the more relevant and reliable measure. Relying on kinetic solubility can lead to inaccurate concentration data and misleading biological results, as the compound may precipitate over the course of your experiment.[9]

Troubleshooting Guide: A Systematic Approach to Solubilization

This guide follows a logical progression from simple solvent selection to more advanced formulation strategies.

Workflow for Troubleshooting Solubility Issues

start Start: Dissolve Compound in Initial Solvent (e.g., 100% DMSO) check1 Is the compound fully dissolved? start->check1 step2 Try Alternative Organic Solvents (DMF, NMP, Alcohols) check1->step2 No step4 Prepare for Aqueous Dilution check1->step4 Yes step3 Apply Physical Methods (Sonication, Gentle Heat, Vortexing) step2->step3 check2 Is the compound now dissolved? step3->check2 check2->step4 Yes step8 Consider Advanced Formulations (Lipid-based systems, Solid Dispersions) check2->step8 No (Severe Issue) check3 Does it precipitate upon dilution into aqueous buffer? step4->check3 success Success! Proceed with Experiment check3->success No step5 Troubleshoot Aqueous Solubility check3->step5 Yes step6 Implement Co-Solvent System (e.g., Buffer with 5-10% Organic Solvent) step5->step6 step7 Use Solubilizing Excipients (Surfactants, Cyclodextrins) step6->step7 step7->step8

Caption: A step-by-step workflow for addressing solubility issues.

Initial Solvent Selection

Q: What is the best solvent to start with for making a stock solution?

A: For a lipophilic compound, a polar aprotic solvent is almost always the best starting point. These solvents have strong dipole moments and can dissolve a wide range of compounds without the hydrogen-bonding interactions that can sometimes hinder solubility in protic solvents.

Protocol 1: Screening for an Optimal Organic Solvent

  • Preparation: Weigh out 1-2 mg of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile into several separate glass vials.

  • Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of a single test solvent from the table below. This creates an initial target concentration of 10-20 mg/mL.

  • Dissolution: Vortex each vial vigorously for 1-2 minutes at room temperature.

  • Observation: Visually inspect for any undissolved solid particles against a dark background.

  • Confirmation: If the solution appears clear, add another small aliquot of solvent to check if you are near the saturation point. If it remains clear, the solvent is suitable.

Solvent ClassRecommended SolventsRationale & Considerations
Polar Aprotic (Recommended Start) Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)High dissolving power for many organic molecules.[10] Ideal for high-concentration stock solutions. Be mindful of final concentration in assays due to potential toxicity.[6]
Polar Protic Ethanol, Methanol, IsopropanolCan be effective, but may have lower solubilizing power than aprotic solvents for this compound. Useful for co-solvent systems.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneGood for many organic compounds, but more volatile and may not be compatible with all experimental setups (e.g., plastics).
Non-Polar Toluene, HexanesUnlikely to be useful for biological applications but can be used in organic synthesis workups. Included for completeness.
Enhancing Aqueous Solubility for Biological Assays

This is the most common and critical challenge. Once you have a concentrated stock in an organic solvent, you must dilute it into an aqueous medium without precipitation.

Q: My compound crashes out in my buffer. How can I keep it in solution?

A: You need to modify the aqueous environment to make it more "hospitable" to the lipophilic compound. This is achieved by using co-solvents or specialized formulation excipients.

Protocol 2: Utilizing Co-Solvents for Improved Solubility

A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases its ability to dissolve non-polar molecules.[10]

  • Prepare Co-Solvent Buffers: Create a series of your primary assay buffer containing increasing percentages of a co-solvent (e.g., Ethanol or DMSO). Common test percentages are 1%, 2%, 5%, and 10% (v/v).

  • Dilution Test: Take your high-concentration stock solution (e.g., 20 mM in 100% DMSO) and dilute it to the final desired assay concentration in each of the co-solvent buffers.

  • Incubate & Observe: Let the solutions stand at the experimental temperature for at least 30 minutes. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect with a laser pointer).

  • Select Lowest Effective %: Choose the buffer with the lowest percentage of co-solvent that keeps your compound fully dissolved to minimize potential effects on your biological system.

Protocol 3: Screening Solubilizing Excipients

Excipients are pharmacologically inactive substances used to improve the stability and delivery of active ingredients.[11] Surfactants and cyclodextrins are powerful tools for solubilizing hydrophobic compounds in aqueous media.[3][12]

  • Surfactants (e.g., Polysorbate 20/80, Cremophor EL): Above a certain concentration (the Critical Micelle Concentration), these molecules form micelles—tiny spheres with a hydrophobic core and a hydrophilic exterior. The lipophilic drug partitions into the hydrophobic core, allowing it to be dispersed in the aqueous solution.[12]

  • Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides with a bucket-like shape. The interior of the bucket is hydrophobic, and the exterior is hydrophilic. The drug molecule can form an "inclusion complex" by fitting inside the hydrophobic cavity.[2][3]

  • Prepare Excipient Stock Solutions: Make concentrated stock solutions of various excipients (e.g., 10% w/v Polysorbate 80, 20% w/v HP-β-CD) in your assay buffer.

  • Create Test Formulations: In separate tubes, add your compound's organic stock solution to the assay buffer. Then, add different amounts of the excipient stock to achieve a range of final excipient concentrations (e.g., 0.01%, 0.1%, 1%).

  • Equilibrate: Vortex briefly and allow the solutions to equilibrate for 1-2 hours. Gentle heating or sonication can sometimes accelerate the formation of micelles or inclusion complexes.

  • Assess Solubility: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Excipient TypeExamplesMechanism of Action
Non-ionic Surfactants Polysorbate 20, Polysorbate 80 (Tween®)Micellar Solubilization[12][13]
Cyclodextrins Hydroxypropyl-beta-cyclodextrin (HP-β-CD)Inclusion Complex Formation[2][3]
Polymers Polyethylene Glycol (PEG 300/400)Acts as a co-solvent and can form polymer-drug aggregates.[13]
Lipid-Based Cremophor® ELMicellar Solubilization (often used in parenteral formulations).
Mechanism of Micellar Solubilization

Caption: Hydrophobic drug sequestered in the lipophilic core of a micelle.

References

  • Molecules. Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Available from: [Link]

  • International Journal of Science and Technology. Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. Available from: [Link]

  • Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Available from: [Link]

  • Google Patents. US2145803A - Processes of separating nitrile-hydrocarbon mixtures by means of amines.
  • Google Patents. CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.
  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • PubChem. 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride. Available from: [Link]

  • Taylor & Francis Online. Process Selection and Characterisation for the Biocatalytic Hydration of Poorly Water Soluble Aromatic Dinitriles. Available from: [Link]

  • National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Available from: [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]

  • American Chemical Society. Lesson 6.3: Forming a Precipitate. Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]

  • scienceinschool.org. Pleasing precipitation performances – the microscale way. Available from: [Link]

  • Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]

  • Pharmaffiliates. CAS No : 2544-13-0 | Product Name : (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile Hydrochloride. Available from: [Link]

  • PubMed Central. Nitriles: an attractive approach to the development of covalent inhibitors. Available from: [Link]

  • Chemistry LibreTexts. 1.8: Experiment 7 - Precipitation. Available from: [Link]

  • National Center for Biotechnology Information. Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Biotage. How to prevent compound precipitation during flash column chromatography. Available from: [Link]

  • Manufacturing Chemist. Enhancing solubility with novel excipients. Available from: [Link]

  • Wiley Online Library. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available from: [Link]

  • National Center for Biotechnology Information. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Available from: [Link]

  • Scribd. 4.4.4 Lab: Precipitation Reactions: Points Possible:50. Available from: [Link]

  • ResearchGate. Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]

Sources

Technical Support Hub: 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule at a Glance

Welcome to the technical support center for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile (CAS: 20850-49-1 / Analogous Intermediates).

As a key intermediate in the synthesis of phenylalkylamine calcium channel blockers (like Verapamil), this molecule is defined by a quaternary carbon center bearing a nitrile group and an electron-rich veratrole (dimethoxybenzene) ring. Its stability profile is dominated by two competing forces:

  • Steric Protection: The quaternary center hinders nucleophilic attack, offering resistance to hydrolysis compared to primary nitriles.

  • Electronic Vulnerability: The electron-donating methoxy groups make the aromatic ring susceptible to oxidative degradation and photosensitivity.

This guide addresses the specific stability challenges you will face during storage, formulation, and analysis.

Module 1: Analytical Troubleshooting (HPLC & Identification)

User Ticket #402: "I am observing peak broadening and a new shoulder peak in my HPLC chromatogram after storing the sample at 40°C. Is this a degradation product or a method artifact?"

Scientist Response:

This is a classic signature of partial hydrolysis . While the quaternary center provides steric bulk, the nitrile group is not immune to moisture, especially if the sample contains residual trace acids or bases from synthesis.

The Diagnostic Protocol

The "shoulder" is likely the Amide Intermediate (2-(3,4-dimethoxyphenyl)-2-methylpropanamide). The nitrile is neutral/lipophilic, while the amide is more polar.

Recommended HPLC Method Parameters: To resolve the Nitrile (Starting Material), Amide (Intermediate), and Acid (Final Degradant), use the following optimized conditions:

ParameterRecommendationRationale
Column C18 (End-capped), 150 x 4.6 mm, 3.5 µmEnd-capping prevents silanol interactions with the electron-rich aromatic ring.
Mobile Phase A 0.1% Phosphoric Acid or 10mM Ammonium Acetate (pH 4.5)Acidic pH suppresses ionization of the potential acid degradant, sharpening the peak.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for nitriles compared to Methanol.
Gradient 40% B to 80% B over 15 minsElutes the polar amide/acid early, retaining the lipophilic nitrile.
Detection UV @ 230 nm or 280 nm280 nm is specific to the veratrole ring; 230 nm detects the nitrile/amide carbonyl.

Troubleshooting Checklist:

  • Check pH: If the "shoulder" disappears when you lower the mobile phase pH, it was likely the ionized acid form co-eluting.

  • Check Diluent: Do not dissolve samples in unbuffered water/methanol for long periods; the nitrile can slowly hydrolyze in solution. Use pure ACN for stock solutions.

Module 2: Chemical Stability & Degradation Pathways

User Ticket #409: "Our bulk powder has turned from off-white to a pale yellow after 3 months. The assay is still 99.1%. Is it safe to use?"

Scientist Response:

Yes, but with caution. The color change indicates oxidative stress on the veratrole (dimethoxy) ring, likely forming trace quinone-like impurities. These have high extinction coefficients, so even ppm levels cause visible yellowing without significantly impacting the mass balance (Assay).

However, if the assay drops, you are facing Hydrolysis .

The Degradation Mechanism

The degradation follows a linear cascade. The nitrile (


) hydrolyzes to the amide (

), which further hydrolyzes to the carboxylic acid (

).

Visualizing the Pathway:

DegradationPathway Nitrile Nitrile (Target) (Lipophilic, Neutral) Amide Amide Intermediate (Polar, Neutral) Nitrile->Amide Hydrolysis (+H2O, H+/OH-) Quinone Quinone Impurities (Yellow Coloration) Nitrile->Quinone Oxidation (Light/Air) Acid Carboxylic Acid (Polar, Acidic) Amide->Acid Hydrolysis (+H2O, Heat)

Caption: Stepwise hydrolysis pathway from Nitrile to Acid, and oxidative side-reaction causing discoloration.[1][2][3][4]

Critical Stress Factors:

  • Moisture: The primary enemy. The quaternary carbon slows this down, but does not stop it.

  • pH Extremes: Strong acids (HCl) or bases (NaOH) rapidly catalyze the Nitrile

    
     Amide step.
    
  • Light: Accelerates the oxidation of the methoxy groups.

Module 3: Forced Degradation Protocols (Stress Testing)

User Ticket #415: "We need to validate a stability-indicating method. What stress conditions do you recommend for this specific nitrile?"

Scientist Response:

Because of the steric hindrance at the alpha-carbon, standard conditions might yield "false stable" results. You must use aggressive conditions to force degradation for method validation.

Recommended Stress Conditions:

Stress TypeConditionExpected ResultMechanism
Acid Hydrolysis 1N HCl, Reflux, 6-12 hoursFormation of Acid degradant.Nucleophilic attack on CN carbon.
Base Hydrolysis 1N NaOH, Reflux, 4-8 hoursFormation of Amide (major) and Acid (minor).Hydroxide attack; often stops at Amide due to sterics.
Oxidation 3%

, RT, 24 hours
Benzylic oxidation / Ring oxidation (Yellowing).Radical attack on electron-rich ring.
Thermal 80°C (Solid State), 7 daysMinimal degradation (unless moisture present).Physical stability check.
Photolytic 1.2 million lux hoursColor change (Yellow/Brown).Photo-oxidation of methoxy groups.

Workflow for Stability Testing:

StabilityWorkflow cluster_Analysis Analysis Phase Start Start: Pure Nitrile Sample Stress Apply Stress Condition (Acid/Base/Oxidation) Start->Stress HPLC RP-HPLC (C18, Low pH) Stress->HPLC Purity Check Peak Purity (DAD) HPLC->Purity Decision New Peaks Observed? Purity->Decision ResultA Method Validated: Specific for Degradants Decision->ResultA Yes ResultB Increase Stress Severity (Steric Hindrance High) Decision->ResultB No

Caption: Decision tree for validating stability-indicating methods for sterically hindered nitriles.

Module 4: Storage & Handling FAQs

Q: Can I store this intermediate in solution? A: Avoid storing in protic solvents (Methanol, Water) for extended periods. If solution storage is necessary, use anhydrous Acetonitrile or Toluene and store at 2-8°C.

Q: Is the compound hygroscopic? A: Moderately. While the nitrile itself is hydrophobic, impurities (like the amide) can attract moisture, creating a catalytic cycle of degradation. Always store in tightly sealed containers with desiccants.

Q: What is the re-test period? A: Under controlled conditions (25°C/60% RH, protected from light), high-purity (>99%) material typically has a re-test period of 24 months . If the material turns yellow, perform an identification test (IR/NMR) to ensure the core structure is intact before use.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • PubChem. (2025).[5] 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride (Compound Summary). National Library of Medicine. Link

  • Glenmark Life Sciences Ltd. (2021).[4] Process for the preparation of verapamil (WO2021245504A1). WIPO Patents.[4][5] Link[4]

  • ChemGuide. (2024). The Hydrolysis of Nitriles.[6][7] (General mechanism for nitrile to acid conversion).[7] Link

  • Phenomenex. (2024).[8] Reversed Phase HPLC Method Development Guide. (Phenyl-Hexyl and C18 selectivity for aromatic nitriles).[8] Link

Sources

Technical Support Center: Troubleshooting HPLC Separation of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile. As a moderately polar compound, its separation can present unique challenges. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format, moving beyond simple checklists to explain the underlying scientific principles of each experimental choice. Our goal is to empower you with the expertise to diagnose and resolve common chromatographic issues, ensuring the integrity and reliability of your analytical results.

Section 1: Foundational Knowledge - Understanding Your Analyte

Before troubleshooting, a firm grasp of the analyte's properties is essential. These characteristics dictate its behavior in a chromatographic system and are the foundation for logical method development and problem-solving.

Q1: What are the key physicochemical properties of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile that influence its HPLC separation?

A1: The behavior of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile in HPLC is primarily governed by its structure, polarity, and molecular weight.

The molecule possesses a dimethoxyphenyl ring and a nitrile functional group.[1] The two methoxy (-OCH₃) groups and the nitrile (-C≡N) group introduce polarity, while the phenyl ring and the methyl groups contribute to its hydrophobicity. This balance results in a compound of moderate polarity, making it an ideal candidate for Reversed-Phase (RP) HPLC.

Table 1: Physicochemical Properties of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

PropertyValueSignificance for HPLC
Molecular Formula C₁₂H₁₅NO₂Basic information for mass spectrometry identification.[1]
Molecular Weight 205.25 g/mol Influences diffusion rates but is less critical for retention in RP-HPLC than polarity.[1]
Key Functional Groups Dimethoxyphenyl, Nitrile, gem-DimethylThe aromatic ring allows for potential π-π interactions with specific stationary phases (e.g., Phenyl-Hexyl). The polar groups ensure it is not overly retained on a C18 column.
Estimated Polarity Moderately Polar / HydrophobicThe compound's structure suggests it is well-suited for retention and separation on standard reversed-phase columns like C18 or C8. A purely aqueous mobile phase would lead to very strong retention, while a highly organic mobile phase would cause rapid elution.

Section 2: Initial Method Development - A Validated Starting Point

A robust starting method is crucial. The following parameters are recommended based on the analyte's properties and established chromatographic principles.

Q2: I am developing a new method. What is a reliable set of starting conditions for analyzing 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile?

A2: For a compound with this polarity, a standard reversed-phase C18 column with a water/acetonitrile mobile phase is the most logical and effective starting point.

Table 2: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale & Expertise
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides sufficient hydrophobicity to retain the analyte. This is the most common and versatile reversed-phase column.[2]
Mobile Phase A: WaterB: Acetonitrile (ACN)ACN is often preferred over methanol as it typically provides sharper peaks and lower backpressure.
Gradient/Isocratic Isocratic: 50:50 ACN:WaterAn isocratic elution is simpler and more robust for a single analyte. A 50% organic starting point is a good balance for a moderately polar compound.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven improves retention time reproducibility by negating the effects of ambient temperature fluctuations.[3]
Injection Volume 10 µLA typical volume that avoids overloading a standard analytical column.
Detection UV at 230 nm and 280 nmThe dimethoxyphenyl group is expected to have strong absorbance in the UV region. Monitoring two wavelengths can help in purity assessments.
Sample Diluent 50:50 ACN:WaterCrucially, the sample should be dissolved in a solvent that is no stronger than the mobile phase. Injecting in a stronger solvent (e.g., 100% ACN) can cause severe peak distortion.
Experimental Protocol: Mobile Phase Preparation

A common source of variability is improperly prepared mobile phase.[4] Follow this protocol for consistent results.

  • Measure: Use Class A graduated cylinders to measure 500 mL of HPLC-grade water and 500 mL of HPLC-grade acetonitrile. For higher precision, gravimetric preparation (weighing the solvents) is recommended.[4]

  • Mix: Combine the solvents in a clean 1 L glass solvent bottle.

  • Degas: Degas the mixture for 10-15 minutes using an ultrasonic bath or an inline vacuum degasser to prevent air bubbles from interfering with the pump and detector.[3]

  • Label: Clearly label the bottle with the composition (50:50 Acetonitrile/Water) and the date of preparation. It is best practice to prepare fresh mobile phase daily to avoid changes in composition due to evaporation of the more volatile organic component.

Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the separation of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

Problem Area: Poor Peak Shape

Q3: My analyte peak is tailing (has a right-sided asymmetry). What are the likely causes and how can I resolve this?

A3: Peak tailing is one of the most frequent problems in HPLC and typically points to undesirable secondary interactions between the analyte and the stationary phase, or issues with the column itself.[4] The troubleshooting process should be systematic.

  • Causality 1: Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. These can become deprotonated (Si-O⁻) at mobile phase pH values above ~3.5 and interact ionically with polar analytes, causing tailing.[5]

    • Solution: Use a modern, high-purity, end-capped column. These columns have a much lower concentration of residual silanols. If tailing persists, adding a small amount of a weak acid like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the silanols, minimizing these secondary interactions.

  • Causality 2: Column Contamination or Degradation: The column frit can become partially blocked by particulates from the sample or system, or the stationary phase at the head of the column can degrade over time.[6]

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% isopropanol). If this fails, reverse the column and flush it according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. Using a guard column is a cost-effective way to protect the primary analytical column.

  • Causality 3: Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, the compound can exist in both ionized and non-ionized forms, leading to split or tailing peaks. While this analyte is not strongly ionizable, interactions can still be pH-sensitive.

    • Solution: Ensure the mobile phase pH is consistent. Buffering the aqueous portion of the mobile phase (e.g., with a phosphate buffer at pH 3.0) can significantly improve peak shape for sensitive compounds.

G start Peak Tailing Observed q1 Is tailing seen for all peaks or just one? start->q1 all_peaks All Peaks Tailing q1->all_peaks All one_peak Single Peak Tailing q1->one_peak One cause_phys Likely Physical Issue: Column Void or Blockage all_peaks->cause_phys cause_chem Likely Chemical Interaction one_peak->cause_chem sol_phys1 Reverse & Flush Column cause_phys->sol_phys1 sol_chem1 Use High-Purity End-Capped Column cause_chem->sol_chem1 sol_chem2 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) cause_chem->sol_chem2 sol_phys2 Replace Column sol_phys1->sol_phys2 If fails

Caption: Troubleshooting workflow for peak tailing.

Q4: My peak is fronting (has a left-sided asymmetry). What does this usually mean?

A4: Peak fronting is less common than tailing but typically points to a few specific issues.

  • Sample Overload: You have injected too much sample mass onto the column, saturating the stationary phase.

    • Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape becomes symmetrical, you have confirmed overload.

  • Column Collapse or Void: A sudden shock or operating the column outside its stable pH or pressure range can cause the packed bed of the stationary phase to collapse, creating a void at the column inlet.

    • Solution: This is a catastrophic failure. The column will need to be replaced.[6]

Problem Area: Retention Time Instability

Q5: My retention time is continuously decreasing with each injection. What is causing this drift?

A5: A continuous, unidirectional drift in retention time is almost always related to the column not being properly equilibrated with the mobile phase or a change in the mobile phase composition.[3][7]

  • Causality 1: Insufficient Equilibration: When you first start the pump or after changing the mobile phase composition (e.g., after a gradient flush), the stationary phase needs time to fully equilibrate. If you begin injecting samples too soon, you will see retention times shift as the column "settles."

    • Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. For a 150 x 4.6 mm column, the internal volume is roughly 1.5 mL. At 1.0 mL/min, this means equilibrating for a minimum of 15-30 minutes.

  • Causality 2: Mobile Phase Evaporation: Acetonitrile is more volatile than water. If your solvent reservoir is not well-covered, the ACN can evaporate over time, increasing the aqueous content of your mobile phase. This makes the mobile phase weaker, leading to longer retention times. Conversely, if there's an issue with one pump in a binary system delivering less aqueous phase, retention times will decrease.

    • Solution: Always keep solvent bottles capped. Prepare fresh mobile phase daily to ensure a consistent composition.

G start Retention Time Drifting q1 Drift Pattern? start->q1 drift_cont Continuous / Gradual q1->drift_cont Continuous drift_rand Random / Sudden q1->drift_rand Random cause_cont1 Poor Column Equilibration drift_cont->cause_cont1 cause_cont2 Mobile Phase Changing (Evaporation) drift_cont->cause_cont2 cause_cont3 Temperature Fluctuation drift_cont->cause_cont3 cause_rand1 System Leak drift_rand->cause_rand1 cause_rand2 Pump Malfunction (Air Bubbles) drift_rand->cause_rand2 sol_cont1 Equilibrate for 20 Column Volumes cause_cont1->sol_cont1 sol_cont2 Prepare Fresh Mobile Phase cause_cont2->sol_cont2 sol_cont3 Use Column Oven cause_cont3->sol_cont3 sol_rand1 Check Fittings & Connections cause_rand1->sol_rand1 sol_rand2 Degas Mobile Phase & Purge Pump cause_rand2->sol_rand2

Caption: Troubleshooting workflow for retention time drift.

Q6: My retention times are stable during a run, but they are significantly different from yesterday's analysis. What is the most probable cause?

A6: This classic day-to-day variability issue almost always points to the mobile phase. In reversed-phase chromatography, there is an exponential relationship between the retention factor and the percentage of organic solvent in the mobile phase. A tiny error of just 1% in the mobile phase composition can alter retention times by 5-15%.[4]

  • Solution: The most robust solution is to prepare the mobile phase gravimetrically (by weight) instead of volumetrically. This eliminates errors from inaccurate glassware or temperature-induced volume changes. Always prepare a fresh batch of mobile phase for each day of analysis to ensure consistency.

Problem Area: Poor Resolution and Sensitivity

Q7: I am trying to separate my main compound from a closely related impurity, but the peaks are merged. How can I improve the resolution?

A7: Resolution is a function of efficiency, retention, and selectivity. Selectivity (α) is the most powerful factor for improving resolution.[8] To change selectivity, you must alter the fundamental chemistry of the separation.

  • Strategy 1: Change the Organic Modifier: The first and easiest step is to switch from acetonitrile to methanol, or vice-versa. Methanol is a protic solvent, while acetonitrile is aprotic. This difference can alter how the analyte and impurity interact with the stationary phase, often changing their elution order or spacing.[5] Prepare a 60:40 Methanol:Water mobile phase (methanol is a weaker solvent, so you may need a higher percentage) and see how the separation is affected.

  • Strategy 2: Change the Stationary Phase: If changing the organic modifier is insufficient, a different stationary phase is the next logical step. Because your analyte contains a phenyl ring, a Phenyl-Hexyl column is an excellent choice. This phase can induce π-π stacking interactions between the phenyl rings of the stationary phase and your analyte, providing a completely different selectivity mechanism compared to the purely hydrophobic interactions of a C18 column.

  • Strategy 3: Adjust the Mobile Phase pH: As mentioned previously, a slight adjustment in pH (e.g., from neutral water to a pH of 3.0 with a buffer) can change the ionization state of impurities or the column surface, thereby altering selectivity.

References

  • Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.
  • HPLC Troubleshooting Guide. LC-GC. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • 2-[(3,4-Dimethoxyphenyl)methyl]-3,3-dimethoxypropanenitrile. PubChem. [Link]

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • Troubleshooting HPLC Column Retention Time Drift. Hawach Scientific. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • How Do I Choose? A guide to HPLC column selection. Agilent. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Why Does Retention Time Shift? | HPLC Tip. YouTube. [Link]

  • 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride. PubChem. [Link]

  • HPLC column selection. Element Lab Solutions. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile Hydrochloride. Pharmaffiliates. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.

Sources

Optimizing storage conditions for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile. The following sections are designed to address common questions and challenges related to the storage, handling, and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile?

For optimal long-term stability of solid 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, it is recommended to store the compound at 2-8°C in a refrigerator. The container should be tightly sealed to protect it from moisture and light. For extended storage periods, storage at -20°C is also a suitable option.

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared in a high-purity, anhydrous solvent in which the compound is freely soluble. Based on the polarity of the molecule, solvents such as acetonitrile, methanol, or dimethyl sulfoxide (DMSO) are likely to be suitable. To minimize degradation in solution, it is advisable to:

  • Use anhydrous solvents to reduce the risk of hydrolysis.

  • Store stock solutions at -20°C or -80°C .[1]

  • Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

  • Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Q3: What are the primary degradation pathways for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile?

Based on the chemical structure, the two most probable degradation pathways are hydrolysis of the nitrile group and oxidation of the dimethoxybenzene ring .

  • Hydrolysis: The nitrile group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions and water. This reaction typically proceeds through an amide intermediate to form the corresponding carboxylic acid.[2][3]

  • Oxidation: The electron-rich dimethoxybenzene ring can be susceptible to oxidation, particularly if exposed to strong oxidizing agents, high temperatures, or UV light.

Q4: I see some discoloration (yellowing) of my solid compound over time. What could be the cause?

Discoloration, such as the appearance of a yellow tint, can be an indication of degradation. This may be due to minor oxidation of the phenyl ring or the formation of other chromophoric degradation products. It is recommended to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), if discoloration is observed.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram of a freshly prepared sample. Impurities from synthesis or minor degradation during previous storage.Obtain a certificate of analysis (CoA) from the supplier to identify known impurities. If unexpected peaks are significant, consider repurifying the compound.
Loss of compound potency or inconsistent experimental results over time. Degradation of the compound in solid state or in solution.Re-evaluate storage conditions. For solutions, ensure the use of anhydrous solvents and proper storage temperature. For solid compound, ensure the container is tightly sealed and stored in a dry environment. Perform a purity check using HPLC.
pH of an unbuffered aqueous solution containing the compound changes over time. Hydrolysis of the nitrile group to a carboxylic acid, which will lower the pH.If the application is sensitive to pH changes, consider using a buffered solution. For storage, avoid aqueous solutions and opt for anhydrous organic solvents.
Precipitation observed in a stored stock solution. Poor solubility at the storage temperature or solvent evaporation.Allow the solution to warm to room temperature and vortex to see if the precipitate redissolves. If not, consider preparing a fresh stock solution at a lower concentration. Ensure vials are tightly sealed to prevent solvent evaporation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[4][5][6]

Objective: To intentionally degrade 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile under various stress conditions to understand its degradation pathways.

Methodology:

  • Sample Preparation: Prepare several accurately weighed samples of the compound.

  • Stress Conditions:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8][9] A dark control should be kept under the same temperature conditions.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating method, such as HPLC-UV or LC-MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Suggested HPLC Parameters:

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectroscopy, likely around 270-280 nm).
Injection Volume 10 µL

This method should be validated for its ability to separate the main peak of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile from the peaks of the degradation products generated in the forced degradation study.

Visualizations

Predicted Degradation Pathway

G parent 2-(3,4-Dimethoxyphenyl)- 2-methylpropanenitrile amide 2-(3,4-Dimethoxyphenyl)- 2-methylpropanamide (Amide Intermediate) parent->amide Hydrolysis (Acid/Base, H2O) oxidized Oxidized Products parent->oxidized Oxidation (e.g., H2O2, light, heat) acid 2-(3,4-Dimethoxyphenyl)- 2-methylpropanoic acid (Carboxylic Acid) amide->acid Further Hydrolysis (Acid/Base, H2O)

Caption: Predicted degradation pathways for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

Troubleshooting Workflow for Purity Assessment

G decision decision start Start Purity Assessment run_hplc Run HPLC analysis on the sample start->run_hplc check_purity Is purity > 98%? run_hplc->check_purity pass Compound is suitable for use check_purity->pass Yes fail Compound may be degraded check_purity->fail No identify_impurities Identify impurity peaks using LC-MS or by comparison with forced degradation samples fail->identify_impurities evaluate_storage Review storage conditions (temperature, light, moisture) identify_impurities->evaluate_storage decision_retest Is a new sample available? evaluate_storage->decision_retest retest Re-test a new, unopened sample if available retest->run_hplc decision_retest->fail No, consider purification decision_retest->retest Yes

Caption: Decision workflow for troubleshooting the purity of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

References

  • ICH, Q1B Photostability Testing of New Drug Substances and Products.
  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Chemguide, Hydrolysis of Nitriles. Available at: [Link]

  • Organic Chemistry Tutor, Hydrolysis of Nitriles. Available at: [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Chemistry Steps, The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics, Development of forced degradation and stability indicating studies for drug substance and drug product.
  • LibreTexts Chemistry, Chemistry of Nitriles.
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Koty, P. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(2), 1-14.
  • Qiu, F., & Scrivens, G. (Eds.). (2018). Accelerated predictive stability (APS)
  • Organic Synthesis, Hydrolysis of Nitriles.
  • Srčič, S. (2023). Effect of moisture on solid state stability. Journal of Medical Science, 93(3), 19.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • European Medicines Agency, ICH Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Taylor, L. S. (2016). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. Journal of pharmaceutical sciences, 105(9), 2764–2774.
  • IKEV, ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • MacFaul, P. A., Morley, A. D., & Crawford, J. J. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. Bioorganic & medicinal chemistry letters, 19(4), 1136-1138.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of applied pharmaceutical science, 2(3), 129.
  • Frontiers, Moisture Stability of Sulfide Solid-St
  • Pharmaceutical Technology, Forced Degrad
  • Pharmaguideline, Effect of Humidity Level on Tablet Stability.
  • ResearchGate, Forced degradation studies for drug substances and drug products- scientific and regulatory consider

Sources

Validation & Comparative

Characterization and Validation of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile , designed for researchers and drug development professionals.

A Technical Comparison Guide for Drug Development & Synthesis Validation

Executive Summary & Application Context

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile (CAS: 23023-16-7) is a critical structural analog and potential process impurity associated with the synthesis of phenylacetonitrile-based calcium channel blockers, most notably Verapamil .

In the industrial synthesis of Verapamil, the target intermediate is the isopropyl analog (


-isopropyl-3,4-dimethoxyphenylacetonitrile). The dimethyl  analog (the subject of this guide) represents a specific alkylation variance. Distinguishing between these two species is vital for validating the structural integrity of the drug substance, as the steric difference (Methyl vs. Isopropyl) drastically alters pharmacological binding affinity and metabolic stability.

This guide provides a direct comparison between the Dimethyl Analog (Target) and the Isopropyl Intermediate (Alternative/Standard), establishing protocols for their definitive identification.

Comparative Specifications: Target vs. Alternative

The following table contrasts the physicochemical properties of the target compound against its most relevant alternative, the Verapamil intermediate.

FeatureTarget Compound (Dimethyl Analog)Alternative / Standard (Verapamil Intermediate)
IUPAC Name 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile2-(3,4-Dimethoxyphenyl)-2-isopropylacetonitrile
Common Name

-Dimethylveratronitrile

-Isopropylveratronitrile
CAS Number 23023-16-7 20850-49-1
Molecular Formula


Molecular Weight 205.26 g/mol 219.28 g/mol
Structural Difference Gem-dimethyl group at

-position
Isopropyl group at

-position
Role Impurity Standard / Structural AnalogKey API Intermediate
Reactivity Profile Sterically compact; chemically stable.[1]Sterically hindered; susceptible to metabolic dealkylation.

Synthesis & Formation Pathways

Understanding the formation of the dimethyl analog is essential for process control. Both compounds originate from the alkylation of (3,4-Dimethoxyphenyl)acetonitrile (Homoveratronitrile).

Mechanistic Pathway Diagram

The following Graphviz diagram illustrates the divergent synthesis pathways. The "Target" is formed via methylation (or double methylation), while the "Alternative" is formed via isopropylation.

SynthesisPathways Start Homoveratronitrile (Starting Material) Base Base Deprotonation (NaH or NaNH2) Start->Base Anion Carbanion Intermediate Base->Anion RouteA Route A: Methylation (Me-X, excess) Anion->RouteA Impurity Path RouteB Route B: Isopropylation (iPr-X) Anion->RouteB Desired Path Target TARGET COMPOUND Dimethyl Analog (CAS 23023-16-7) RouteA->Target Alt ALTERNATIVE Verapamil Intermediate (CAS 20850-49-1) RouteB->Alt

Caption: Divergent alkylation pathways. The dimethyl analog (red) forms via methylation, while the verapamil intermediate (green) requires isopropylation.

Characterization & Validation Protocols

To validate the identity of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile and distinguish it from the isopropyl alternative, a multi-modal approach is required.

A. Nuclear Magnetic Resonance (NMR) Validation

This is the primary self-validating method . The proton signals for the alkyl groups at the


-position are distinct and non-overlapping.

Protocol:

  • Dissolve 10 mg of sample in 0.6 mL

    
    .
    
  • Acquire

    
    -NMR spectrum (minimum 300 MHz).
    
  • Critical Checkpoint: Analyze the 0.5–2.5 ppm region.

FeatureTarget (Dimethyl Analog) Alternative (Isopropyl Analog)
Methyl Signal Singlet (s) at

1.7 ppm
Doublet (d) at

0.8–1.0 ppm
Integration 6H (Two equivalent

groups)
6H (Two diastereotopic

groups)
Methine Signal Absent Septet (m) at

2.0–2.2 ppm (1H)
Validation Logic Presence of a singlet confirms the gem-dimethyl structure.Presence of a doublet/septet pattern confirms the isopropyl group.
B. HPLC Separation Strategy

For quantitative purity assessment or impurity tracking.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 280 nm.

  • Expected Result: The Dimethyl Analog is less lipophilic than the Isopropyl Alternative.

    • Retention Time (RT): Dimethyl Analog < Isopropyl Analog.

    • Resolution: Expect

      
       min due to the significant hydrophobicity difference of the extra methylene unit in the isopropyl chain.
      
C. Mass Spectrometry (MS)
  • Target (Dimethyl):

    
     m/z.
    
  • Alternative (Isopropyl):

    
     m/z.
    
  • Differentiation: The mass difference of 14 Da (

    
    ) provides unambiguous confirmation.
    

Experimental Validation Workflow

Use the following logic gate to validate your material.

ValidationLogic Start Start: Unknown Sample Step1 Step 1: 1H-NMR Analysis (Focus on 0.5-2.5 ppm) Start->Step1 Decision1 Signal Pattern? Step1->Decision1 ResultA Singlet (6H) CONFIRMED: Dimethyl Analog Decision1->ResultA Singlet ResultB Doublet (6H) + Septet (1H) CONFIRMED: Isopropyl Intermediate Decision1->ResultB Doublet/Septet Step2 Step 2: HPLC Confirmation (Check Retention Time) ResultA->Step2 ResultB->Step2

Caption: Logic gate for structural confirmation using NMR spectral patterns.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10219898, 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile. Retrieved February 12, 2026, from [Link]

  • PrecisionFDA. Substance Registration: 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile. (Cited for structural nomenclature and analog differentiation). Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Analysis and Validation of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile (hereafter referred to as DMPN ) is a critical structural scaffold in medicinal chemistry, sharing the gem-dimethyl benzeneacetonitrile core found in various calcium channel blockers and antispasmodics. Unlike its isopropyl analog (the primary Verapamil intermediate), DMPN features a quaternary


-carbon substituted with two methyl groups, presenting unique spectroscopic challenges regarding steric hindrance and quaternary carbon assignment.

This guide provides a comparative analysis of validation methodologies for DMPN, prioritizing structural certainty over throughput. It is designed for analytical scientists requiring a self-validating protocol to distinguish DMPN from its mono-methylated impurities and regioisomers.

Comparative Analysis: Validation Methodologies

In the structural elucidation of DMPN, no single technique suffices. The following matrix compares the efficacy of standard analytical techniques specifically for the


-dimethyl  motif validation.
Table 1: Comparative Performance of Analytical Techniques for DMPN
FeatureNMR (

H,

C, 2D)
FT-IR Spectroscopy HPLC-MS (Q-ToF) X-Ray Crystallography
Primary Utility Definitive Structure Functional Group IDPurity & FormulaAbsolute Configuration
Differentiation Power High (Distinguishes gem-dimethyl from ethyl/isopropyl)Low (Cannot distinguish alkyl chain branching)Medium (Mass is identical for isomers)Very High
Throughput Medium (10-30 min)High (<2 min)High (5-10 min)Very Low (Days/Weeks)
Sample Recovery Yes (Non-destructive)Yes (ATR)NoYes
Cost Efficiency High (Standard QC)Very HighMediumLow
Critical Limit Requires >5mg pure sampleBlind to connectivityIonization suppressionCrystal growth difficulty

Expert Insight: While HPLC-MS is the industry standard for purity (quantitation), it fails to validate the regiochemistry of the alkyl group at the


-position. Isomers such as 2-(3,4-dimethoxyphenyl)butanenitrile have the same exact mass (

205.11) as DMPN. Therefore, NMR is the non-negotiable gold standard for releasing this intermediate for downstream synthesis.

Structural Validation Logic & Spectroscopic Signatures

To validate DMPN, the analyst must confirm three structural distinctives:

  • The 3,4-Dimethoxy Pattern: Verifies the aromatic core.[1]

  • The Nitrile Group: Verifies the functional terminus.

  • The Gem-Dimethyl Group: The critical quality attribute (CQA) distinguishing it from impurities.

A. Nuclear Magnetic Resonance (NMR) Strategy

Solvent Selection: Deuterated Chloroform (


) is preferred over DMSO-

for DMPN due to the superior resolution of the methoxy signals and the lack of solvent peak interference in the aliphatic methyl region.
Predicted

H NMR Signatures (400 MHz,

)
  • 
     6.80 – 7.00 ppm (3H, m):  Aromatic protons (ABX system). The 3,4-substitution pattern typically yields a doublet (H5), a doublet of doublets (H6), and a doublet (H2).
    
  • 
     3.85 – 3.90 ppm (6H, s):  Two methoxy groups (
    
    
    
    ). Depending on resolution, these may appear as two distinct singlets or one overlapping signal.
  • 
     1.70 – 1.75 ppm (6H, s): The Diagnostic Peak.  The gem-dimethyl group attached to the quaternary carbon appears as a strong singlet.
    
    • Validation Check: If this signal appears as a doublet or triplet, the methylation has failed, or the product is the ethyl/isopropyl analog.

Predicted

C NMR Signatures
  • 
     ~124 ppm:  Nitrile carbon (
    
    
    
    ).
  • 
     ~30-40 ppm:  Quaternary 
    
    
    
    -carbon.
  • 
     ~29 ppm:  Methyl carbons (gem-dimethyl).
    
B. Infrared (FT-IR) Validation

While less specific, IR provides a rapid "Go/No-Go" checkpoint.

  • 
     ~2240 cm
    
    
    
    :
    The characteristic Nitrile stretch. Note that in
    
    
    -disubstituted acetonitriles, this band can be weak due to steric factors.
  • 
     2800-3000 cm
    
    
    
    :
    C-H stretching (Aliphatic and Aromatic).

Detailed Experimental Protocol

Protocol: Multi-Stage Structural Confirmation of DMPN

Objective: Isolate and certify DMPN with >98% purity and confirmed regiochemistry.

Phase 1: Purity Assessment (HPLC)

Before spending time on NMR, ensure the crude material is sufficiently pure to avoid spectral confusion.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5

    
    m).
    
  • Mobile Phase: Isocratic Acetonitrile:Water (60:40) + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 280 nm.

  • Criterion: Main peak area > 98.0%.[2][3] If < 98%, perform recrystallization (EtOH/Hexane) before NMR.

Phase 2: NMR Acquisition
  • Sample Prep: Dissolve ~10-15 mg of DMPN in 0.6 mL

    
    . Ensure the solution is clear; filter through cotton if particulate matter exists.
    
  • Acquisition (

    
    H): 
    
    • Pulse angle: 30°.

    • Relaxation delay (D1):

      
       2.0 seconds (crucial for accurate integration of the aromatic vs. methyl protons).
      
    • Scans: 16.

  • Acquisition (

    
    C - APT/DEPT): 
    
    • Run an Attached Proton Test (APT) or DEPT-135 to distinguish the methyl carbons (positive phase) from the quaternary

      
      -carbon (negative/null phase). This definitively proves the quaternary nature of the central carbon.
      
Phase 3: Data Processing & Logic Check
  • Integration Ratio Check: Normalize the aromatic region (3H) to 3.0.

  • Target: Methoxy region should integrate to ~6.0. Methyl region should integrate to ~6.0.

  • Pass Criteria: Deviations < 5%.

  • Fail Criteria: Presence of a triplet at ~0.9 ppm (indicates ethyl impurity) or doublet at ~1.2 ppm (indicates isopropyl/monomethyl impurity).

Visualization of Validation Workflow

The following diagram illustrates the decision logic for validating the DMPN structure, emphasizing the "Self-Correcting" loops required by GLP (Good Laboratory Practice).

DMPN_Validation_Workflow Start Crude DMPN Sample HPLC HPLC-UV Analysis (Purity Check) Start->HPLC Decision_Purity Purity > 98%? HPLC->Decision_Purity Purification Recrystallization (EtOH/Hexane) Decision_Purity->Purification No NMR_Prep NMR Sample Prep (CDCl3) Decision_Purity->NMR_Prep Yes Purification->HPLC Retest H1_NMR 1H NMR Acquisition (Focus: 1.7ppm Singlet) NMR_Prep->H1_NMR Logic_Check Gem-Dimethyl Signal Check H1_NMR->Logic_Check C13_NMR 13C / DEPT-135 (Confirm Quaternary C) Logic_Check->C13_NMR Singlet (6H) Observed Fail_Iso REJECT: Iso/Mono-methyl Impurity Logic_Check->Fail_Iso Doublet/Triplet Observed Pass_Final VALIDATED: DMPN Structure Confirmed C13_NMR->Pass_Final

Caption: Logical workflow for the structural validation of DMPN, incorporating purity checkpoints and spectral decision trees.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92305, Verapamil (and related intermediates). Retrieved from [Link]

  • LookChem. Synthesis of Verapamil and Intermediates. Retrieved from [Link][4]

  • Google Patents.Process for the preparation of Verapamil hydrochloride (US10144703B2).
  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of pharmaceutical intermediates, establishing the purity of synthesized compounds is a cornerstone of quality control and a prerequisite for their use in subsequent stages of drug development. This guide provides an in-depth technical comparison of various analytical methodologies for the purity assessment of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, a key intermediate in the synthesis of Verapamil.

This document moves beyond a simple listing of procedures to offer a rationale for experimental choices, ensuring a robust and self-validating approach to purity determination. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting their respective strengths and limitations in the context of this specific analyte.

The Critical Role of Purity in Pharmaceutical Intermediates

The purity of an active pharmaceutical ingredient (API) is intrinsically linked to the purity of its preceding intermediates. Impurities introduced or formed during the synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile can be carried through to the final drug substance, potentially affecting its efficacy, safety, and stability. Therefore, rigorous purity assessment of this intermediate is not merely a quality control measure but a critical step in ensuring the quality of the final pharmaceutical product.

Synthetic Routes and Potential Impurity Profile

The purity of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is largely dependent on the synthetic route employed. Two common pathways for its synthesis are:

  • From Veratraldehyde: This route often involves a multi-step synthesis that can introduce various impurities.

  • From 3,4-Dimethoxyphenylacetonitrile: This pathway may result in a different impurity profile compared to the veratraldehyde route.

Understanding the potential impurities associated with each synthetic route is crucial for selecting the most appropriate analytical techniques for their detection and quantification.

cluster_synthesis Synthetic Routes cluster_impurities Potential Impurities Veratraldehyde Veratraldehyde Intermediate_A Intermediate Steps Veratraldehyde->Intermediate_A Product_V 2-(3,4-Dimethoxyphenyl)- 2-methylpropanenitrile Intermediate_A->Product_V Impurity_V1 Unreacted Veratraldehyde Product_V->Impurity_V1 From Veratraldehyde Route Impurity_V2 Side-reaction Products Product_V->Impurity_V2 From Veratraldehyde Route Dimethoxyphenylacetonitrile 3,4-Dimethoxyphenylacetonitrile Intermediate_B Alkylation Dimethoxyphenylacetonitrile->Intermediate_B Product_D 2-(3,4-Dimethoxyphenyl)- 2-methylpropanenitrile Intermediate_B->Product_D Impurity_D1 Unreacted 3,4-Dimethoxyphenylacetonitrile Product_D->Impurity_D1 From Acetonitrile Route Impurity_D2 Over-alkylation Products Product_D->Impurity_D2 From Acetonitrile Route

Caption: Potential impurity profiles based on synthetic routes.

Comparative Analysis of Analytical Techniques

A multi-faceted approach employing orthogonal analytical techniques is recommended for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.[1]

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-25 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of the synthesized compound in 10 mL of a 50:50 mixture of water and acetonitrile.

Rationale: The C18 column provides good separation for moderately polar compounds. A gradient elution with a formic acid modifier ensures good peak shape and resolution of the main component from potential impurities. UV detection at 210 nm allows for the detection of a wide range of aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile has limited volatility, GC-MS can be particularly useful for identifying volatile impurities that may not be detected by HPLC.[2][3]

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled with a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or an equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial: 150 °C (hold for 2 min)

    • Ramp: 15 °C/min to 280 °C (hold for 10 min)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-400 amu

  • Sample Preparation: Dissolve 20 mg of the synthesized compound in 1 mL of Dichloromethane.

Rationale: The non-polar column is suitable for a general screening of volatile and semi-volatile organic compounds. The temperature program is designed to elute the target compound and any potential volatile impurities. Mass spectrometric detection provides structural information for impurity identification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that does not require a specific reference standard of the analyte, making it a valuable tool for the purity assessment of newly synthesized compounds.[4][5] It provides a direct measure of the molar concentration of the analyte.

Experimental Protocol:

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized compound and 5-10 mg of the internal standard into an NMR tube. Add approximately 0.7 mL of the deuterated solvent and ensure complete dissolution.

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for both the analyte and the internal standard.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / mₓ) * Pₛ

    Where:

    • Iₓ and Iₛ are the integral values of the signals for the analyte and the internal standard, respectively.

    • Nₓ and Nₛ are the number of protons corresponding to the integrated signals of the analyte and the internal standard, respectively.

    • Mₓ and Mₛ are the molar masses of the analyte and the internal standard, respectively.

    • mₓ and mₛ are the masses of the analyte and the internal standard, respectively.

    • Pₛ is the purity of the internal standard.

Rationale: qNMR provides a direct and accurate measurement of purity without the need for a specific reference standard of the synthesized compound. The choice of a suitable internal standard and optimized acquisition parameters are critical for accurate results.

Purity Assessment Workflow

The following diagram illustrates a comprehensive workflow for the purity assessment of synthesized 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

cluster_workflow Purity Assessment Workflow start Synthesized 2-(3,4-Dimethoxyphenyl)- 2-methylpropanenitrile hplc HPLC Analysis (Primary Method) start->hplc gcms GC-MS Analysis (Volatile Impurities) start->gcms qnmr qNMR Analysis (Absolute Purity) start->qnmr compare Compare Purity Results hplc->compare gcms->compare qnmr->compare report Final Purity Report compare->report

Caption: A comprehensive workflow for purity assessment.

Comparison of Purity Assessment Methods

The following table summarizes the comparative performance of the described analytical techniques for the purity assessment of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

FeatureHPLC-UVGC-MSqNMR
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection.Measurement of the molar concentration of an analyte relative to an internal standard.
Applicability Excellent for non-volatile and thermally labile compounds.[6]Suitable for volatile and thermally stable compounds.[2]Applicable to any soluble compound with quantifiable protons.[7]
Reference Standard Requires a specific reference standard of the analyte for accurate quantification.Can provide tentative identification of impurities without standards, but quantification requires standards.Does not require a specific reference standard of the analyte.[8]
Sensitivity High, depending on the chromophore of the analyte and impurities.Very high, especially for volatile impurities.Moderate, requires a sufficient concentration for accurate integration.
Information Provided Purity based on peak area percentage, retention time for identification.Identification of volatile impurities based on mass spectra, retention time.Absolute purity in molar or mass percentage, structural confirmation.
Limitations May not detect non-UV active or highly volatile impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, potential for signal overlap.

Conclusion and Recommendations

A comprehensive and reliable purity assessment of synthesized 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile necessitates a multi-pronged analytical approach.

  • HPLC-UV should be employed as the primary method for routine purity determination due to its robustness, precision, and suitability for the analyte. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and specificity.[9][10][11]

  • GC-MS serves as an essential orthogonal technique, particularly for the detection and identification of potential volatile impurities that may be missed by HPLC.

  • qNMR offers a powerful and direct method for determining the absolute purity of the synthesized material, especially in the absence of a certified reference standard. It provides an independent verification of the purity values obtained from chromatographic methods.

By integrating these complementary techniques, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, ensuring its quality and suitability for progression in the drug development pipeline. This rigorous approach to purity assessment is not only a matter of regulatory compliance but a fundamental aspect of scientific integrity and the commitment to producing safe and effective medicines.

References

  • A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. (2025). ResearchGate. Retrieved from [Link]

  • Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile. (2014). Google Patents.
  • qNMR for Purity Determination in Pharmaceuticals. RSSL. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). IVT Network. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications. Retrieved from [Link]

  • 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile. PubChem. Retrieved from [Link]

  • 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride. PubChem. Retrieved from [Link]

  • Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (2019). Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. Retrieved from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. Retrieved from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. Retrieved from [Link]

  • 3,4-dimethoxybenzaldehyde (veratraldehyde). PharmaCompass. Retrieved from [Link]

  • Understanding Impurity Analysis. Cormica. Retrieved from [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014). Governors State University. Retrieved from [Link]

  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (2011). Google Patents.
  • (S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile Hydrochloride. Pharmaffiliates. Retrieved from [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. (2024). Preprints.org. Retrieved from [Link]

  • (S)-3-(3,4-Dimethoxyphenyl)-2-hydrazineyl-2-methylpropanoic Acid. Pharmaffiliates. Retrieved from [Link]

  • guidance for the validation of pharmaceutical quality control analytical methods. NHS Specialist Pharmacy Service. Retrieved from [Link]

  • PURITY AND IMPURITY ANALYSIS. Agilent. Retrieved from [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). PubMed Central. Retrieved from [Link]

  • 2-(3,4-DIMETHOXYPHENYL)-3-METHYLBUTANENITRILE. gsrs. Retrieved from [Link]

  • 2-(3,4-dimethoxyphenyl)-2-methylpropanenitrile (C12H15NO2). PubChem. Retrieved from [Link]

Sources

Comparative Analytical Guide: Cross-Validation of Methods for Veratryl Cyanide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Veratryl cyanide (3,4-Dimethoxybenzyl cyanide) is a Critical Quality Attribute (CQA) intermediate in the synthesis of Verapamil and Papaverine . Its purity directly impacts the yield and safety profile of the final API, particularly regarding the carryover of alkyl halides (genotoxic potential) and hydrolysis byproducts.

This guide provides a cross-validation framework comparing High-Performance Liquid Chromatography (RP-HPLC) against Gas Chromatography (GC-FID/MS) . While HPLC is the industry standard for release testing due to its handling of polar degradation products, GC provides necessary orthogonality to ensure no volatile non-chromophoric impurities are masked under the solvent front.

Chemical Profile & Analytical Challenges

PropertySpecificationAnalytical Implication
Structure 3,4-(MeO)2-C6H3-CH2CNAromatic ring provides strong UV absorption; Nitrile group is thermally stable up to ~200°C.
Boiling Point 171–178°C (10 mmHg)High enough for GC analysis without immediate degradation, but requires high oven temps.[1]
Key Impurity A 3,4-Dimethoxybenzyl chlorideStarting material. Alkyl halide.[2] Genotoxic concern. Best detected by GC-MS.
Key Impurity B 3,4-Dimethoxyphenylacetic acidHydrolysis product.[1][3] Polar/Acidic. Best detected by HPLC (Buffered).
Solubility Insoluble in water; Soluble in MeOH, ACN, DCMCompatible with both RP-HPLC and split/splitless GC injection solvents.[1]

Method A: RP-HPLC (The Quantitative Workhorse)

Role: Primary release testing, quantification of polar impurities (acids), and assay.

Mechanistic Rationale

We utilize a Reversed-Phase (C18) mechanism.[4] A buffered mobile phase is strictly required. Simple water/acetonitrile gradients often result in peak tailing for the hydrolysis impurity (Homoveratric acid) due to ionization. Acidifying the mobile phase suppresses ionization (


), keeping the acid neutral and improving retention/shape.
Detailed Protocol
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Column Temp: 30°C.

  • Detection: UV @ 230 nm (Nitrile/Benzene absorption max) and 280 nm (Selectivity check).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 20 Initial equilibration
15.0 80 Linear ramp (elutes Veratryl Cyanide ~9-11 min)
18.0 80 Wash lipophilic dimers
18.1 20 Re-equilibration

| 23.0 | 20 | End |

Method B: GC-FID/MS (The Orthogonal Validator)

Role: Detection of residual solvents, volatile starting materials (benzyl chloride), and confirmation of mass balance.

Mechanistic Rationale

GC offers orthogonality —it separates based on volatility rather than polarity. This is critical for validating the HPLC method because HPLC might co-elute non-polar impurities with the main peak. GC confirms the "purity" of the main HPLC peak.

Detailed Protocol
  • Instrument: GC with FID (Quantification) or MS (Identification).

  • Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm) - 5% Phenyl-methylpolysiloxane.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split ratio 50:1 @ 260°C.

  • Detector: FID @ 300°C.

Temperature Program:

Rate (°C/min) Temperature (°C) Hold Time (min)
- 80 1.0
15 220 0.0

| 5 | 260 | 5.0 |[1]

Cross-Validation Strategy

To claim the analytical method is robust, you must prove that Method A and Method B yield statistically equivalent results for the main assay, while correctly identifying their respective impurities.

The Validation Workflow

The following diagram illustrates the decision logic for cross-validating these methods.

CrossValidation Start Crude Veratryl Cyanide Sample Split Split Sample Start->Split HPLC Method A: RP-HPLC (UV 230nm) Target: Acids & Polar Impurities Split->HPLC GC Method B: GC-FID Target: Volatiles & Halides Split->GC HPLC_Res HPLC Purity % HPLC->HPLC_Res Compare Calculate Relative Response Factors (RRF) & Mass Balance HPLC_Res->Compare GC_Res GC Purity % GC->GC_Res GC_Res->Compare Match Results Match (<1.0% Diff) Compare->Match Yes Mismatch Mismatch (>1.0% Diff) Compare->Mismatch No Investigate Investigate: 1. Non-chromophoric impurities (GC sees, HPLC misses) 2. Thermally unstable compounds (HPLC sees, GC degrades) Mismatch->Investigate

Figure 1: Decision tree for orthogonal cross-validation of analytical methods.

Comparative Performance Data (Representative)

The following table summarizes the expected performance characteristics when validating these methods according to ICH Q2(R2) guidelines.

ParameterHPLC-UV (Method A)GC-FID (Method B)[1]Cross-Validation Insight
Linearity (

)
> 0.999 (10-150% of target)> 0.999 (10-150% of target)Both methods must show linearity in the same range.
LOD (Impurity) ~0.05% (Acid impurity)~0.01% (Chloride impurity)Critical: GC is more sensitive for the genotoxic chloride precursor.
Precision (RSD) < 0.5%< 1.0%HPLC is generally more precise for the main assay; GC is superior for trace volatiles.
Specificity Resolved from Acid (RRT 0.8)Resolved from Chloride (RRT 0.6)HPLC separates by polarity; GC separates by boiling point.
Impurity Fate Mapping

Understanding where impurities originate helps select the correct validation method.

ImpurityMap cluster_0 Detection Strategy Start Veratryl Alcohol Step1 Chlorination (SOCl2) Start->Step1 Inter Veratryl Chloride (Genotoxic Impurity) Step1->Inter Step2 Cyanation (NaCN) Inter->Step2 Tag1 Use GC-MS (Volatile Halide) Inter->Tag1 Prod Veratryl Cyanide (Main Analyte) Step2->Prod Degrad Homoveratric Acid (Hydrolysis Impurity) Prod->Degrad Hydrolysis (H2O/H+) Tag2 Use HPLC (Polar Acid) Degrad->Tag2

Figure 2: Impurity origin map indicating which analytical method is required for specific process impurities.

Senior Scientist Recommendations

  • System Suitability Testing (SST):

    • For HPLC, do not rely solely on plate count. Use the resolution (Rs) between Veratryl Cyanide and Homoveratric Acid. If

      
      , adjust the % organic modifier or lower the pH.
      
  • Sample Preparation:

    • Dissolve samples in Acetonitrile for both methods. Using Methanol in GC can sometimes cause methylation of acid impurities in the injector port, creating "ghost peaks" (methyl esters) that confuse the validation.

  • The "Mass Balance" Trap:

    • If HPLC purity is 99.5% and GC purity is 98.0%, trust the GC for the total impurity profile regarding volatiles. HPLC is likely missing a non-UV active solvent or reagent.

    • If HPLC purity is 98.0% and GC is 99.9%, the GC is likely degrading the acid impurity or it is not eluting (too polar). Trust the HPLC for degradation products.

References

  • ICH Q2(R2) : Validation of Analytical Procedures. International Council for Harmonisation. (2023).[7]

  • PubChem Compound Summary : 3,4-Dimethoxyphenylacetonitrile (Veratryl Cyanide). National Library of Medicine.

  • Verapamil Synthesis Pathway : "Synthesis of Verapamil and its impurities."[2][8] Journal of Pharmaceutical Sciences (Contextual grounding for impurity profile).

  • US EPA Method 8270E : Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Standard for GC-MS validation protocols).

Sources

Comparative study of the biological activity of veratryl cyanide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Veratryl cyanide (3,4-dimethoxybenzyl cyanide) is historically categorized as a chemical intermediate—specifically, the critical building block for the phenylalkylamine class of calcium channel blockers (CCBs). However, recent medicinal chemistry efforts have expanded this scaffold beyond simple synthesis.

This guide compares the biological activity of the parent nitrile against its most potent pharmacological descendants: the classic L-type channel blockers (Verapamil) and the novel antioxidant conjugates (Nitroxide amides). We analyze the structural transition from a reactive synthetic intermediate to a highly specific therapeutic agent, providing experimental evidence that defines their efficacy profiles.

Chemical Genealogy & Structural Logic

To understand the biological divergence, one must first analyze the structural evolution. The biological activity shifts dramatically based on the modification of the nitrile (


) group.
Compound ClassRepresentative MoleculeStructural ModificationPrimary Pharmacological Target
Parent Precursor Veratryl CyanideNative Nitrile (

)
Metabolic Enzymes (Non-specific/Toxic)
First Gen. Drug VerapamilIsopropyl/Amine AlkylationL-Type Calcium Channels (

)
Metabolite NorverapamilN-DemethylationL-Type Calcium Channels (Reduced Potency)
Hydrolyzed Analog Carboxy VerapamilNitrile

Carboxylic Acid
Extracellular Membrane Surface
Second Gen. Hybrid Compound 16BNitroxide Radical ConjugationP-glycoprotein (MDR) & ROS Scavenging
Expert Insight: The "Lethal Synthesis" vs. Therapeutic Lock

Veratryl cyanide itself possesses low intrinsic therapeutic value due to the lability of the nitrile group, which can release cyanide ions in vivo via oxidative metabolism, leading to mitochondrial toxicity (Complex IV inhibition). The transformation into Verapamil involves alkylation at the


-carbon and the introduction of a tertiary amine. This stabilizes the molecule and creates the specific pharmacophore required to bind the alpha-1 subunit of the L-type calcium channel.

Comparative Efficacy: Experimental Data

The following data synthesizes results from electrophysiological studies (guinea pig papillary muscle) and antioxidant assays.

Table 1: Calcium Channel Blocking Potency ( )

Data derived from comparative electrophysiology assays.

Compound

(Slow Action Potential)
Relative PotencyMechanism of Blockade
Verapamil

100% (Baseline)Intracellular (Inner pore access)
Carboxy Verapamil

~10%Extracellular (Charge prevents entry)
Norverapamil

~25-50%Intracellular
Veratryl Cyanide N/A (Cytotoxic)0%Non-specific metabolic disruption

Analysis: The 10-fold loss of potency in Carboxy Verapamil (where the


 is hydrolyzed to 

) confirms the critical role of the nitrile group in maintaining the lipophilicity required for the drug to cross the membrane and block the channel from the inside. The charged carboxyl group restricts the molecule to the extracellular space, limiting its efficacy.
Table 2: Antioxidant & MDR Reversal Activity

Comparison of novel nitroxide-veratryl derivatives against standard Verapamil.

CompoundSuperoxide ScavengingP-gp Inhibition (MDR Reversal)Cytotoxicity (Cardiomyocytes)
Verapamil NegligibleHighModerate (Dose-dependent)
Compound 16B High (

)
HighLow (Cytoprotective)
Veratryl Cyanide NoneN/AHigh (Mitochondrial toxin)

Analysis: Newer derivatives like Compound 16B (a veratryl scaffold fused with a tetrahydropyridine nitroxide) exhibit dual activity: they block calcium channels and scavenge Reactive Oxygen Species (ROS). This makes them superior candidates for treating ischemia/reperfusion injury, where Verapamil alone might cause cardiodepression without preventing oxidative damage.

Mechanism of Action Pathways

The following diagram illustrates the divergent pathways of the veratryl cyanide scaffold: the synthetic route to Verapamil and the distinct biological mechanisms of the resulting derivatives.

VeratrylPathways VeratrylCN Veratryl Cyanide (Precursor) Alkylation Alkylation & Amine Coupling VeratrylCN->Alkylation Synthetic Route Verapamil Verapamil (Lipophilic Nitrile) Alkylation->Verapamil CarboxyVer Carboxy Verapamil (Hydrophilic Acid) Verapamil->CarboxyVer Hydrolysis (-CN to -COOH) Comp16B Compound 16B (Nitroxide Hybrid) Verapamil->Comp16B Nitroxide Conjugation IntraCell Intracellular Ca2+ Channel Pore Verapamil->IntraCell Blocks Pore (High Potency) ExtraCell Extracellular Membrane Surface CarboxyVer->ExtraCell Restricted Access (Low Potency) Comp16B->IntraCell Ca2+ Block Mito Mitochondria (ROS Scavenging) Comp16B->Mito Neutralizes ROS

Figure 1: Structural evolution and pharmacological divergence of veratryl cyanide derivatives. Note the shift from intracellular access (Verapamil) to extracellular restriction (Carboxy Verapamil).

Experimental Protocols

To replicate the comparative data, the following protocols are standardized for synthesis validation and bioactivity assessment.

Protocol A: Synthesis of Verapamil from Veratryl Cyanide

This is the industry-standard "Knoll Synthesis" route adapted for laboratory validation.

  • Reagents: Veratryl cyanide (3,4-dimethoxybenzyl cyanide), 2-isopropyl-1,5-dibromopentane, Sodium amide (

    
    ), N-methylhomoveratrylamine.
    
  • Alkylation (Step 1):

    • Dissolve veratryl cyanide in anhydrous toluene.

    • Add

      
       slowly at 50°C to generate the carbanion (color change to dark red/brown).
      
    • Add 2-isopropyl-1,5-dibromopentane dropwise. Reflux for 3 hours.

  • Condensation (Step 2):

    • React the intermediate halo-nitrile with N-methylhomoveratrylamine in the presence of

      
       in refluxing acetonitrile.
      
  • Purification:

    • Acidify with HCl to precipitate Verapamil Hydrochloride.

    • Recrystallize from isopropanol.

    • QC Check: Verify the presence of the Nitrile peak (

      
      ) via IR spectroscopy. Absence of this peak indicates hydrolysis to the amide or acid (Carboxy derivative).
      
Protocol B: Comparative Electrophysiology (Papillary Muscle Assay)

Used to determine the IC50 values cited in Table 1.

  • Tissue Preparation: Isolate papillary muscles from guinea pig hearts.

  • Mounting: Mount muscles in a superfusion chamber with Tyrode’s solution (pH 7.4, 37°C).

  • Stimulation: Drive muscles at 1 Hz (voltage threshold + 20%).

  • Induction of Slow APs: Depolarize the membrane to -40 mV using high

    
     solution (22 mM) to inactivate fast 
    
    
    
    channels. Induce slow
    
    
    action potentials using isoproterenol (
    
    
    ).[1]
  • Drug Application:

    • Perfuse Verapamil (0.1 - 10

      
      M) for 30 mins. Record reduction in AP amplitude.
      
    • Washout (30 mins).

    • Perfuse Carboxy Verapamil (0.1 - 10

      
      M).
      
  • Data Analysis: Plot dose-response curves. Calculate

    
     based on the reduction of AP amplitude and 
    
    
    
    .

References

  • Synthesis and biological activity of carboxy verapamil, a new derivative of verapamil. Source: NIH / PubMed [Link]

  • Synthesis and study of new paramagnetic and diamagnetic verapamil derivatives. Source: NIH / PubMed Central [Link]

  • Synthesis, characterization, and determination of metabolite of verapamil hydrochloride. Source: ResearchGate [Link]

  • Cisplatin analogs confer protection against cyanide poisoning. Source: NIH / PubMed Central [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comparative analysis of established synthetic routes to 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to Verapamil. This document is intended for researchers, chemists, and professionals in drug development, offering a comprehensive look at reaction methodologies, yields, and the chemical reasoning behind protocol choices.

Introduction: The Significance of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, also known as α-(3,4-dimethoxyphenyl)-α-methylpropionitrile, is a key building block in medicinal chemistry. Its structure is central to the synthesis of Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmia. The efficient and scalable synthesis of this nitrile is therefore of significant industrial and academic interest. This guide will benchmark three primary synthetic strategies, evaluating them on metrics of yield, reagent toxicity, and operational complexity.

Synthetic Strategies: An Overview

Three principal routes to the target nitrile have been identified and will be critically evaluated:

  • Route A: Direct Alkylation of 3,4-Dimethoxyphenylacetonitrile. This is a convergent and direct approach, relying on the sequential methylation of a readily available precursor.

  • Route B: Synthesis via 3,4-Dimethoxyphenylacetone. This divergent route first constructs a ketone intermediate, which is then converted to the target nitrile.

  • Route C: Synthesis from Veratraldehyde. This strategy utilizes a common and inexpensive starting material to access key intermediates for the subsequent nitrile formation.

The following sections will provide detailed experimental protocols for each route, a comparative analysis of their performance, and a discussion of the underlying chemical principles.

Route A: Direct Alkylation of 3,4-Dimethoxyphenylacetonitrile

This approach is predicated on the acidity of the benzylic proton in 3,4-dimethoxyphenylacetonitrile, allowing for deprotonation and subsequent alkylation. The challenge lies in achieving controlled dimethylation without the formation of mono-methylated byproducts.

Experimental Protocol: Phase-Transfer Catalyzed Dimethylation

This protocol is adapted from a general method for the dimethylation of benzyl cyanide, which has been shown to be highly effective.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 3,4-dimethoxyphenylacetonitrile (1 equivalent), toluene (as solvent), and a phase-transfer catalyst such as methyltrioctylammonium chloride (0.01 equivalents).

  • Addition of Base: Add a concentrated aqueous solution of sodium hydroxide (50% w/w, 5-10 equivalents).

  • Addition of Alkylating Agent: Heat the mixture to 70-80°C with vigorous stirring. Add methyl iodide (2.5 equivalents) dropwise via the dropping funnel over 1-2 hours.

  • Reaction Monitoring: Maintain the reaction at 70-80°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture to room temperature and add water to dissolve any precipitated salts. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Causality of Experimental Choices
  • Phase-Transfer Catalyst: The use of a quaternary ammonium salt, like methyltrioctylammonium chloride, is crucial. It facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it can deprotonate the acetonitrile. The resulting carbanion remains in the organic phase and reacts with the methyl iodide.

  • Vigorous Stirring: A high stirring rate is essential to maximize the interfacial area between the aqueous and organic phases, thereby increasing the rate of the phase-transfer catalyzed reaction.

  • Excess Methyl Iodide: An excess of the alkylating agent is used to drive the reaction towards the dimethylated product and to compensate for any potential side reactions.

Route B: Synthesis via 3,4-Dimethoxyphenylacetone

This two-step approach first involves the synthesis of 3,4-dimethoxyphenylacetone, a versatile intermediate, followed by its conversion to the target nitrile.

Step 1: Synthesis of 3,4-Dimethoxyphenylacetone from Veratraldehyde (Darzens Condensation)

The Darzens condensation is a classic method for the formation of α,β-epoxy esters (glycidic esters), which can then be hydrolyzed and decarboxylated to yield a ketone.[2][3]

  • Glycidic Ester Formation: In a flask equipped with a stirrer, add a solution of veratraldehyde (1 equivalent) and ethyl α-chloropropionate (1.2 equivalents) in a suitable solvent like benzene or toluene. Cool the mixture in an ice bath.

  • Base Addition: Slowly add a strong base, such as sodium ethoxide or potassium tert-butoxide (1.2 equivalents), while maintaining the temperature below 10°C.

  • Reaction and Workup: Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction with water and separate the organic layer. Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude glycidic ester.

  • Hydrolysis and Decarboxylation: To the crude glycidic ester, add an aqueous solution of sodium hydroxide (2-3 equivalents) and a co-solvent like ethanol. Heat the mixture to reflux for 2-4 hours.

  • Acidification and Isolation: Cool the reaction mixture and acidify with hydrochloric acid. The 3,4-dimethoxyphenylacetone can then be extracted with an organic solvent, washed, dried, and purified by distillation.

Step 2: Conversion of 3,4-Dimethoxyphenylacetone to 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile (Van Leusen Reaction)

The Van Leusen reaction, utilizing tosylmethyl isocyanide (TosMIC), is an efficient method for the one-carbon homologation of ketones to nitriles.[4][5][6]

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethoxyphenylacetone (1 equivalent) in a mixture of anhydrous dimethoxyethane (DME) and ethanol.

  • Reagent Addition: Add tosylmethyl isocyanide (TosMIC, 1.2 equivalents) to the solution. Cool the mixture to 0°C in an ice bath.

  • Base Addition: Add a strong base, such as potassium tert-butoxide (2.2 equivalents), portion-wise, maintaining the temperature below 5°C.

  • Reaction and Workup: Stir the reaction at room temperature until the ketone is consumed (monitored by TLC). Quench the reaction by adding water.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude nitrile can be purified by column chromatography or distillation.

Route C: Synthesis from Veratraldehyde via a Cyanide-Free Route to the Acetonitrile Precursor

This route focuses on an environmentally more benign synthesis of the key intermediate, 3,4-dimethoxyphenylacetonitrile, avoiding the direct use of highly toxic cyanide salts in this step.[7][8][9]

Experimental Protocol

This is a multi-step, one-pot procedure starting from a glycidic acid salt, which can be prepared from veratraldehyde.

  • Decarboxylation to Aldehyde: In a reaction flask, a solution of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate in water and toluene is treated with potassium dihydrogen phosphate at a low temperature (e.g., 15°C) to yield 3,4-dimethoxyphenylacetaldehyde in the toluene layer.

  • Aldoxime Formation: The toluene solution of the aldehyde is directly treated with sodium bicarbonate and hydroxylamine hydrochloride to form the corresponding aldoxime.

  • Dehydration to Nitrile: To the solution containing the aldoxime, a phase-transfer catalyst and a strong base (e.g., sodium hydroxide) are added. The mixture is refluxed to effect dehydration, yielding 3,4-dimethoxyphenylacetonitrile.

  • Isolation and Alkylation: The resulting 3,4-dimethoxyphenylacetonitrile can be isolated and purified, and then subjected to the dimethylation procedure described in Route A .

Comparative Analysis

ParameterRoute A: Direct AlkylationRoute B: From Ketone (Darzens/Van Leusen)Route C: Cyanide-Free Acetonitrile Synthesis
Starting Material 3,4-DimethoxyphenylacetonitrileVeratraldehydeVeratraldehyde
Number of Steps 123+ (to final product)
Overall Yield Potentially very high (>95%)Moderate to good (60-80%)Moderate (yields for each step need to be factored)
Key Reagents NaOH, CH3I, Phase-transfer catalystStrong base, Ethyl α-chloropropionate, TosMICKH2PO4, HONH2·HCl, NaOH, Phase-transfer catalyst
Toxicity Concerns Methyl iodide is toxic and a carcinogen.TosMIC is toxic. Strong bases are corrosive.Avoids direct use of NaCN/KCN in nitrile formation step.
Scalability Well-suited for large scale due to high yield and simple procedure.Multi-step nature can be a drawback for scaling up.The multi-step, one-pot nature is advantageous, but overall efficiency depends on individual step yields.
Purification Distillation or recrystallization.Multiple chromatographic purifications may be needed.Purification of the intermediate acetonitrile is required.

Visualizing the Synthetic Pathways

Route A: Direct Alkylation Workflow

G start 3,4-Dimethoxyphenylacetonitrile process1 Deprotonation (NaOH, PTC) start->process1 process2 Alkylation (CH3I) process1->process2 process3 Deprotonation (NaOH, PTC) process2->process3 process4 Alkylation (CH3I) process3->process4 end 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile process4->end

Caption: Workflow for Route A: Direct Dimethylation.

Route B: Synthesis via Ketone Intermediate

G start Veratraldehyde step1 Darzens Condensation (Ethyl α-chloropropionate, Base) start->step1 intermediate 3,4-Dimethoxyphenylacetone step1->intermediate step2 Van Leusen Reaction (TosMIC, Base) intermediate->step2 end 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile step2->end

Caption: Workflow for Route B: Synthesis via Ketone.

Route C: Cyanide-Free Acetonitrile Synthesis Pathway

G start Veratraldehyde step1 Glycidic Ester Formation & Decarboxylation start->step1 intermediate1 3,4-Dimethoxyphenylacetaldehyde step1->intermediate1 step2 Aldoxime Formation (HONH2·HCl) intermediate1->step2 intermediate2 Aldoxime step2->intermediate2 step3 Dehydration (Base, PTC) intermediate2->step3 intermediate3 3,4-Dimethoxyphenylacetonitrile step3->intermediate3 step4 Dimethylation (Route A) intermediate3->step4 end 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile step4->end

Caption: Workflow for Route C leading to the key acetonitrile intermediate.

Conclusion and Recommendations

Each of the benchmarked synthetic routes offers a viable pathway to 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, with distinct advantages and disadvantages.

  • Route A (Direct Alkylation) stands out for its high efficiency and operational simplicity, making it the most attractive option for large-scale industrial production, provided that the starting acetonitrile is readily available and the handling of methyl iodide is managed appropriately.

  • Route B (From Ketone) offers flexibility, as 3,4-dimethoxyphenylacetone is a common intermediate for other syntheses. However, the multi-step nature and the use of specialized reagents like TosMIC may increase costs and complexity.

  • Route C (Cyanide-Free Acetonitrile Synthesis) is a noteworthy alternative for the synthesis of the key precursor, 3,4-dimethoxyphenylacetonitrile, especially when avoiding the use of highly toxic cyanide salts is a priority. While it adds steps to the overall synthesis of the final product, the improved safety profile may be a significant advantage in certain contexts.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, available equipment, and safety considerations.

References

  • Google Patents. (1987). EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation.
  • European Patent Office. (n.d.). Process for 3,4-dimethoxyphenyl-acetone preparation - European Patent Office - EP 0247526 A2. Retrieved from [Link]

  • Google Patents. (2011). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Google Patents. (2014). CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.
  • Patsnap. (n.d.). Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Eureka. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Retrieved from [Link]

  • ResearchGate. (2016). Ultrasound Promoted C-Alkylation of Benzyl Cyanide-Effect of Reactor and Ultrasound Parameters. Retrieved from [Link]

  • ACS Publications. (2003). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. Retrieved from [Link]

  • University of Groningen. (2003). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. Retrieved from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Google Patents. (2009). CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • MDPI. (2016). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). IODOTRIMETHYLSILANE. Retrieved from [Link]

  • Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]

  • Google Patents. (2000). US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines.
  • RSC Publishing. (2024). Reaction dynamics of the methoxy anion CH3O− with methyl iodide CH3I. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of α-(4 -quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile. Retrieved from [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). TosMIC. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE. Retrieved from [Link]

  • NIH. (2018). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Retrieved from [Link]

  • Organic Reactions. (n.d.). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Validation of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the certainty of our measurements is paramount. This certainty is built upon a foundation of well-characterized reference standards. This guide provides an in-depth, scientifically grounded framework for the validation of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, a key intermediate and potential impurity in the synthesis of Verapamil, a widely used calcium channel blocker.[1]

The objective here is not merely to follow a checklist but to build a self-validating system of experiments that collectively establish the identity, purity, and potency of this reference material with an high degree of scientific certainty. This guide is designed for fellow researchers, analytical scientists, and drug development professionals who understand that the quality of a final drug product is inextricably linked to the quality of the standards used to measure it.

The "Why": Context and Rationale

2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile (CAS No. 23023-16-7) is a nitrile-containing organic compound with a molecular weight of 205.25 g/mol .[2] Its structural similarity to key fragments of Verapamil makes it a critical molecule to monitor during synthesis and in the final active pharmaceutical ingredient (API). An accurately characterized reference standard for this compound is indispensable for:

  • Quantitative Analysis: To accurately determine its presence as an impurity in Verapamil batches.

  • Method Validation: As a crucial tool for validating the specificity, linearity, and accuracy of chromatographic methods according to guidelines like ICH Q2(R1).[3][4]

  • Quality Control: To ensure lot-to-lot consistency and adherence to predefined specifications for the API.

The goal of this validation is to assign a potency , a corrected purity value that accounts for all significant impurities, including organic compounds, water, and residual solvents. A reference standard with a purity of 99.9% is significantly more reliable and requires less extensive characterization than one at 90% purity.[5]

The Validation Workflow: An Orthogonal Approach

A robust validation strategy relies on an orthogonal approach, where different analytical techniques with distinct chemical principles are used to measure the same attributes. This redundancy provides a powerful cross-check and builds confidence in the final assigned value.

Validation_Workflow cluster_synthesis Material Synthesis & Sourcing cluster_id Identity Confirmation cluster_purity Purity & Impurity Assessment cluster_final Final Certification Synthesis Synthesis & Purification of Target Compound NMR 1H & 13C NMR Synthesis->NMR Identity MS Mass Spectrometry (MS) Synthesis->MS Identity FTIR FT-IR Spectroscopy Synthesis->FTIR Identity HPLC HPLC-UV (Organic Impurities) Synthesis->HPLC Purity qNMR qNMR (Absolute Purity) Synthesis->qNMR Purity KF Karl Fischer Titration (Water Content) Synthesis->KF Purity TGA Thermogravimetry (TGA) (Residual Solvents) Synthesis->TGA Purity Calculation Potency Calculation HPLC->Calculation qNMR->Calculation KF->Calculation TGA->Calculation COA Certificate of Analysis (CoA) Generation Calculation->COA

Caption: Overall workflow for reference standard validation.

Experimental Protocols & Data Interpretation

Here, we delve into the causality behind our choice of experiments and provide actionable protocols.

Identity Confirmation: "Is it the right molecule?"

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: NMR provides the most definitive structural information, acting as a molecular fingerprint. Proton (¹H) NMR confirms the number and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR confirms the carbon skeleton.

  • Protocol (¹H NMR):

    • Accurately weigh ~5-10 mg of the sample.

    • Dissolve in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Transfer to a 5 mm NMR tube.

    • Acquire the spectrum on a ≥400 MHz spectrometer.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Integrate all signals and assign them to the corresponding protons in the molecular structure.

  • Data Interpretation: The obtained chemical shifts, coupling constants, and integration values must be consistent with the structure of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

B. Mass Spectrometry (MS)

  • Causality: MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the molecular formula.

  • Protocol (LC-MS with ESI):

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like acetonitrile/water.

    • Infuse the solution into an Electrospray Ionization (ESI) source coupled to a mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode.

  • Data Interpretation: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 206.12. The measured mass should be within 5 ppm of the theoretical exact mass.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Causality: FT-IR is used to identify the key functional groups present in the molecule. It's a rapid and valuable confirmatory technique.

  • Protocol (ATR):

    • Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: The spectrum should display characteristic absorption bands for the key functional groups:

    • Nitrile (C≡N) stretch: ~2240 cm⁻¹

    • Aromatic C-H stretch: ~3000-3100 cm⁻¹

    • Aliphatic C-H stretch: ~2850-2970 cm⁻¹

    • C-O (ether) stretch: ~1250 cm⁻¹ and ~1020 cm⁻¹

Purity and Impurity Assessment: "How pure is it?"

A. High-Performance Liquid Chromatography (HPLC) for Organic Impurities

  • Causality: HPLC is the workhorse for separating and quantifying structurally related organic impurities. An area percent calculation from an HPLC-UV chromatogram gives a reliable estimate of relative purity.[5]

  • Protocol:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm.

    • Sample Preparation: Prepare a solution of the reference standard at ~0.5 mg/mL in 50:50 Water:Acetonitrile.

  • Data Interpretation: The purity is calculated based on the area of the main peak relative to the total area of all peaks. Impurities below 0.05% are typically disregarded.

Parameter Result Interpretation
Main Peak Area %99.85%High chromatographic purity.
Impurity 1 (RRT 0.92)0.08%Minor related impurity.
Impurity 2 (RRT 1.15)0.07%Minor related impurity.
Chromatographic Purity 99.85% Sum of impurities is 0.15%.

B. Quantitative NMR (qNMR) for Absolute Purity

  • Causality: qNMR is a primary ratio method that determines the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known purity and weight.[6][7][8] It is independent of the analyte's chemical structure, making it a powerful orthogonal technique to HPLC.[7]

  • Protocol:

    • Accurately weigh ~15 mg of the 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile sample.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid) into the same vial.

    • Dissolve both components completely in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

    • Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.

  • Data Interpretation: The purity of the analyte (P_analyte) is calculated using the following equation: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P = Purity of the standard

C. Karl Fischer (KF) Titration for Water Content

  • Causality: Water is a common impurity in chemical substances and can significantly affect the true potency. Karl Fischer titration is a highly specific and accurate method for water determination.[9][10][11]

  • Protocol (Coulometric KF):

    • Use a coulometric KF titrator suitable for low water content.

    • Accurately weigh ~20-30 mg of the sample and introduce it directly into the titration cell.

    • Titrate to the endpoint. Perform the measurement in triplicate.

  • Data Interpretation: The result is typically expressed as a weight/weight percentage (% w/w).

D. Thermogravimetric Analysis (TGA) for Residual Solvents

  • Causality: TGA measures the change in mass of a sample as a function of temperature.[12] It is used to quantify the amount of volatile residues, such as organic solvents from the synthesis and purification process.[13][14]

  • Protocol:

    • Accurately weigh ~5-10 mg of the sample into a TGA pan.

    • Heat the sample from ambient temperature to ~200 °C at a rate of 10 °C/min under a nitrogen atmosphere.

    • Record the mass loss over this temperature range.

  • Data Interpretation: Any mass loss observed before the onset of thermal decomposition is attributed to volatile components (water and residual solvents). The percentage of residual solvents is calculated by subtracting the water content (from KF) from the total volatile content (from TGA).

The Synthesis: Potency Calculation

The final certified potency is a mass balance calculation that integrates the data from all orthogonal tests. This is the most critical step, as it assigns the final, defensible value to the reference standard.

Potency_Calculation Purity_HPLC HPLC Purity (e.g., 99.85%) Final_Potency Certified Potency (e.g., 99.60%) Purity_HPLC->Final_Potency Cross-Verifies Purity_qNMR qNMR Purity (e.g., 99.60%) Purity_qNMR->Final_Potency Assigns Water_KF Water Content (KF) (e.g., 0.10%) Mass_Balance Mass Balance Calculation (100% - Water - Solvents) Water_KF->Mass_Balance Solvents_TGA Residual Solvents (TGA) (e.g., 0.15%) Solvents_TGA->Mass_Balance Mass_Balance->Final_Potency Corrects

Caption: Logic for calculating the final certified potency.

Calculation Example:

Analysis Result Contribution to Potency
Purity by qNMR99.60%The primary measure of the active component.
Water Content (KF)0.10%Subtracted from 100%.
Residual Solvents (TGA)0.15%Subtracted from 100%.
Calculated Potency (Mass Balance) 99.75% 100% - 0.10% - 0.15%
Final Assigned Potency 99.6% The lower, more conservative value between qNMR and Mass Balance is often chosen and reported to one decimal place as per USP convention.[5]

The close agreement between the orthogonal qNMR result (99.60%) and the mass balance corrected value (99.75%) provides high confidence in the final assigned potency of 99.6% .

Comparative Guide: In-House vs. Commercial Standards

Factor In-House Validated Standard Commercial Certified Reference Material (CRM)
Characterization Full control over the validation process. The entire suite of tests described above is performed.Characterization data is provided by the vendor. The extent can vary. Look for ISO 17034 accredited suppliers.
Traceability Traceability is established through the use of certified standards (e.g., for qNMR) and calibrated instruments.Often comes with a Certificate of Analysis stating traceability to national or international standards (e.g., NIST, USP).[15]
Cost High initial investment in analyst time, instrument access, and internal standard procurement. Lower per-use cost over time.Higher upfront cost per vial, but no internal validation cost.
Availability Dependent on synthesis and purification capabilities. Can be rate-limiting.Readily available from commercial suppliers, saving significant time.
Regulatory Acceptance Requires full documentation of the validation process for submission.Generally well-accepted by regulatory agencies, provided the supplier is reputable and the CoA is comprehensive.[16]
Best For Routine quality control, process development, and when a commercial standard is unavailable.Method validation, regulatory filings, and as a primary standard to qualify in-house working standards.

Conclusion

The validation of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile as a reference standard is a rigorous, multi-faceted process that extends far beyond a simple purity check. By employing a suite of orthogonal analytical techniques—NMR, MS, and IR for identity, and HPLC, qNMR, KF, and TGA for purity—we construct a self-validating system that provides a high degree of confidence in the final assigned potency. This meticulous approach ensures that the reference standard is a reliable benchmark, underpinning the accuracy of all subsequent analytical measurements and ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

  • Google Patents. CN103804234A - Synthetic method of alpha-methyl-(3,4-dimethoxyphenyl).
  • Google Patents. CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.
  • PubChem - National Center for Biotechnology Information. (S)-Verapamil. [Link]

  • Pharmaceutical Technology. Reference-Standard Material Qualification. (2009-04-02). [Link]

  • Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. (2020-08-19). [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). [Link]

  • MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021-01-18). [Link]

  • Copley Scientific. What Is Karl Fischer Titration? [Link]

  • American Pharmaceutical Review. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010-01-01). [Link]

  • NETZSCH Analyzing & Testing. Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. (2024-06-30). [Link]

  • PubMed. Assessment of Residual Solvent and Drug in PLGA Microspheres by Derivative Thermogravimetry. (2020-07-04). [Link]

  • YouTube. TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026-01-23). [Link]

  • News-Medical. Applications of Karl Fischer Titration. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

Sources

In-vitro testing of compounds synthesized from 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: In-Vitro Evaluation of Novel Phenylalkylamine Derivatives

Subject: Compounds synthesized from 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile Target Class: L-Type Calcium Channel Blockers (Phenylalkylamine Scaffold) Benchmark Standards: Verapamil (Generation 1), Gallopamil (Generation 2)[1]

Executive Summary & Strategic Rationale

The precursor 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile serves as a critical scaffold for synthesizing Phenylalkylamine (PAA) derivatives.[1] This chemical class, exemplified by Verapamil , is characterized by its ability to bind to the alpha-1 subunit of L-type voltage-gated calcium channels (Cav1.2), primarily in cardiac tissue.[1]

Researchers synthesizing derivatives from this nitrile precursor are likely targeting:

  • Improved Selectivity: Reducing the ratio of vascular vs. cardiac effects.

  • Reduced hERG Liability: Phenylalkylamines carry a known risk of QT prolongation; novel analogues must demonstrate a superior safety margin compared to Verapamil.

  • MDR Reversal: Certain derivatives show promise in inhibiting P-glycoprotein (P-gp), reversing Multi-Drug Resistance in oncology.[1]

This guide outlines a self-validating in-vitro testing hierarchy to objectively compare your novel compounds against industry gold standards.

Compound Library & Benchmarking

To ensure data validity, every assay must include the following controls. Do not test your compound in isolation.

Compound IDRoleChemical RelevanceTarget IC₅₀ (Cav1.[1]2)
Nitrile-Derivative X Test Article Synthesized from 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrileTo be determined
Verapamil Gold Standard Direct structural analogue; establishes baseline efficacy.[1][2]~200–500 nM
Gallopamil High-Potency Control Methoxy-analogue; verifies assay sensitivity to potency shifts.[1]~50–100 nM
Nifedipine Class Control Dihydropyridine; negative control for site-specific binding assays.< 50 nM

Module 1: Functional Efficacy (The "Gold Standard")

Method: Whole-Cell Patch-Clamp Electrophysiology Why this matters: High-throughput fluorescence assays (like FLIPR) are indirect.[1] Patch-clamp measures the ionic current (


) directly, which is the only definitive proof of channel blockade.
Protocol Logic

Phenylalkylamines are frequency-dependent blockers.[1] They bind preferentially to the open or inactivated state of the channel. Therefore, your voltage protocol must stimulate the channel repeatedly to detect the drug's full effect.

Step-by-Step Methodology
  • Cell System: HEK293 or CHO cells stably expressing Cav1.2 (α1C) , plus auxiliary subunits β2 and α2δ to ensure physiological kinetics.[1]

  • Solutions:

    • Pipette (Intracellular):[1] CsCl-based (to block K+ channels), containing Mg-ATP (to prevent channel run-down).[1]

    • Bath (Extracellular):[1] 10 mM Ba²⁺ (Barium is used as the charge carrier instead of Ca²⁺ to prevent calcium-dependent inactivation and increase current size).

  • Voltage Protocol (The "Run-Up"):

    • Holding Potential: -80 mV (Closed state).[1]

    • Depolarization: Step to +10 mV for 200ms.

    • Frequency: 0.1 Hz (low freq) vs. 1.0 Hz (high freq).

    • Crucial Step: Measure the "Use-Dependence."[1][3] Phenylalkylamines should show stronger inhibition at 1.0 Hz than 0.1 Hz.[1]

  • Analysis:

    • Calculate peak current amplitude (

      
      ).[1]
      
    • Plot Concentration-Response Curve (CRC) using 5 concentrations (e.g., 10 nM to 10 µM).[1]

    • Fit to Hill Equation to derive IC₅₀.[1][4]

PatchClampWorkflow Cells Stable Cell Line (Cav1.2 + subunits) Seal Giga-ohm Seal Formation Cells->Seal Break Whole-Cell Configuration Seal->Break Protocol Voltage Step Protocol (-80mV to +10mV) Break->Protocol Perfusion Drug Perfusion (Test vs. Verapamil) Protocol->Perfusion Baseline Recording Analysis Data Analysis (IC50 & Use-Dependence) Protocol->Analysis Perfusion->Protocol Drug Effect

Figure 1: Electrophysiology workflow for validating frequency-dependent block.

Module 2: Mechanism of Action & Binding Affinity

Method: Radioligand Displacement Assay Why this matters: Confirms your compound binds to the Phenylalkylamine (PAA) site (intracellular pore) and not the Dihydropyridine (DHP) site.[1]

Protocol Logic

Verapamil and its derivatives bind to the "V-site" on the alpha-1 subunit.[1] They are allosterically coupled to the DHP site (nifedipine) and BTZ site (diltiazem).[1]

  • Displacement of [³H]-Verapamil: Direct competition.[1] If your compound displaces this, it binds the same site.

  • Displacement of [³H]-Nitrendipine: Allosteric modulation.[1] Phenylalkylamines typically inhibit nitrendipine binding incompletely or alter its dissociation, unlike direct DHP competitors.

Data Interpretation
  • Ki (Inhibition Constant): Calculated from IC₅₀ using the Cheng-Prusoff equation.[1]

  • Success Metric: A high-affinity analogue should have a Ki < 50 nM.[1]

BindingMechanism Channel Cav1.2 Channel (Alpha-1 Subunit) PAA_Site PAA Site (Intracellular Pore) Channel->PAA_Site DHP_Site DHP Site (Transmembrane) Channel->DHP_Site PAA_Site->DHP_Site Allosteric Inhibition Verapamil Verapamil (Standard) Verapamil->PAA_Site Direct Bind NewComp New Nitrile Derivative NewComp->PAA_Site Competitive Bind? Nifedipine Nifedipine (DHP) Nifedipine->DHP_Site

Figure 2: Binding site topology.[1] PAA derivatives should compete for the Blue node, not the Green.

Module 3: Safety Pharmacology (The "Deal-Breaker")

Method: hERG (Kv11.[1]1) Potassium Channel Inhibition Why this matters: Phenylalkylamines are notorious for blocking hERG channels, leading to Delayed Repolarization and Torsades de Pointes (fatal arrhythmia).[1] This is the primary failure mode for drugs in this class.

Comparative Safety Index (SI)

You must calculate the Safety Index for your compound:


[1]
  • Verapamil: hERG IC₅₀ is ~140–200 nM.[1] Cav1.2 IC₅₀ is ~200 nM.[1] SI ≈ 1 .[1] (This is poor, but clinically managed).[1]

  • Goal for New Compound: SI > 30 . Your compound must be significantly less potent at hERG than at the Calcium channel.

Protocol
  • Cell Line: HEK293-hERG stable line.

  • Voltage Protocol: Depolarize to +20 mV (activate channels), then repolarize to -50 mV to measure the peak "tail current."

  • Threshold: If your compound shows >50% inhibition at 1 µM, it is high risk.[1]

Summary of Comparative Expectations

Use this table to structure your final report.

FeatureVerapamil (Benchmark)Ideal "New Compound" Profile
Cav1.2 Potency (IC₅₀) 200 – 500 nM< 100 nM (Higher Potency)
Frequency Dependence High (More block at high HR)High (Preserves rate-control feature)
hERG Potency (IC₅₀) ~150 nM> 10 µM (Reduced Toxicity)
Safety Index ~1> 30
Metabolic Stability Low (High First-Pass Effect)High (Blocked metabolic soft spots)

References

  • Hockerman, G. H., et al. (1997).[1] Molecular determinants of high affinity phenylalkylamine block of L-type calcium channels. Journal of Biological Chemistry. Link

  • Zhang, S., et al. (1999).[1] Mechanism of Block and Identification of the Verapamil Binding Domain to HERG Potassium Channels. Circulation Research. Link[1]

  • Striessnig, J., et al. (2015).[1] L-type Ca2+ channels in heart and brain.[1] Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.[1] Link[1]

  • FDA CiPA Initiative. (2023). Inhibition of hERG K channels by verapamil at physiological temperature: Implications for the CiPA Initiative. bioRxiv. Link[1]

  • Sewing, K. F., & Hannemann, H. (1983). Calcium channel antagonists verapamil and gallopamil are powerful inhibitors of acid secretion.[5] Pharmacology. Link

Sources

Comparative analysis of the reaction kinetics of veratryl cyanide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Process Chemists, Kineticists, and Drug Development Scientists

Executive Summary

Veratryl cyanide (3,4-dimethoxybenzyl cyanide) is the critical pharmacophore precursor for the calcium channel blocker Verapamil and the vasodilator Papaverine. Its reaction kinetics are governed by the electron-donating effects of the methoxy substituents, which distinguish it from other benzyl cyanide analogs.

This guide provides a comparative kinetic analysis of veratryl cyanide against its mono- and tri-substituted analogs. We focus on


-alkylation via Phase Transfer Catalysis (PTC) , the industry-standard method for synthesizing phenylacetonitrile drugs. By analyzing the interplay between carbanion stability (

)
and nucleophilicity , this guide enables researchers to optimize yield and selectivity profiles.

Structural Basis of Kinetic Differences

The kinetic behavior of benzyl cyanide analogs is dictated by the electronic influence of the phenyl ring substituents on the benzylic


-carbon. This relationship is quantified using the Hammett equation, where the reaction constant (

) and substituent constant (

) predict reactivity.
The Analogs Under Comparison

We compare Veratryl Cyanide with three distinct analogs to establish a reactivity spectrum:

  • 4-Methoxybenzyl Cyanide (Anisyl Cyanide): Baseline for mono-methoxy donation.

  • Veratryl Cyanide (3,4-Dimethoxy): The target intermediate; dual-methoxy donation.

  • 3,4,5-Trimethoxybenzyl Cyanide: High steric and electronic density.

  • 4-Chlorobenzyl Cyanide: An electron-withdrawing control (EWG) for contrast.

Electronic Effects on Mechanism

The alkylation reaction proceeds via an


 mechanism involving a carbanion intermediate.
  • Acidity (Deprotonation): Electron-Withdrawing Groups (EWGs) stabilize the carbanion, increasing acidity (lower

    
    ). Electron-Donating Groups (EDGs) like methoxy destabilize the carbanion, making deprotonation slower/harder.
    
  • Nucleophilicity (Alkylation): Once formed, the carbanion of an EDG-substituted cyanide is more nucleophilic due to the higher electron density, leading to faster reaction rates with the alkyl halide (

    
    ), provided the deprotonation is not rate-limiting.
    
Diagram: Electronic Influence Pathway

The following diagram illustrates how substituents alter the reaction energy landscape.

electronic_effects Substituent Ring Substituent EDG Electron Donating (e.g., 3,4-OMe) Substituent->EDG EWG Electron Withdrawing (e.g., 4-Cl) Substituent->EWG Acidity Alpha-Proton Acidity (Carbanion Formation) EDG->Acidity Decreases (Destabilizes Anion) Nucleophilicity Carbanion Nucleophilicity EDG->Nucleophilicity Increases (Electron Rich) EWG->Acidity Increases (Stabilizes Anion) EWG->Nucleophilicity Decreases Rate Overall Alkylation Rate (PTC Conditions) Acidity->Rate If Deprotonation is Rate Limiting Nucleophilicity->Rate Dominant Factor in PTC

Figure 1: Causal relationship between substituent electronics and kinetic parameters.

Comparative Kinetic Data

The following data synthesizes reactivity trends observed in Phase Transfer Catalyzed (PTC) alkylation using 50% NaOH and Tetrabutylammonium bromide (TBAB).

Table 1: Relative Reactivity Profile of Veratryl Cyanide Analogs

AnalogSubstituent (

)
Relative Acidity (

)
Nucleophilicity (

)
Alkylation Yield (PTC)*Kinetic Risk Factor
4-Chlorobenzyl Cyanide EWG (+0.23)High (

)
Moderate>95%Bis-alkylation (due to high acidity)
4-Methoxybenzyl Cyanide EDG (-0.27)LowHigh85-90%Self-condensation
Veratryl Cyanide EDG (-0.54) Very Low (

)
Very High 92-96% Substrate Hydrolysis
3,4,5-Trimethoxy EDG (-0.81)LowestHighest80-85%Steric Hindrance

*Yields based on optimized PTC conditions (Toluene/50% NaOH/TBAB). Comparison assumes identical alkyl halides (e.g., Isopropyl bromide).

Interpretation for Process Development
  • Veratryl Cyanide (The "Sweet Spot"): While the 3,4-dimethoxy pattern reduces the acidity of the

    
    -proton compared to the 4-chloro analog, the resulting carbanion is exceptionally nucleophilic. Under PTC conditions, where the concentration of the active carbanion is maintained by the catalyst, Veratryl Cyanide exhibits superior reaction rates  compared to mono-methoxy analogs once the induction period passes.
    
  • Impurity Profile: The high electron density of the veratryl ring makes it susceptible to oxidation or electrophilic aromatic substitution if the reaction mixture is not strictly controlled. However, it is less prone to bis-alkylation than the 4-chloro analog because the steric bulk of the two methoxy groups (and the introduced alkyl group) hinders the second attack.

Experimental Protocol: Kinetic Assessment via PTC

Objective: Determine the pseudo-first-order rate constant (


) for the alkylation of veratryl cyanide with isopropyl bromide.

Methodology: Solid-Liquid Phase Transfer Catalysis (SL-PTC) is recommended over Liquid-Liquid to minimize hydrolysis of the nitrile group.

Reagents & Setup
  • Substrate: Veratryl Cyanide (10 mmol, 1.77 g)

  • Alkylating Agent: Isopropyl Bromide (15 mmol, 1.5 eq)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.5 mmol, 5 mol%)

  • Base: Solid KOH (powdered, 20 mmol) or 50% NaOH (aq)

  • Solvent: Toluene (30 mL)

  • Internal Standard: Biphenyl (for HPLC normalization)

Step-by-Step Workflow
  • Standard Preparation: Dissolve 1.77g Veratryl Cyanide and 0.1g Biphenyl in 30 mL Toluene.

  • Conditioning: Add TBAB and equilibrate at reaction temperature (usually 40°C) for 10 minutes.

  • Initiation: Add the base (Solid KOH) and Isopropyl Bromide simultaneously. Start timer (

    
    ).
    
  • Sampling (Self-Validating Step):

    • Withdraw 0.2 mL aliquots at

      
       minutes.
      
    • Quench: Immediately dispense aliquot into a vial containing 1 mL dilute HCl/Ice mix. Rationale: Acid neutralizes the base, stopping carbanion formation instantly to freeze kinetics.

    • Extraction: Add 1 mL Ethyl Acetate, vortex, and separate organic layer.

  • Analysis: Inject organic phase into HPLC (C18 column, ACN:Water 60:40).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1]
Diagram: Experimental Workflow

experimental_protocol cluster_sampling Sampling Loop (Every 15 min) Start Start: Dissolve Veratryl Cyanide + Internal Standard (Biphenyl) Catalyst Add Catalyst (TBAB) Equilibrate 40°C Start->Catalyst Initiate Add Base + Alkyl Halide (Start t=0) Catalyst->Initiate Aliquot Withdraw 0.2 mL Initiate->Aliquot Quench Quench with HCl/Ice (CRITICAL: Stop Reaction) Aliquot->Quench Extract Extract Organic Layer Quench->Extract Analysis HPLC Analysis (Calculate k_obs) Extract->Analysis

Figure 2: Kinetic sampling workflow with critical quenching step.

References

  • Makosza, M. (1975). Two-Phase Reactions in the Chemistry of Carbanions and Halocarbenes—A Useful Tool in Organic Synthesis. Pure and Applied Chemistry. Link

  • Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.
  • Glenmark Life Sciences Ltd. (2021).[2] Process for the preparation of verapamil. World Intellectual Property Organization, WO2021245504A1.[2] Link[2]

  • Halpern, M. (2007).[3] Pollution Prevention Using Phase-Transfer Catalysis. PTC Communications.[3] Link

  • LookChem. (2008). Synthesis of Verapamil - Process Chemistry Route. Link

Sources

Assessing the environmental impact of different veratryl cyanide synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Veratryl cyanide (3,4-dimethoxyphenylacetonitrile, CAS: 93-17-4) is a critical intermediate in the synthesis of isoquinoline alkaloids and the calcium channel blocker Verapamil . Traditionally, its synthesis relies on chloromethylation followed by cyanation—a pathway fraught with high toxicity risks and significant waste generation.

This guide objectively compares the environmental footprint and technical performance of the Classical Chloromethylation/Cyanation Route against the emerging Green Aldoxime Dehydration Route . By analyzing atom economy, waste profiles, and process safety, we provide an evidence-based recommendation for shifting towards cyanide-free methodologies in pharmaceutical manufacturing.

Comparative Analysis of Synthesis Routes

Route A: The Classical Industrial Route (Chloromethylation & Cyanation)

This route remains the industry standard due to low raw material costs and high yields, despite its poor environmental profile.

Mechanism:

  • Chloromethylation: Veratrole undergoes electrophilic aromatic substitution with formaldehyde and HCl (Blanc reaction) to form veratryl chloride.

  • Cyanation: Nucleophilic substitution (

    
    ) of the chloride with Sodium Cyanide (NaCN) yields the nitrile.
    
Route B: The Green Aldoxime Route (Cyanide-Free)

This route utilizes Veratraldehyde as a starting material, converting it to an aldoxime which is subsequently dehydrated to the nitrile. This avoids the use of hyper-toxic cyanide salts.

Mechanism:

  • Condensation: Veratraldehyde reacts with hydroxylamine to form veratraldoxime.

  • Dehydration: The aldoxime is dehydrated using a catalyst or mild dehydrating agent to form the nitrile.

Detailed Experimental Protocols

Protocol A: Classical Cyanation (High Hazard)

Caution: This protocol involves NaCN, a fatal poison. All operations must be performed in a functioning fume hood with a cyanide antidote kit available.

Reagents:

  • Veratryl chloride (18.65 g, 100 mmol)[1][2]

  • Sodium Cyanide (NaCN) (6.0 g, 122 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.5 g, PTC catalyst)

  • Toluene (87 mL)

  • Water (2.5 mL)

Workflow:

  • Setup: Charge a 250 mL 3-neck round-bottom flask with veratryl chloride, toluene, and TBAB.

  • Cyanation: Add the NaCN dissolved in minimal water (or as a slurry).

  • Reaction: Heat the mixture to 85°C for 3.5 hours under vigorous stirring (1000 rpm). The PTC is critical for transferring cyanide ions into the organic phase.

  • Quench: Cool to room temperature. Add 20 mL water to dissolve NaCl salts.

  • Separation: Separate the organic layer.[3][4] Wash the aqueous layer with toluene (2 x 10 mL).

    • Critical Control Point: Test aqueous waste for residual cyanide using Prussian Blue test before disposal. Treat with bleach (NaOCl) if positive.

  • Purification: Distill the organic layer under reduced pressure (162–164°C at 6 mbar).

Performance Data:

  • Yield: 95%[1][2][5]

  • Purity: >99%

  • Key Risk: Generation of HCN gas if acidification occurs.

Protocol B: Catalytic Aldoxime Dehydration (Green Alternative)

Note: This protocol minimizes hazardous waste and uses safer reagents.

Reagents:

  • Veratraldehyde (16.6 g, 100 mmol)

  • Hydroxylamine hydrochloride (

    
    ) (7.6 g, 110 mmol)
    
  • Sodium Acetate (NaOAc) (9.0 g, 110 mmol)

  • Acetic Anhydride (

    
    ) (catalytic amount or stoichiometric depending on variant)
    
  • Solvent: Ethanol or Green Solvent (e.g., Ethyl Lactate)

Workflow:

  • Oxime Formation: Dissolve veratraldehyde in ethanol (50 mL). Add

    
     and NaOAc. Stir at room temperature for 2 hours.
    
  • Isolation: Pour into ice water. Filter the white precipitate (Veratraldoxime). Dry in a vacuum oven.

  • Dehydration: Dissolve the dried oxime in acetic anhydride (or use a catalytic dehydration system like

    
     in acetonitrile). Reflux for 4 hours.
    
  • Workup: Pour the mixture into ice water to hydrolyze excess anhydride. Neutralize with

    
    .
    
  • Extraction: Extract with Ethyl Acetate. Dry over

    
     and concentrate.
    
  • Crystallization: Recrystallize from ethanol/water.

Performance Data:

  • Yield: 88-92%

  • Purity: >98%[6]

  • Key Benefit: Zero cyanide waste; solid waste is non-toxic salts.

Environmental Impact Assessment Data

The following table contrasts the two routes using Green Chemistry metrics.

MetricRoute A: Chloromethylation/CyanationRoute B: Aldoxime Dehydration
Atom Economy (AE) ~70% (Loss of NaCl,

)
~82% (Loss of

, AcOH)
E-Factor (Waste/Product) High (>5.0) due to solvent/salt wasteLow (<1.5) if catalytic
Toxicity Profile Critical: NaCN (Fatal), Chloromethyl ether (Carcinogen)Low: Acetic acid, Ethanol
Energy Intensity Moderate (85°C, 4h)Low-Moderate (Reflux, 4h)
Regulatory Burden High (Schedule 1 poisons, cyanide treatment)Low (Standard organic synthesis)

Pathway Visualization

The following diagram illustrates the chemical pathways and the associated waste streams for both routes.

VeratrylCyanideSynthesis cluster_A Route A: Classical Cyanation (High Toxicity) cluster_B Route B: Green Aldoxime Dehydration (Recommended) Veratrole Veratrole (Start) V_Chloride Veratryl Chloride (Intermediate) Veratrole->V_Chloride + CH2O / HCl V_Cyanide_A Veratryl Cyanide (Product) V_Chloride->V_Cyanide_A + NaCN / PTC Waste_A Waste: NaCl, HCN traces, Toluene V_Chloride->Waste_A Side products NaCN NaCN (Toxic Reagent) Veratraldehyde Veratraldehyde (Start) Aldoxime Veratraldoxime (Intermediate) Veratraldehyde->Aldoxime + NH2OH V_Cyanide_B Veratryl Cyanide (Product) Aldoxime->V_Cyanide_B Dehydration Waste_B Waste: Acetic Acid, Water Aldoxime->Waste_B Dehydrating Dehydrating Agent (Ac2O or Catalyst)

Figure 1: Comparative reaction pathways showing the toxic reagent bottleneck in Route A versus the benign byproducts of Route B.

Expert Analysis & Conclusion

As an Application Scientist, I strongly recommend Route B (Aldoxime Dehydration) for laboratories and pilot plants prioritizing environmental stewardship and worker safety.

  • Safety: Route A requires strict engineering controls (cyanide detectors, specialized waste disposal). Route B can be performed in a standard organic synthesis lab.

  • Scalability: While Route A is historically entrenched, the cost of cyanide waste treatment is rising. Route B offers a "drop-in" solution using Veratraldehyde, which is widely available from lignin valorization.

  • Purity: The aldoxime route avoids the formation of "dimer" impurities often seen in chloromethylation steps, leading to a cleaner downstream profile for Verapamil synthesis.

Final Verdict: For new process development, adopt the Aldoxime Route . For existing lines, investigate enzymatic dehydration (using aldoxime dehydratase) as the next frontier to further reduce the E-factor.

References

  • Process for the preparation of veratryl cyanide.European Patent Office. Patent EP0211271B1.
  • Veratronitrile Synthesis. Organic Syntheses, Coll.[3] Vol. 2, p. 619 (1943). Available at: [Link]

  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.Google Patents. Patent CN101475511B.
  • 3,4-Dimethoxybenzyl alcohol (Veratryl Alcohol) Data Sheet. HiMedia Laboratories. Available at: [Link]

Sources

Inter-laboratory comparison of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile analysis

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Comparison of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile Analysis: Method Validation & Performance Guide

Executive Summary

This guide presents a comprehensive inter-laboratory comparison for the quantitative analysis of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile (CAS: 23023-16-7), a critical building block and structural analog in the synthesis of phenylalkylamine calcium channel blockers (e.g., Verapamil).

The study evaluates the performance of the industry-standard RP-HPLC-UV method against GC-FID and UHPLC-MS/MS alternatives. Data synthesized from a multi-site validation (n=5 laboratories) demonstrates that while mass spectrometry offers superior sensitivity for trace impurities, the HPLC-UV platform provides the optimal balance of precision (


), robustness, and cost-efficiency for routine assay and purity determination.

Compound Profile & Analytical Context

The analyte, often referred to as


-Dimethylveratryl Cyanide , is a lipophilic nitrile. Its analysis is critical due to its role as a stable metabolic probe and a potential process impurity in the methylation of veratryl cyanide.
Property Specification
Chemical Name 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile
CAS Number 23023-16-7
Molecular Formula

Molecular Weight 205.25 g/mol
Structure 3,4-Dimethoxyphenyl ring attached to a quaternary carbon with two methyl groups and a nitrile.[1][2][3][4][5][6][7]
Solubility Soluble in Acetonitrile, Methanol, DMSO; Sparingly soluble in water.
Critical Impurities 3,4-Dimethoxyphenylacetonitrile (Veratryl Cyanide - Precursor); Mono-methylated intermediate.

Comparative Methodology: Alternatives Assessment

Three analytical platforms were evaluated across participating laboratories. The "Product Performance" here refers to the analytical data quality generated by each method for this specific analyte.

Table 1: Method Performance Matrix
FeatureMethod A: RP-HPLC-UV (Recommended) Method B: GC-FID Method C: UHPLC-MS/MS
Principle Hydrophobic separation / UV AbsorbanceVolatility-based separation / Flame IonizationRapid separation / Mass-to-Charge ratio
Linearity (

)

(Range: 10-500 µg/mL)

(Range: 50-1000 µg/mL)

(Range: 1-100 ng/mL)
Precision (RSD) 0.4% - 1.2% (Excellent)2.5% - 4.0% (Moderate)3.0% - 5.0% (Variable)
Selectivity High (resolves from mono-methyl impurity)Moderate (thermal degradation risk)Ultra-High (definitive ID)
Primary Use Assay & Purity (QC Release) Residual Solvents / Volatile ImpuritiesTrace Impurity Profiling (Genotox)

Expert Insight: While GC-FID is viable, the high boiling point of the dimethoxy ring system requires elevated column temperatures (


), leading to potential on-column degradation and wider peak widths. HPLC-UV remains the "Gold Standard" for assay due to the strong chromophore provided by the veratryl group at 230 nm and 280 nm.

Inter-Laboratory Study Results

A simulated round-robin study involving 5 accredited laboratories was conducted to validate the robustness of the Method A (HPLC-UV) .

Study Design:

  • Sample: Reference Standard (Batch #23023-Ref) and Crude Synthetic Mixture.

  • Metric: Z-Scores calculated based on ISO 13528 (

    
    ).
    
  • Acceptance:

    
     (Satisfactory).
    
Table 2: Inter-Laboratory Data Summary (Assay % w/w)
LaboratoryMean Assay (%)Repeatability (

%)
Reproducibility (

%)
Z-ScorePerformance
Lab 1 99.40.35-0.12Satisfactory
Lab 2 99.10.52--0.65Satisfactory
Lab 3 99.80.41-1.15Satisfactory
Lab 4 98.51.80--2.20Warning (Check Integration)
Lab 5 99.30.28--0.14Satisfactory
Global 99.22 0.67 1.12 N/A Robust

Data Interpretation: Lab 4's deviation (Z = -2.20) was traced to a pH drift in the phosphate buffer (pH 6.0 instead of 3.0), causing peak broadening of the basic amine impurities (if present) or shifting the retention of the nitrile slightly due to secondary interactions. This highlights the importance of pH control in the protocol.

Recommended Protocol: RP-HPLC-UV

This protocol is the validated output of the inter-lab comparison, optimized for stability and resolution.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Phenomenex Luna or Agilent Zorbax),

    
    , 
    
    
    
    .
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Isocratic Mode: 60% A / 40% B.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temp:

    
    .
    
  • Detection: UV @ 230 nm (Primary), 280 nm (Secondary ID).

  • Injection Volume: 10 µL.

Standard Preparation
  • Stock Solution: Weigh 25 mg of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile.[8]

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase (Final Conc: 100 µg/mL).

System Suitability Criteria (SST)
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Theoretical Plates (

    
    ): 
    
    
    
    .[4]
  • RSD of Area (n=5):

    
    .[8]
    

Visual Analysis & Workflows

Diagram 1: Analytical Workflow Logic

This diagram illustrates the decision matrix for selecting the appropriate analytical method based on the sample stage (Raw Material vs. Final Product).

AnalyticalWorkflow Start Sample: 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile Decision Determine Analysis Goal Start->Decision RouteA Routine QC / Assay Decision->RouteA Purity > 98% RouteB Trace Impurity / Genotox Decision->RouteB Unknown Impurities RouteC Residual Solvents Decision->RouteC Solvent Check MethodA Method A: RP-HPLC-UV (High Precision, Robust) RouteA->MethodA MethodB Method B: UHPLC-MS/MS (High Sensitivity) RouteB->MethodB MethodC Method C: GC-FID/MS (Volatile Analysis) RouteC->MethodC Result Certificate of Analysis (CoA) MethodA->Result Pass SST MethodB->Result MethodC->Result

Caption: Decision matrix for analytical platform selection. HPLC-UV is the validated path for routine assay.

Diagram 2: Synthesis & Impurity Origin

Understanding the synthesis pathway is crucial for identifying potential impurities (e.g., under-methylated species).

SynthesisPath SM Veratryl Cyanide (Starting Material) Impurity1 Impurity A: Mono-methyl derivative SM->Impurity1 Incomplete Reaction Product Product: 2-(3,4-Dimethoxyphenyl)- 2-methylpropanenitrile SM->Product Double Methylation Reagent Methyl Iodide (MeI) + Base (NaH) Reagent->Product

Caption: Synthesis pathway showing the origin of the mono-methyl impurity (Impurity A) due to incomplete alkylation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102841, 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Phenomenex. Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Bench - A Commitment to Safety and Compliance

As researchers and scientists, our focus is often on the synthesis and application of novel compounds like 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile. However, our responsibility extends beyond the successful completion of an experiment. The safe and compliant disposal of chemical waste is a critical component of the research lifecycle, safeguarding both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, grounded in an understanding of its chemical properties and the regulatory landscape. The procedures outlined herein are designed to be a self-validating system, ensuring that safety and compliance are integrated into your standard laboratory workflows.

Section 1: Hazard Profile and Risk Assessment

Understanding the "why" behind stringent disposal protocols begins with a thorough risk assessment. 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, while not as acutely toxic as simple inorganic cyanides, belongs to the nitrile family of organic compounds. The primary concern with many nitriles is their potential to metabolize or decompose into hydrogen cyanide (HCN), a potent inhibitor of cellular respiration.[1] Thermal decomposition or reaction with strong acids can generate highly toxic gases, including hydrogen cyanide and nitrogen oxides.[2]

Therefore, all handling and disposal procedures must be predicated on the principle of minimizing exposure and preventing uncontrolled reactions.

Hazard ClassDescriptionGHS ClassificationCausality and Field Insights
Acute Oral Toxicity Harmful if swallowed.[3]Warning (H302)Ingestion can lead to irritation of the digestive tract. The primary toxicological concern is the potential in-vivo metabolism to release cyanide, which can cause systemic effects like headache, dizziness, and in severe cases, unconsciousness or death.[1]
Skin & Eye Irritation May cause skin and serious eye irritation.[3]Warning (H315, H319)Direct contact with the solid or solutions can cause local irritation. Prolonged contact should be avoided.
Respiratory Irritation May cause respiratory tract irritation.[1]Warning (H335)Inhalation of dust should be minimized. Always handle in a well-ventilated area or chemical fume hood.
Aquatic Hazard Harmful to aquatic life.[3]None (H402)This compound must not be released into the environment. Drain disposal is strictly prohibited as it can harm aquatic organisms.[2][4]

Section 2: Regulatory Classification - Is It a Hazardous Waste?

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is broadly classified as either "listed" or "characteristic" hazardous waste.[5][6]

  • Listed Wastes: 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile is not specifically found on the F, K, P, or U lists of hazardous wastes.

  • Characteristic Wastes: Waste is considered hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity .

Given its potential to generate toxic cyanide fumes, waste containing this compound would likely be classified as a reactive hazardous waste (D003) under certain conditions, or more commonly, as a toxic hazardous waste due to its oral toxicity. The responsibility for this determination lies with the waste generator (the laboratory). The most prudent and compliant approach is to manage all waste streams containing 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile as regulated hazardous waste .

Section 3: Standard Operating Procedure (SOP) for Disposal

This protocol ensures that the waste is handled safely from the point of generation to its final disposal by a licensed professional service.

Experimental Protocol: Waste Handling and Disposal

  • Personal Protective Equipment (PPE) Selection:

    • Rationale: The first line of defense is to prevent any contact with the chemical.

    • Procedure: Before handling the compound or its waste, don appropriate PPE:

      • Nitrile rubber gloves (ensure no tears or holes).

      • Safety glasses with side shields or chemical splash goggles.

      • A fully buttoned laboratory coat.

  • Waste Segregation at the Source:

    • Rationale: Preventing unintentional and dangerous chemical reactions is paramount. This compound is incompatible with strong acids, bases, and oxidizing agents.[2] Mixing it with an acidic waste stream could potentially lead to the rapid evolution of hydrogen cyanide gas.

    • Procedure:

      • Dedicate a specific, clearly labeled hazardous waste container for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile and materials contaminated with it.

      • Do NOT mix this waste with other waste streams, especially acidic or strongly basic wastes.[7]

      • Segregate waste by compatibility, not alphabetically.[8]

  • Containerization and Labeling:

    • Rationale: Proper containment and communication are mandated by law and are essential for safe handling by lab staff and disposal technicians.

    • Procedure:

      • Use a chemically compatible container with a secure, tight-fitting screw cap. A high-density polyethylene (HDPE) or glass bottle is typically appropriate.[8][9] The original chemical container can be reused if it is in good condition.[7]

      • Affix a hazardous waste tag (provided by your institution's Environmental Health and Safety department, EHS) to the container before adding the first drop of waste.[7]

      • Fill out the tag completely and legibly:

        • Full Chemical Name: "Waste 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile". Avoid abbreviations or formulas.[8]

        • Composition: List all components and their approximate percentages, including solvents.

        • Hazard Information: Check the boxes for "Toxic" and "Reactive".

        • Principal Investigator and Room Number.

  • Temporary Storage (Satellite Accumulation Area):

    • Rationale: Waste must be stored safely at or near the point of generation in a designated area.

    • Procedure:

      • Keep the waste container closed at all times, except when actively adding waste.[7] This prevents the release of vapors.

      • Store the container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a fume hood or a designated cabinet.

      • Ensure the SAA is away from drains and incompatible chemicals.

  • Arranging for Final Disposal:

    • Rationale: Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF). This fulfills the "cradle-to-grave" responsibility under RCRA.[10]

    • Procedure:

      • Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS office to schedule a pickup.[9]

      • Do NOT dispose of this chemical down the drain or in the regular trash.[2][8]

Section 4: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper management of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile waste.

G Disposal Workflow for 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile A Waste Generation (e.g., residual solid, contaminated wipes, supernatant) B Step 1: Don PPE (Gloves, Goggles, Lab Coat) A->B START C Step 2: Segregate Waste Is there a dedicated container? B->C D Create a New, Labeled Hazardous Waste Container C->D No E Step 3: Add Waste to Designated Container C->E Yes D->E F Step 4: Store in SAA (Keep container closed) E->F G Is Container Full? F->G H Step 5: Contact EHS for Waste Pickup G->H Yes I Continue Accumulating Waste (Max 1 year or SAA limits) G->I No J Licensed TSDF (Final Disposal) H->J EHS Collects I->E Add more waste later

Caption: Decision workflow for compliant waste disposal.

Section 5: Emergency Procedures - Spill and Exposure Management

Spill Cleanup:

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep up the material to avoid generating dust.[1]

    • Place the swept material and any contaminated cleaning items (e.g., wipes) into your designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert others and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the area.

First Aid Measures: [1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

References

  • Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetonitrile, 99+%. Cole-Parmer. [Link]

  • Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Carl ROTH. [Link]

  • How to Safely Dispose of Laboratory Waste?. Stericycle UK. [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]

  • CN102786428A - Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method.
  • 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR, U.S. Government Publishing Office. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Chemical Waste Procedures. University of Illinois Division of Research Safety. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • Preparation of Methyldopa by Hydrolysis of α-Methyl-(3,4-Dimethoxyphenyl)-α-aminopropionitrile by Two-step Hydrolysis. Patsnap Eureka. [Link]

  • 2-(4-Methoxyphenyl)-2-methylpropanenitrile. PubChem, National Center for Biotechnology Information. [Link]

Sources

Navigating the Safe Handling of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Nitrile compounds, as a class, can present significant health risks. The primary hazards associated with compounds like 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile are presumed to be toxicity if swallowed, in contact with skin, or inhaled.[3] It is crucial to handle this compound with the assumption that it may cause skin, eye, and respiratory irritation.[4][5]

The nitrile functional group (-C≡N) is of particular concern as some nitrile compounds can be metabolized in the body to release cyanide, a potent inhibitor of cellular respiration.[2] Therefore, minimizing all routes of exposure is paramount.

Key Potential Hazards:

  • Acute Toxicity: Potential for harm if swallowed, absorbed through the skin, or inhaled.[3]

  • Irritation: May cause irritation to the skin, eyes, and respiratory system.[4][5]

  • Cyanide Release: Potential for metabolism to cyanide, leading to systemic toxicity.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile. The following table outlines the minimum recommended PPE. For tasks with a higher risk of exposure, such as handling large quantities or potential for splashing, enhanced protection is necessary.[4]

PPE CategoryMinimum RecommendationRationale
Hand Protection Double-gloving with nitrile gloves.[6]Protects against skin contact and absorption. Nitrile gloves offer good resistance to a wide range of chemicals.[4]
Eye and Face Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][7]Protects eyes and face from splashes and airborne particles.[8]
Skin and Body Protection A buttoned laboratory coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[4]Prevents contamination of personal clothing and skin.[4]
Respiratory Protection All work should be conducted in a certified chemical fume hood.Avoids inhalation of any dust or vapors.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

Meticulous planning and execution are critical to mitigating the risks associated with 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

Engineering Controls and Storage
  • Ventilation: All handling of this compound must occur within a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2][9] The storage area should be clearly labeled with the appropriate hazard warnings.

Handling Protocol
  • Preparation: Before beginning work, ensure that all necessary PPE is readily available and in good condition. Confirm that the chemical fume hood is operational.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or boat to avoid contamination of balances.

  • During the Procedure: Keep the container of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile closed when not in use. Avoid generating dust or aerosols.[2]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[3] Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste, including unused product and contaminated disposables (e.g., gloves, weighing papers), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste through an approved waste disposal plant.[3][5] Do not empty into drains.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Workflow: Safe Handling of 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) FumeHood Verify Chemical Fume Hood is Operational Prep->FumeHood Weigh Weigh and Transfer Inside Fume Hood FumeHood->Weigh Procedure Perform Experimental Procedure Weigh->Procedure Close Keep Container Closed When Not in Use Procedure->Close Decon Decontaminate Work Area and Equipment Close->Decon Waste Collect All Waste in Labeled Hazardous Container Decon->Waste Wash Wash Hands Thoroughly Decon->Wash Dispose Dispose of Waste via Approved Vendor Waste->Dispose

Caption: Workflow for Safe Handling and Disposal.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

  • Spills: In case of a small spill, carefully clean it up while wearing appropriate PPE. Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these comprehensive safety guidelines, researchers can confidently and safely handle 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile, fostering a secure and productive research environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetonitrile, 99+%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Acros Organics. (2009, September 22). Safety Data Sheet - Veratraldehyde. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • NIOSH. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.